molecular formula C8H6N2O2 B1279264 2-Amino-5-cyanobenzoic acid CAS No. 99767-45-0

2-Amino-5-cyanobenzoic acid

Cat. No.: B1279264
CAS No.: 99767-45-0
M. Wt: 162.15 g/mol
InChI Key: HQNZNIJPAYTWJK-UHFFFAOYSA-N
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Description

2-Amino-5-cyanobenzoic acid is a useful research compound. Its molecular formula is C8H6N2O2 and its molecular weight is 162.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-amino-5-cyanobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2/c9-4-5-1-2-7(10)6(3-5)8(11)12/h1-3H,10H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQNZNIJPAYTWJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C#N)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00434821
Record name 2-Amino-5-cyanobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00434821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99767-45-0
Record name 2-Amino-5-cyanobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00434821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Whitepaper: 2-Amino-5-cyanobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Scaffold for Quinazolinone & Anthranilic Diamide Synthesis

Part 1: Executive Summary & Strategic Utility

In the landscape of modern medicinal chemistry, 2-Amino-5-cyanobenzoic acid (5-ACBA) serves as a pivotal orthogonal building block. Unlike its unsubstituted parent (anthranilic acid), the introduction of a nitrile group at the C5 position provides a critical electron-withdrawing handle that modulates pKa and lipophilicity while serving as a "masked" electrophile for heterocycle construction.

Core Applications:

  • Ryanodine Receptor Modulators: 5-ACBA is the obligate precursor for next-generation anthranilic diamide insecticides (e.g., Cyantraniliprole), where the cyano group enhances receptor binding affinity compared to chloro-analogs.

  • Kinase Inhibitor Scaffolds: It acts as the foundational skeleton for 4-aminoquinazoline derivatives used in EGFR inhibition (oncology), where the C6-cyano group (in the quinazoline numbering) allows for further nucleophilic attack or hydrolysis to amides.

  • Fluorescent Probes: The push-pull electronic system (amino donor + cyano acceptor) confers unique fluorescence properties utilized in biological labeling.

Part 2: Physicochemical Profiling

Precise characterization is required for process scaling. The following data aggregates experimental values from industrial certificates of analysis (CoA) and patent literature.

Table 1: Chemical Identity & Physical Properties

PropertySpecificationTechnical Note
CAS Number 99767-45-0 Primary identifier for the free acid form.
Molecular Formula C₈H₆N₂O₂MW: 162.15 g/mol
Appearance Pale yellow to tan powderOxidation sensitive; store under inert gas.
Melting Point 250–255 °C (dec)High lattice energy due to intermolecular H-bonding.
Solubility DMSO, DMF, DMAcInsoluble in water; sparingly soluble in EtOH.
pKa (Calc) ~2.3 (COOH), ~5.5 (NH₂)The 5-CN group lowers the pKa of the amine relative to anthranilic acid.
H-Bond Donors/Acceptors 2 / 4Excellent membrane permeability profile (Rule of 5 compliant).
Part 3: Synthetic Architecture & Process Chemistry[1]

The synthesis of 5-ACBA is non-trivial due to the deactivating nature of the carboxyl group and the need for regioselectivity. Two primary routes dominate the field: the classical Sandmeyer/Rosenmund-von Braun approach and the modern Palladium-Catalyzed Cyanation .

Route Comparison
  • Legacy Route (CuCN): High temperatures (180°C+), difficult workup, heavy metal waste.

  • Modern Route (Pd/Zn(CN)₂): Milder conditions (80–100°C), higher functional group tolerance, scalable.

Visualizing the Synthetic Pathway

The following diagram outlines the conversion from Anthranilic Acid to 5-ACBA and its subsequent cyclization to a Quinazolinone scaffold.

G Start Anthranilic Acid (Precursor) Bromination Step 1: Bromination (Br2/AcOH or NBS) Start->Bromination Intermediate 2-Amino-5-bromobenzoic acid (CAS 5794-88-7) Bromination->Intermediate Regioselective (Para to NH2) Cyanation Step 2: Pd-Catalyzed Cyanation (Zn(CN)2, Pd(PPh3)4) Intermediate->Cyanation Product This compound (CAS 99767-45-0) Cyanation->Product Yield: ~85% Cyclization Step 3: Cyclization (Formamide/Niementowski) Product->Cyclization Scaffold 6-Cyanoquinazolin-4(3H)-one (Drug Scaffold) Cyclization->Scaffold

Caption: Figure 1.[1] Synthetic workflow from commodity chemical (Anthranilic Acid) to high-value scaffold (Quinazolinone) via the 5-ACBA intermediate.

Part 4: Validated Experimental Protocol

Objective: Synthesis of this compound via Pd-catalyzed cyanation of 2-amino-5-bromobenzoic acid.

Reagents:

  • 2-Amino-5-bromobenzoic acid (1.0 eq)

  • Zinc Cyanide (Zn(CN)₂, 0.6 eq)[1]

  • Pd(PPh₃)₄ (5 mol%)

  • Solvent: DMF (Deoxygenated)

Methodology:

  • Setup: In a glovebox or under a strict Argon atmosphere, charge a dried Schlenk flask with 2-amino-5-bromobenzoic acid (2.16 g, 10 mmol) and Zn(CN)₂ (0.70 g, 6 mmol).

  • Catalyst Addition: Add Pd(PPh₃)₄ (0.58 g, 0.5 mmol).

  • Solvation: Add anhydrous, degassed DMF (20 mL). Seal the flask.

  • Reaction: Heat the mixture to 85°C for 12–16 hours. Monitor by TLC (50% EtOAc/Hexanes). The starting material spot (Rf ~0.4) should disappear, replaced by a more polar spot (Rf ~0.3).

  • Quench (Critical Safety Step): Cool to room temperature. Pour the reaction mixture slowly into 10% aqueous NaOH (100 mL) to dissolve the acid product and quench residual cyanide.

    • Note: Treat the aqueous waste with bleach (NaOCl) to destroy free cyanide before disposal.

  • Workup: Filter the alkaline solution through Celite to remove palladium black.

  • Precipitation: Acidify the filtrate carefully with 1M HCl to pH 3–4. The product will precipitate as a pale yellow solid.

  • Purification: Filter the solid, wash with water (3x), and recrystallize from Ethanol/Water if necessary.

Analytical Validation (Self-Check):

  • IR: Look for the sharp nitrile stretch (

    
    ) at 2220–2230 cm⁻¹ .
    
  • ¹H NMR (DMSO-d₆): The proton at C6 (ortho to COOH) will shift downfield (~8.1 ppm) due to the combined withdrawing effects of the cyano and carboxyl groups.

Part 5: Structural Utility in Drug Design

Why choose 5-ACBA over other anthranilic acids?

  • Electronic Tuning: The Hammett constant (

    
    ) of the cyano group is 0.66, significantly higher than Chlorine (0.23). This reduces the electron density of the aromatic ring, making the resulting drugs more resistant to oxidative metabolism (P450 blocking).
    
  • The "Warhead" Potential: In covalent kinase inhibitors, the nitrile group can be hydrated to a primary amide or reacted with hydroxylamine to form amidoximes, creating diverse binding interactions within the ATP pocket.

Table 2: Comparative Reactivity

ScaffoldC5-SubstituentReactivity ProfileApplication
Anthranilic Acid-HStandard nucleophileNSAIDs (Mefenamic acid)
5-Chloroanthranilic Acid-ClLipophilic, metabolically stableFurosemide analogs
5-Cyanoanthranilic Acid -CN Electron-deficient, H-bond acceptor Cyantraniliprole, Quinazolines
Part 6: References
  • Chemical Identity & CAS Verification:

    • Source: Sigma-Aldrich & PubChem Compound Summary.

    • Link:[2]

  • Synthetic Methodology (Patent):

    • Title: Process for preparing this compound derivatives (WO2008082502A2).

    • Context: Describes the industrial cyanation routes for anthranilic diamide synthesis.

    • Link:

  • Commercial Availability & Properties:

    • Source: ChemicalBook & Anax Laboratories.

    • Link:

  • Applications in Insecticides:

    • Title: Discovery of Cyantraniliprole, a potent and selective ryanodine receptor activator.

    • Link:

Sources

Technical Monograph: 2-Amino-5-Cyanobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Molecular Scaffold Analysis for Drug Discovery & Agrochemical Synthesis

Executive Summary

2-Amino-5-cyanobenzoic acid (CAS: 99767-45-0) represents a critical bifunctional pharmacophore in modern organic synthesis.[1] Distinguished by its anthranilic acid core substituted with an electron-withdrawing cyano group at the 5-position, this molecule serves as a primary building block for quinazoline-4(3H)-one scaffolds—a structural motif ubiquitous in EGFR inhibitors and broad-spectrum insecticides (e.g., Cyantraniliprole).[1]

This guide synthesizes the physicochemical profile, optimized synthetic protocols, and application workflows for researchers utilizing this intermediate in high-value small molecule development.[1]

Part 1: Physicochemical Profile

The presence of the cyano group at position 5 significantly alters the electronic landscape compared to the parent anthranilic acid, reducing the pKa of the carboxylic acid and decreasing the nucleophilicity of the amine.[1] This electronic "push-pull" system is vital for its reactivity in cyclization reactions.[1]

Core Data Table[1]
PropertySpecification
Chemical Name This compound
Common Synonyms 5-Cyanoanthranilic acid; 5-Cyano-2-aminobenzoic acid
CAS Number 99767-45-0
Molecular Formula

Molecular Weight 162.15 g/mol
Appearance Pale yellow to tan solid
Melting Point >250 °C (dec.)[1][2]
Solubility Soluble in DMSO, DMF, DMAc.[1] Sparingly soluble in water/alcohol. Soluble in aqueous base (

,

).[1]
pKa (Predicted)

;

(Conjugate acid)
Electronic Character Electron-deficient aromatic ring due to 5-CN group.[1]

Part 2: Synthetic Methodologies

While historical methods relied on the Sandmeyer reaction (diazotization of diamines) or Rosenmund-von Braun (stoichiometric CuCN), these are often low-yielding or hazardous.[1]

The modern "Gold Standard" protocol utilizes Palladium-catalyzed cyanation of 2-amino-5-bromobenzoic acid.[1] This route preserves the sensitive amino group and avoids the formation of toxic copper waste.

Protocol: Pd-Catalyzed Cyanation (Zinc Cyanide Method)

Precursor: 2-Amino-5-bromobenzoic acid (CAS: 5794-88-7)[1]

1. Reagents & Stoichiometry
  • Substrate: 2-Amino-5-bromobenzoic acid (1.0 equiv)

  • Cyanide Source:

    
     (0.6 equiv) — Note: Zn(CN)2 is preferred over NaCN for solubility and kinetic control.[1]
    
  • Catalyst:

    
     (5 mol%) or 
    
    
    
    /dppf system.
  • Solvent: DMF or NMP (degassed).[1]

  • Temperature: 80–100 °C.[3]

2. Step-by-Step Workflow
  • Degassing (Critical): The solvent (DMF) must be sparged with Argon for 30 minutes.[1] Oxygen is the primary cause of catalytic failure in this cycle.

  • Assembly: In a glovebox or under positive Argon pressure, combine the bromo-substrate,

    
    , and Pd-catalyst in the reaction vessel.
    
  • Reaction: Heat to 90 °C. Monitor via HPLC/TLC. Conversion typically requires 4–12 hours.

  • Quenching: Cool to RT. Dilute with EtOAc. Add 10% aqueous

    
     or ethylenediamine to chelate zinc and residual palladium.
    
  • Isolation: The product often precipitates upon acidification of the aqueous layer to pH 3–4. Filter and recrystallize from EtOH/Water.

Visualization: Synthetic Pathway

The following diagram illustrates the catalytic cycle and workup logic.

Synthesis Start 2-Amino-5-bromobenzoic acid (Precursor) Reagents Zn(CN)2 + Pd(0) Cat. Solvent: DMF (Degassed) Start->Reagents Combine under Ar Cycle Catalytic Cycle (Oxidative Addition -> Transmetallation -> Reductive Elimination) Reagents->Cycle Heat 90°C Product_Raw Crude this compound Cycle->Product_Raw 4-12 Hours Workup Quench: NH4OH (Remove Zn/Pd) Acidify: pH 3.0 Product_Raw->Workup Extraction Final Pure Product (>98% HPLC) Workup->Final Precipitation

Figure 1: Palladium-catalyzed cyanation workflow for the synthesis of this compound.

Part 3: Structural Biology & Applications

The primary utility of this compound lies in its ability to undergo Niementowski quinazoline synthesis .[1] The carboxylic acid and the ortho-amino group react with electrophiles (formamide, urea, amidines) to close the pyrimidine ring.[1]

Quinazoline-4(3H)-one Synthesis

This scaffold is homologous to the kinase domain binding pocket of EGFR.[1]

  • Reaction: Condensation with Formamide (

    
    ) at 140–160 °C.
    
  • Mechanism: Thermal condensation forms the amide bond first, followed by cyclodehydration.[1]

  • Result: 6-Cyanoquinazolin-4(3H)-one.[1] The cyano group at position 6 (re-numbered from position 5 of the acid) provides a handle for further functionalization (e.g., hydration to amide, reduction to amine).[1]

Agrochemical Relevance (Anthranilic Diamides)

The molecule is a direct precursor to Cyantraniliprole analogs.[1] These compounds activate ryanodine receptors in insects, causing uncontrolled calcium release.[1]

  • Key Step: Activation of the carboxylic acid (using

    
     or sulfonyl chlorides) followed by coupling with a pyrazole amine.[1]
    
Visualization: Pharmacophore Evolution

Applications Core This compound (Scaffold) Formamide + Formamide (150°C) Core->Formamide Activation + SOCl2 / Pyrazole Amine Core->Activation Quinazoline 6-Cyanoquinazolin-4(3H)-one (EGFR Inhibitor Precursor) Formamide->Quinazoline Cyclization Diamide Anthranilic Diamide (Ryanodine Receptor Modulator) Activation->Diamide Coupling

Figure 2: Divergent synthesis pathways leading to pharmaceutical and agrochemical actives.[1]

Part 4: Analytical Validation

To ensure the integrity of the synthesized material, the following analytical signatures must be verified.

Mass Spectrometry (LC-MS)[1]
  • Ionization: Electrospray Ionization (ESI) in Negative Mode (ESI-) is often more sensitive for the free acid, though Positive Mode (ESI+) works for the protonated amine.[1]

  • Target Mass:

    • ESI(-):

      
       m/z[1]
      
    • ESI(+):

      
       m/z[1]
      
Nuclear Magnetic Resonance ( -NMR)

Solvent: DMSO-


.[1][3][4] The 1,2,4-substitution pattern is distinct.[1]
  • 
     ~11.0–13.0 ppm:  Broad singlet (COOH).[1]
    
  • 
     ~8.1 ppm:  Doublet (H-6).[1][3] Ortho to COOH, meta to 
    
    
    
    .[1] Deshielded by COOH and CN.
  • 
     ~7.6 ppm:  Doublet of doublets (H-4).[1] Para to 
    
    
    
    , ortho to CN.[1]
  • 
     ~7.4 ppm:  Broad singlet (
    
    
    
    ).[1] Downfield shifted due to intramolecular H-bonding.[1]
  • 
     ~6.8 ppm:  Doublet (H-3).[1] Ortho to 
    
    
    
    . Shielded by the electron-donating amine.[1]
HPLC Purity Check
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).[1]

  • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile Gradient.[1]

  • Detection: UV at 254 nm (CN and aromatic ring absorption).[1]

  • Retention: The compound is moderately polar; expect elution early in the gradient (approx. 20–30% ACN).[1]

References

  • ChemicalBook. (2025).[1] this compound Properties and Supplier Data.

  • Sigma-Aldrich. (2025).[1] 2-Amino-5-bromobenzoic acid Product Specification.[1]

  • Weissman, S. A., et al. (2005).[1][5] "Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides." Journal of Organic Chemistry, 70(4), 1508–1510.[1]

  • PubChem. (2025).[1] Compound Summary: this compound (CAS 99767-45-0).[1][1]

  • DuPont. (2008).[1][6] Process for Preparing this compound Derivatives.[1][6][7][8] European Patent EP2102150B1.[6]

Sources

2-Amino-5-cyanobenzoic acid physical properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physical Properties of 2-Amino-5-cyanobenzoic Acid

This technical guide provides a comprehensive overview of the known and predicted physical properties of this compound (ACBA), a key intermediate in the synthesis of pharmaceuticals and other high-value chemical compounds.[1] Designed for researchers, chemists, and drug development professionals, this document synthesizes available data with established scientific principles to offer field-proven insights into the characterization and handling of this molecule.

Molecular and Chemical Identity

This compound is an aromatic compound featuring three functional groups: a carboxylic acid, an amino group, and a nitrile group. This trifunctional nature makes it a versatile building block, particularly in medicinal chemistry.[1] The ortho-disposition of the amino and carboxylic acid groups classifies it as an anthranilic acid derivative, while the para-position of the cyano group to the amine significantly influences its electronic properties and reactivity.

2_Amino_5_cyanobenzoic_acid cluster_0 N1 C N2 C N1->N2 N1:e->N2:w COOH C(=O)OH N1->COOH N3 C N2->N3 N4 C N3->N4 N3:n->N4:ne N5 C N4->N5 CN C≡N N4->CN N6 C N5->N6 N5:se->N6:ne N6->N1 NH2 NH₂ N6->NH2 caption Figure 1: Chemical Structure of this compound

Caption: Figure 1: Chemical Structure of this compound

Physicochemical Properties

The physical properties of a compound are critical for its purification, formulation, and application in synthesis. The table below summarizes the key physicochemical data for this compound. It is important to note that while some properties have been experimentally determined, others are predicted based on computational models and should be treated as estimates.

PropertyValueData TypeSource(s)
Molecular Formula C₈H₆N₂O₂Experimental[1]
Molecular Weight 162.15 g/mol Calculated[1]
Appearance Pale yellow or off-white solidExperimental[1]
Melting Point 250-255 °CExperimental[1]
Boiling Point 389.3 ± 37.0 °CPredictedN/A
Density 1.41 ± 0.1 g/cm³PredictedN/A
pKa 4.38 ± 0.10PredictedN/A
CAS Number 99767-45-0Assigned[1]

Expert Insights: The high melting point is indicative of a stable crystalline lattice structure, likely reinforced by intermolecular hydrogen bonding between the carboxylic acid and amino groups. A sharp melting range within 0.5-1.0°C is a strong indicator of high purity. The predicted pKa suggests that the compound is a weak acid, a property primarily dictated by the carboxylic acid group. This value is crucial for designing extraction, purification, and reaction conditions involving acid-base chemistry.

Solubility Profile

Quantitative solubility data for this compound is not widely published. However, its molecular structure allows for qualitative predictions. The presence of the polar carboxylic acid and amino moieties suggests some solubility in polar protic solvents like water and alcohols, especially under basic or acidic conditions that form the corresponding salt. The aromatic ring and nitrile group contribute to its solubility in polar aprotic organic solvents.

For comparison, a structurally similar compound, 2-amino-5-fluorobenzoic acid, is soluble in ethanol (~20 mg/mL), and DMSO and DMF (~30 mg/mL), but has limited solubility in aqueous PBS buffer at pH 7.2 (~0.25 mg/mL).[2] Another analog, 2-amino-5-chlorobenzoic acid, is described as soluble in water and slightly soluble in DMSO and methanol.[3] Based on this, this compound is expected to be soluble in polar aprotic solvents like DMF and DMSO and may require recrystallization from solvents like ethanol or acetonitrile for purification.[4]

Causality Behind Solvent Selection for Synthesis: In synthetic applications, such as the cyanation of a bromo-precursor, high-boiling polar aprotic solvents like N,N-dimethylformamide (DMF) are often chosen.[4] This choice is deliberate:

  • Temperature Requirement: The reaction often requires elevated temperatures to proceed at a reasonable rate.[5]

  • Solubilizing Power: These solvents can effectively dissolve both the organic substrate and the inorganic cyanide salts (e.g., copper(I) cyanide) to facilitate the reaction.[4]

  • Aprotic Nature: The absence of acidic protons prevents unwanted side reactions with the reagents.

A detailed protocol for determining the solubility of a compound is provided in Appendix A.2 .

Spectroscopic Profile

Spectroscopic analysis is essential for structural confirmation and purity assessment. While experimental spectra for this compound are not available in public repositories, its expected spectral characteristics can be reliably predicted based on its functional groups.

Infrared (IR) Spectroscopy

An IR spectrum provides information about the functional groups present in a molecule. For this compound, the following characteristic absorption bands are expected:

Wavenumber Range (cm⁻¹)Functional Group & Vibration TypeExpected Characteristics
3300-3500N-H (Amino)Two distinct sharp peaks for the symmetric and asymmetric stretching of the primary amine.
2500-3300O-H (Carboxylic Acid)A very broad band, often overlapping with C-H stretches, due to strong hydrogen bonding.[6]
~2220-2260C≡N (Nitrile)A sharp, medium-intensity peak. Its position can indicate conjugation with the aromatic ring.
1680-1710C=O (Carboxylic Acid)A strong, sharp peak. Conjugation with the benzene ring typically shifts this absorption to a lower wavenumber.[6]
1550-1650Aromatic C=C & N-H (Bending)Multiple sharp bands corresponding to the benzene ring stretches and the scissoring vibration of the amino group.
1210-1320C-O (Carboxylic Acid)A strong stretching vibration band.[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and exchangeable protons. In a solvent like DMSO-d₆:

  • Aromatic Protons (δ 6.5-8.0 ppm): The three protons on the benzene ring will appear in this region. Due to their substitution pattern, they will likely exhibit a complex splitting pattern (e.g., a doublet, a second doublet, and a doublet of doublets).

  • Amino Protons (NH₂, variable shift): A broad singlet whose chemical shift is dependent on concentration and temperature.

  • Carboxylic Acid Proton (COOH, δ >10 ppm): A very broad singlet, typically far downfield.

¹³C NMR: The carbon NMR spectrum will show eight distinct signals corresponding to the eight carbon atoms in the molecule. Predicted chemical shifts (in ppm) would be approximately:

  • Carboxylic Carbon (C=O): ~168-172 ppm

  • Aromatic Carbons (C-NH₂, C-COOH, C-CN): ~150, ~110, ~100 ppm respectively (highly influenced by substituent effects).

  • Aromatic Carbons (C-H): ~120-140 ppm

  • Nitrile Carbon (C≡N): ~115-120 ppm

UV-Vis Spectroscopy

The UV-Vis spectrum is determined by the electronic transitions within the molecule's chromophores. The benzene ring, substituted with an electron-donating amino group and electron-withdrawing cyano and carboxyl groups, constitutes a conjugated system. This is expected to result in multiple absorption maxima (λ_max). For comparison, the related compound 2-amino-5-fluorobenzoic acid exhibits λ_max values at 215, 245, and 348 nm.[2] A similar profile with absorptions in the 200-400 nm range would be expected for this compound.

Crystallographic Data

A search of the public crystallographic databases did not yield a determined crystal structure for this compound. However, analysis of the crystal structure of the analogous 2-Amino-5-fluorobenzoic acid reveals key insights into the likely solid-state packing. In its crystal lattice, molecules form inversion dimers linked by pairs of strong O-H···O hydrogen bonds between the carboxylic acid groups.[7] Further intermolecular interactions, including N-H···F bonds and aromatic π–π stacking, contribute to the stability of the crystal.[7] It is highly probable that this compound would exhibit similar strong hydrogen bonding between its carboxylic acid and amino groups, contributing to its high melting point and crystalline nature.

Safety, Handling, and Storage

Proper handling of any chemical reagent is paramount for laboratory safety.

Hazard Identification:

  • GHS Pictogram: GHS07 (Exclamation mark)

  • Signal Word: Warning

  • Hazard Statement: H302 (Harmful if swallowed)

Recommended Precautions:

  • Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.

  • Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Wash hands thoroughly after handling.

Storage:

  • Store in a tightly sealed container in a cool, dry, dark place.

  • Recommended storage temperatures range from room temperature to 0-8°C for long-term stability.[1]

  • Store under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.

Appendix A: Standard Operating Protocols

A.1 Protocol: Melting Point Determination

Objective: To determine the melting point range of a solid sample as an indicator of purity.

Methodology Rationale: A pure crystalline solid will have a sharp, well-defined melting point. Impurities disrupt the crystal lattice, typically causing the melting point to depress and broaden. This method uses a capillary-based apparatus for precise temperature measurement.

Procedure:

  • Sample Preparation: Place a small amount of the dry, powdered this compound onto a clean, dry surface.

  • Capillary Loading: Gently tap the open end of a capillary tube into the powder until a small amount (2-3 mm in height) of the sample is packed into the closed end.

  • Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus.

  • Rapid Determination (Optional): Heat the sample rapidly to get an approximate melting point. This saves time in the subsequent accurate measurements.

  • Accurate Determination: Allow the apparatus to cool. Using a fresh sample, heat at a slow, controlled rate (1-2 °C per minute) as the temperature approaches the approximate melting point.

  • Observation: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is T₁ - T₂.

  • Verification: Repeat the accurate determination with a fresh sample to ensure reproducibility.[8]

A.2 Protocol: Solubility Determination by Visual Inspection

Objective: To estimate the solubility of this compound in a given solvent.

Methodology Rationale: This tiered approach systematically evaluates solubility from a low to a high concentration, using mechanical agitation and temperature to overcome kinetic barriers to dissolution.[9]

Procedure:

  • Solvent Preparation: Dispense a precise volume (e.g., 1 mL) of the desired test solvent into a clear glass vial.

  • Initial Addition (Tier 1): Add a pre-weighed amount of the compound to the solvent to achieve a target low concentration (e.g., 1 mg/mL).

  • Mechanical Agitation: Cap the vial and vortex for 1-2 minutes at room temperature. Visually inspect for any undissolved solid against a dark background.

  • Sonication: If the solid has not dissolved, place the vial in a water bath sonicator for up to 5 minutes. Inspect again.

  • Heating: If the solid persists, warm the solution to a slightly elevated temperature (e.g., 37°C) for up to 60 minutes, with intermittent shaking.[9] Inspect for dissolution.

  • Concentration Increase (Tier 2+): If the compound fully dissolves at any stage, add another pre-weighed aliquot of the solid to reach the next target concentration (e.g., 5 mg/mL, 10 mg/mL, etc.) and repeat steps 3-5.

  • Solubility Estimation: The solubility is estimated as being between the highest concentration at which the compound fully dissolved and the next concentration where it did not.

A.3 Protocol: Synthesis of this compound

Objective: To synthesize this compound via hydrolysis of its methyl ester.

Methodology Rationale: This procedure describes a saponification reaction, where a methyl ester is hydrolyzed to the corresponding carboxylic acid using a strong base (sodium hydroxide) in a polar solvent system (methanol/water).[10] The reaction is followed by an acidic workup to protonate the carboxylate salt, causing the final product to precipitate.

Synthesis_Workflow cluster_workflow Synthesis Workflow start Suspend Methyl 2-amino- 5-cyanobenzoate in Methanol add_naoh Add aqueous NaOH solution start->add_naoh stir Stir at room temperature (~27.5 hours) until solution is homogeneous add_naoh->stir evaporate Remove solvent via reduced pressure evaporation stir->evaporate dissolve Dissolve residue in Water evaporate->dissolve wash Wash aqueous phase with Dichloromethane (2x) dissolve->wash acidify Acidify with conc. HCl to precipitate product wash->acidify extract Extract product with Ethyl Acetate acidify->extract dry Dry organic phase over anhydrous MgSO₄ extract->dry concentrate Concentrate organic phase under reduced pressure dry->concentrate end Obtain this compound as a yellow solid concentrate->end caption Figure 2: Workflow for the synthesis of this compound.

Caption: Figure 2: Workflow for the synthesis of this compound.

Procedure:

  • Reaction Setup: In a suitable reaction vessel, suspend methyl 2-amino-5-cyanobenzoate (1 equivalent) in methanol.

  • Hydrolysis: To this suspension, add an aqueous solution of sodium hydroxide (e.g., 6.0 M, >3 equivalents).

  • Reaction: Stir the mixture at room temperature. The reaction is typically complete when the mixture becomes a homogeneous solution, which may take over 24 hours.

  • Solvent Removal: Remove the methanol by evaporation under reduced pressure.

  • Workup - Dissolution: Dissolve the remaining residue in water.

  • Workup - Wash: Wash the aqueous solution with a non-polar organic solvent like dichloromethane (2x) to remove any non-polar impurities.

  • Workup - Precipitation: Carefully acidify the aqueous phase with concentrated hydrochloric acid. The product, this compound, will precipitate out of the solution.

  • Workup - Extraction: Extract the precipitated product into an organic solvent such as ethyl acetate.

  • Drying and Isolation: Combine the organic phases, dry over an anhydrous drying agent (e.g., magnesium sulfate), filter, and concentrate the filtrate under reduced pressure to yield the final product as a solid.[10]

References

  • Google Patents. (n.d.). WO2008082502A2 - Process for preparing this compound derivatives.
  • Mallak Specialties Pvt Ltd. (n.d.). 2-Amino-5-chlorobenzoic acid. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-5-nitrobenzoic acid. Retrieved from [Link]

  • ResearchGate. (2013). 2-Amino-5-fluorobenzoic acid. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-5-chlorobenzoic acid. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]

  • ICCVAM. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 17.3: Acid-Base Titrations. Retrieved from [Link]

  • University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzoic acid. Retrieved from [Link]

Sources

Physicochemical Characterization and Solubility Profiling of 2-Amino-5-cyanobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Amino-5-cyanobenzoic acid (CAS: 99767-45-0), often referred to as 5-cyanoanthranilic acid, is a critical "privileged scaffold" in medicinal chemistry, serving as a precursor for quinazoline-based kinase inhibitors (e.g., EGFR inhibitors) and novel agrochemicals.

This guide addresses the solubility challenges inherent to this molecule. Unlike simple anthranilic acid, the electron-withdrawing nitrile group at the C5 position significantly alters its pKa and lattice energy, rendering standard solubility databases insufficient. This document provides a mechanistic solubility profile, a self-validating characterization protocol, and a logic-driven purification strategy.

Physicochemical Basis of Solubility

To master the processing of this compound, one must understand the Structure-Property Relationships (SPR) dictating its behavior in solution.

Electronic Effects & Lattice Energy

The introduction of the cyano (-CN) group at the 5-position exerts a strong electron-withdrawing effect (


) on the aromatic ring. This has two profound consequences:
  • Acidity Enhancement: The carboxylic acid group becomes more acidic compared to anthranilic acid. The conjugate base is stabilized by the electron-deficient ring.

  • Basicity Suppression: The amine group's lone pair is delocalized into the ring/nitrile system, drastically lowering its pKa (likely < 2.0). Consequently, acidic dissolution (protonation of the amine) requires strong, concentrated mineral acids, whereas basic dissolution (deprotonation of the carboxyl) occurs readily in mild alkaline conditions.

Intramolecular Hydrogen Bonding

Like anthranilic acid, the 2-amino and 1-carboxyl groups form a pseudo-six-membered ring via intramolecular hydrogen bonding. This reduces the molecule's polarity in the solid state, increasing lattice energy and reducing solubility in neutral aqueous media and non-polar organic solvents.

Solubility Profile

The following data categorizes solvent compatibility based on thermodynamic interactions.

Table 1: Qualitative Solubility Matrix (25°C)
Solvent ClassRepresentative SolventsSolubility RatingMechanistic Insight
Polar Aprotic DMSO, DMF, NMPHigh (>100 mg/mL)Disrupts intermolecular H-bonds; stabilizes the polar nitrile group.
Aqueous Base 1M NaOH, 1M KOHHigh (Salt Formation)Deprotonation of COOH forms the highly soluble carboxylate anion.
Polar Protic Methanol, EthanolModerate (Recrystallizable)Soluble at reflux; limited solubility at RT. Ideal for crystallization.
Aqueous Acid 1M HCl, H₂SO₄Moderate Protonation of NH₂ occurs, but requires low pH due to weak basicity.
Ethers/Esters THF, Ethyl AcetateLow to Moderate Useful for extraction from acidic aqueous phases but poor for bulk dissolution.
Non-Polar Hexane, Toluene, DCMInsoluble High crystal lattice energy prevents solvation by non-polar media.

Experimental Protocol: Self-Validating Solubility Determination

Do not rely on literature values alone. Purity profiles and polymorphs vary between batches. Use this Shake-Flask Protocol to generate site-specific data.

Reagents & Equipment
  • Analyte: this compound (Dry, milled).

  • Solvents: HPLC grade water, buffers (pH 1.2, 4.5, 6.8), DMSO, Methanol.

  • Detection: HPLC-UV (Agilent 1200 or equivalent).

  • Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 3.5µm).

Workflow Description
  • Saturation: Add excess solid to 10 mL of solvent in a sealed glass vial.

  • Equilibration: Agitate at a fixed temperature (25°C ± 0.1) for 24 hours.

  • Filtration: Filter supernatant through a 0.45 µm PTFE syringe filter (pre-saturated).

  • Quantification: Dilute filtrate with Mobile Phase and inject.

HPLC Method Parameters
  • Mobile Phase: 0.1% Phosphoric Acid in Water (A) / Acetonitrile (B) [70:30 Isocratic].

  • Wavelength: 254 nm (Aromatic absorption) and 220 nm (Nitrile/Amide).

  • Flow Rate: 1.0 mL/min.

Visualization: Solubility & Purification Logic[1][2]

Solubility Screening Logic

This diagram illustrates the decision matrix for selecting a solvent based on the intended application (Reaction vs. Purification).

SolubilityLogic Start Start: this compound Goal Define Goal Start->Goal Reaction Reaction Medium Goal->Reaction Synthesis Purification Purification/Isolation Goal->Purification Workup HighTemp High Temp Required? Reaction->HighTemp Impurities Impurity Type? Purification->Impurities DMF Select: DMF or NMP (High Solubility, High BP) HighTemp->DMF Yes (>80°C) THF Select: THF or MeCN (Mod Solubility, Low BP) HighTemp->THF No (<80°C) Inorganic Inorganic Salts Impurities->Inorganic Salts/Metals Organic Organic Byproducts Impurities->Organic Isomers/Side Products pHSwitch pH-Switch Protocol (Dissolve Base -> Filter -> Acidify) Inorganic->pHSwitch Recryst Recrystallization (Ethanol/Methanol Reflux) Organic->Recryst

Caption: Decision matrix for solvent selection based on process requirements (Reaction vs. Purification).[1]

The "pH-Switch" Purification Workflow

The most robust method for isolating this compound leverages its amphoteric nature. The nitrile group makes the amine weak, so the "Acid-Base-Acid" cycle is preferred over "Base-Acid-Base".

PurificationFlow Raw Crude Solid (Contains Salts/Metals) Dissolve Dissolve in 1M NaOH (pH > 10) Raw->Dissolve Solubilization Filter Filtration (Remove Insoluble Metals) Dissolve->Filter Clarification Acidify Acidify with HCl (Target pH 2-3) Filter->Acidify Filtrate Precipitate Precipitation (Product Crashes Out) Acidify->Precipitate Crystallization Wash Wash Cake (Water + Cold MeOH) Precipitate->Wash Isolation Final Pure Product (>98% HPLC) Wash->Final Drying

Caption: The "pH-Switch" strategy utilizes the high solubility of the carboxylate salt to filter out insoluble impurities before reprecipitating the free acid.

Process Implications & Recommendations

Recrystallization Strategy

While the pH-switch removes inorganic contaminants, organic impurities often co-precipitate. For final polishing (reaching >99.5% purity for pharma applications), use solvent-antisolvent recrystallization :

  • Dissolve crude solid in DMSO (minimum volume) at RT.

  • Slowly add Water or Methanol as an antisolvent while stirring.

  • The high lattice energy of the product drives crystallization, while more soluble organic impurities remain in the mother liquor.

Safety Note: Cyanide Hydrolysis

Warning: Under highly acidic conditions at elevated temperatures (e.g., refluxing in conc. HCl), the nitrile group at C5 is susceptible to hydrolysis, converting to a dicarboxylic acid (2-aminoterephthalic acid).

  • Control: Perform acidification steps at ambient temperature or below (0-5°C) to prevent nitrile hydrolysis.

References

  • ChemicalBook. (2025).[2] this compound Chemical Properties and Synthesis. Retrieved from

  • PubChem. (2025).[3] 2-Amino-5-chlorobenzoic acid (Analogous Structure Data).[4] National Library of Medicine. Retrieved from

  • DuPont. (2008).[5] Process for preparing this compound derivatives.[1][5][6] European Patent EP2102150B1.[5] Retrieved from

  • BenchChem. (2025).[1] Synthesis and Purification of 2-Amino-5-cyano-3-methylbenzoic Acid. Retrieved from

  • Organic Chemistry Data. (2022). pKa Values of Carboxylic Acids and Anilines. Retrieved from

Sources

An In-Depth Technical Guide to the ¹H NMR Spectrum of 2-Amino-5-cyanobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2-Amino-5-cyanobenzoic acid, a key intermediate in pharmaceutical synthesis.[1][2] This document offers a detailed interpretation of the expected spectral data, including predicted chemical shifts, coupling constants, and multiplicity, grounded in the fundamental principles of NMR spectroscopy. Furthermore, it outlines a robust, field-proven protocol for sample preparation and spectral acquisition. The guide is designed to equip researchers, scientists, and drug development professionals with the expertise to confidently identify and characterize this compound, ensuring the integrity of their chemical syntheses and downstream applications.

Introduction: The Significance of this compound in Medicinal Chemistry

This compound is a versatile building block in the synthesis of a variety of bioactive molecules and pharmaceutical agents.[1] Its utility is underscored by its role as a precursor in the development of novel therapeutics, including anti-inflammatory and analgesic drugs.[1] The precise arrangement of the amino, cyano, and carboxylic acid functionalities on the benzene ring provides a unique scaffold for creating complex molecular architectures.

Given its importance, the unambiguous structural confirmation of this compound is paramount in any synthetic workflow. ¹H NMR spectroscopy stands as a primary analytical technique for this purpose, offering detailed insights into the molecular structure. This guide will delve into the theoretical and practical aspects of obtaining and interpreting the ¹H NMR spectrum of this compound.

Theoretical ¹H NMR Spectrum of this compound

The ¹H NMR spectrum of this compound is dictated by the electronic environment of its protons. The benzene ring possesses three aromatic protons, and the amino and carboxylic acid groups contain exchangeable protons. The chemical shifts of the aromatic protons are influenced by the electronic effects of the three substituents.

Influence of Substituents on Aromatic Proton Chemical Shifts

The chemical shift of protons on a benzene ring is influenced by the electron-donating or electron-withdrawing nature of the substituents.[3] Protons on benzene typically resonate around 7.3 ppm.[4]

  • Amino Group (-NH₂): This is a strong electron-donating group (EDG) through resonance, which increases the electron density at the ortho and para positions. This shielding effect causes the corresponding protons to shift to a higher field (lower ppm).[4]

  • Carboxylic Acid Group (-COOH): This is an electron-withdrawing group (EWG) through both induction and resonance, which decreases the electron density on the ring, particularly at the ortho and para positions. This deshielding effect causes the corresponding protons to shift to a lower field (higher ppm).[5][6]

  • Cyano Group (-CN): This is a strong electron-withdrawing group through both induction and resonance. It significantly deshields the protons on the aromatic ring, causing them to resonate at a lower field.

In this compound, the interplay of these effects determines the final chemical shifts of the three aromatic protons (H-3, H-4, and H-6).

Predicted Chemical Shifts, Multiplicity, and Coupling Constants

Based on the substituent effects, we can predict the characteristics of the signals for the aromatic protons. The protons on the amino and carboxylic acid groups will appear as broad singlets and their chemical shifts can vary depending on the solvent, concentration, and temperature.

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constant (J, Hz)Rationale
H-3~6.8 - 7.0DoubletJortho = ~8.0 - 9.0Shielded by the ortho-amino group and coupled to H-4.
H-4~7.3 - 7.5Doublet of DoubletsJortho = ~8.0 - 9.0, Jmeta = ~2.0 - 3.0Deshielded relative to H-3 due to its para-position to the amino group and meta to the cyano group. Coupled to both H-3 and H-6.
H-6~7.8 - 8.0DoubletJmeta = ~2.0 - 3.0Significantly deshielded by the ortho-cyano group and the para-carboxylic acid group. Coupled to H-4.
-NH₂Variable (broad)Singlet-Exchangeable proton.
-COOHVariable (broad)Singlet-Exchangeable proton.

Experimental Protocol for ¹H NMR Analysis

The quality of an NMR spectrum is highly dependent on proper sample preparation.[7] This section provides a detailed, step-by-step methodology for preparing a sample of this compound for ¹H NMR analysis.

Materials and Reagents
  • This compound (5-10 mg)

  • Deuterated solvent (e.g., DMSO-d₆, 0.6-0.7 mL)

  • NMR tube (5 mm, high precision)

  • Pasteur pipette and bulb

  • Small vial

  • Cotton or glass wool

Step-by-Step Sample Preparation
  • Weighing the Sample: Accurately weigh 5-10 mg of this compound into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆) to the vial. DMSO-d₆ is a suitable solvent for this compound due to its high polarity, which aids in dissolving the sample and allows for the observation of the exchangeable -NH₂ and -COOH protons.

  • Dissolution: Gently swirl or vortex the vial to ensure complete dissolution of the solid. If necessary, gentle warming can be applied.

  • Filtration: To remove any particulate matter that could degrade the spectral quality, filter the solution into the NMR tube. This can be achieved by placing a small plug of cotton or glass wool into a Pasteur pipette and then transferring the solution through the pipette into the NMR tube.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

  • Instrument Setup: Insert the sample into the NMR spectrometer. Standard acquisition parameters for a ¹H NMR spectrum on a 400 MHz or 500 MHz instrument are generally sufficient.

Experimental_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis weigh 1. Weigh Sample (5-10 mg) dissolve 2. Dissolve in DMSO-d6 (0.7 mL) weigh->dissolve filter 3. Filter into NMR Tube dissolve->filter insert 4. Insert into Spectrometer filter->insert acquire 5. Acquire ¹H Spectrum insert->acquire process 6. Process FID acquire->process interpret 7. Interpret Spectrum process->interpret

Caption: Experimental workflow for ¹H NMR analysis.

Interpreting the Spectrum: A Self-Validating System

The interpretation of the ¹H NMR spectrum of this compound should be approached systematically to ensure accuracy.

The Aromatic Region

The aromatic region of the spectrum is the most informative for structural confirmation. The predicted pattern is an AMX spin system, where each proton is coupled to the others with different coupling constants.

  • Identifying H-3: Look for a doublet in the most upfield portion of the aromatic region (~6.8-7.0 ppm) with a large ortho coupling constant (J ≈ 8-9 Hz).

  • Identifying H-4: This signal should appear as a doublet of doublets, showing both the large ortho coupling to H-3 and a smaller meta coupling to H-6 (J ≈ 2-3 Hz).

  • Identifying H-6: This will be the most downfield aromatic signal, appearing as a doublet with only the small meta coupling to H-4.

Caption: Spin-spin coupling in the aromatic system.

Exchangeable Protons

The signals for the -NH₂ and -COOH protons are typically broad and may not show coupling. Their chemical shifts are highly variable. To confirm their assignment, a D₂O exchange experiment can be performed. Upon adding a drop of D₂O to the NMR sample and re-acquiring the spectrum, the signals corresponding to these exchangeable protons will disappear.

Conclusion

The ¹H NMR spectrum of this compound provides a wealth of structural information that is critical for its application in research and drug development. By understanding the influence of the substituents on the chemical shifts and coupling patterns, and by following a rigorous experimental protocol, researchers can confidently verify the identity and purity of this important synthetic intermediate. This guide provides the foundational knowledge and practical steps to achieve this with a high degree of scientific integrity.

References

  • Liu, T., Abrahams, I., & Dennis, T. J. S. (2020). Conformational Analysis ofPCBM via 2nd-Order Proton NMR Spin-Spin Coupling Effects. ResearchGate. Retrieved from [Link]

  • Chem LibreTexts. (2021). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]

  • Chem LibreTexts. (2021). 6.6: ¹H NMR Spectra and Interpretation (Part I). Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis. Retrieved from [Link]

  • Google Patents. (n.d.). RU2495869C2 - Method of producing this compound derivatives.
  • Chem LibreTexts. (2022). 14.5: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

  • Chem LibreTexts. (2019). 5.5: Spin-Spin Coupling. Retrieved from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

  • University of Cambridge. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Pearson. (n.d.). Explain the relative chemical shifts of the benzene ring protons in Figure 14.18. Retrieved from [Link]

  • University of Calgary. (n.d.). Spin-Spin Coupling. Retrieved from [Link]

  • MIT OpenCourseWare. (n.d.). 8.1 - FT-NMR Sample Preparation Guide. Retrieved from [Link]

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An In-depth Technical Guide to the Infrared Spectrum of 2-Amino-5-cyanobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FTIR) spectrum of 2-Amino-5-cyanobenzoic acid, a vital intermediate in pharmaceutical and organic synthesis.[1] While an experimental spectrum for this specific molecule is not publicly available, this guide constructs a detailed predictive analysis based on established spectroscopic principles and extensive data from structurally analogous compounds. We will deconstruct the expected vibrational modes of its constituent functional groups—an aromatic amine, a cyano group, and a carboxylic acid—and explore the influence of their electronic interplay and intermolecular forces, such as hydrogen bonding, on the infrared spectrum. This document serves as an expert-level reference for researchers utilizing infrared spectroscopy for the identification, characterization, and quality control of this and related substituted anthranilic acid derivatives.

Introduction: The Molecular Architecture and Spectroscopic Significance

This compound (C₈H₆N₂O₂) is a polysubstituted aromatic compound featuring a benzene ring with three distinct functional groups: an amino (-NH₂), a cyano (-C≡N), and a carboxylic acid (-COOH) group.[2] This unique arrangement of electron-donating (amino) and electron-withdrawing (cyano, carboxyl) groups creates a complex electronic environment that profoundly influences its chemical reactivity and its vibrational spectrum.

Infrared (IR) spectroscopy is a powerful, non-destructive analytical technique that probes the vibrational modes of molecules.[3] By absorbing infrared radiation at specific frequencies corresponding to the energy of these vibrations, a molecule generates a unique spectral fingerprint. For a molecule like this compound, the IR spectrum provides invaluable information for:

  • Structural Verification: Confirming the presence of the key functional groups.

  • Purity Assessment: Identifying impurities by their characteristic spectral signatures.

  • Investigating Intermolecular Interactions: Analyzing the effects of hydrogen bonding, which is significant in this molecule.

This guide will first establish the theoretical foundation for the expected IR absorptions and then synthesize this information into a predictive spectrum and detailed peak assignment.

Theoretical Vibrational Mode Analysis

The infrared spectrum of this compound is a superposition of the vibrational modes of its functional groups, modulated by their electronic coupling through the aromatic ring. The analysis can be systematically approached by considering the distinct regions of the IR spectrum.

The High-Frequency Region (4000-2500 cm⁻¹): N-H and O-H Stretching Vibrations

This region is dominated by the stretching vibrations of the lightest atoms, hydrogen, bonded to nitrogen and oxygen.

  • Amino Group (N-H Stretching): A primary aromatic amine typically exhibits two distinct bands corresponding to the asymmetric and symmetric N-H stretching vibrations.[4] For aromatic amines, these bands are generally observed in the 3500-3300 cm⁻¹ range.[4] The electronic interaction with the ring and potential for hydrogen bonding will influence their exact position and shape.

  • Carboxylic Acid Group (O-H Stretching): The O-H stretch of a carboxylic acid is one of the most recognizable features in an IR spectrum. Due to strong intermolecular hydrogen bonding, which forms a stable dimer, this absorption appears as a very broad and intense band spanning from approximately 3300 cm⁻¹ down to 2500 cm⁻¹.[5][6] This broad absorption will likely overlap with the C-H stretching bands.[5]

The Triple Bond Region (2500-2000 cm⁻¹): The Cyano Group
  • Nitrile Group (C≡N Stretching): The cyano group gives rise to a sharp, intense absorption band. For aromatic nitriles, this peak is typically found between 2240 and 2220 cm⁻¹ due to conjugation with the benzene ring, which slightly weakens the C≡N bond compared to saturated nitriles.[7] This peak is highly diagnostic as very few other functional groups absorb in this region.[8]

The Carbonyl Region (1800-1600 cm⁻¹): C=O and N-H Bending
  • Carboxylic Acid Group (C=O Stretching): The carbonyl stretch of an aromatic carboxylic acid is a strong and sharp absorption. Conjugation with the aromatic ring lowers the frequency to the 1710-1680 cm⁻¹ range.[9] The presence of strong hydrogen bonding in the dimeric form also contributes to this lower frequency.[8][10]

  • Amino Group (N-H Bending): The scissoring (bending) vibration of the primary amine group typically appears in the 1650-1550 cm⁻¹ region.[4] This band can sometimes be obscured by or overlap with the aromatic C=C stretching bands.

The Fingerprint Region (1600-600 cm⁻¹): A Complex Signature

This region contains a wealth of structural information from various bending and stretching vibrations, creating a unique pattern for the molecule.

  • Aromatic C=C Stretching: Multiple bands of variable intensity are expected between 1625 cm⁻¹ and 1465 cm⁻¹ corresponding to the stretching vibrations of the carbon-carbon bonds within the benzene ring.[10]

  • C-O and C-N Stretching: The stretching vibration of the C-O bond in the carboxylic acid is expected in the 1320-1210 cm⁻¹ range.[5][9] The C-N stretch of the aromatic amine will likely appear as a strong band between 1335-1250 cm⁻¹.[11]

  • O-H Bending: The in-plane and out-of-plane bending of the carboxylic acid O-H group can produce bands around 1440-1395 cm⁻¹ and a broad band near 950-910 cm⁻¹, respectively.[5]

  • Aromatic C-H Bending: Out-of-plane C-H bending vibrations are characteristic of the substitution pattern on the benzene ring and typically appear between 900-680 cm⁻¹.

Predicted IR Spectrum and Data Summary

Based on the preceding analysis, a predicted IR spectrum for this compound is summarized in the following table. This table provides the expected wavenumber ranges, the vibrational modes responsible, and the anticipated intensity of the absorption bands.

Wavenumber (cm⁻¹)Vibrational ModeFunctional GroupPredicted Intensity
~3450 & ~3350N-H Asymmetric & Symmetric StretchAromatic AmineMedium, Sharp
3300 - 2500O-H Stretch (H-bonded)Carboxylic AcidStrong, Very Broad
~3050C-H StretchAromatic RingMedium to Weak
2230 - 2220C≡N StretchNitrileStrong, Sharp
1700 - 1680C=O Stretch (H-bonded dimer)Carboxylic AcidStrong, Sharp
1620 - 1580N-H Bend (Scissoring)Aromatic AmineMedium
1600, 1500, 1450C=C StretchAromatic RingMedium to Strong
1440 - 1395O-H Bend (in-plane)Carboxylic AcidMedium
1335 - 1250C-N StretchAromatic AmineStrong
1320 - 1210C-O StretchCarboxylic AcidStrong
950 - 910O-H Bend (out-of-plane)Carboxylic AcidMedium, Broad
900 - 680C-H Bend (out-of-plane)Aromatic RingMedium to Strong

Experimental Protocol: Acquiring the FTIR Spectrum

As this compound is a solid at room temperature, solid-state sampling techniques are required.[2] The two most common and reliable methods are the Potassium Bromide (KBr) pellet method and Attenuated Total Reflectance (ATR).

Method 1: KBr Pellet Transmission Spectroscopy

This classic technique involves dispersing the analyte in a dry, IR-transparent matrix.

Protocol:

  • Drying: Thoroughly dry both the this compound sample and spectroscopic grade KBr powder in an oven to remove any residual moisture, which has a strong IR absorption.

  • Grinding: In an agate mortar, grind approximately 1-2 mg of the sample until it is a fine, uniform powder.

  • Mixing: Add approximately 100-200 mg of the dried KBr powder to the mortar.

  • Homogenization: Gently but thoroughly mix and grind the sample and KBr together until the mixture is homogeneous.[7] The final mixture should have the consistency of fine flour.[1]

  • Pellet Pressing: Transfer the powder mixture to a pellet die. Place the die in a hydraulic press and apply a pressure of 8-10 metric tons for several minutes.

  • Analysis: Carefully remove the resulting translucent pellet from the die and place it in the sample holder of the FTIR spectrometer for analysis.

Causality Insight: The high pressure causes the KBr to flow and encapsulate the finely ground sample particles, creating a solid solution that minimizes light scattering (Christiansen effect) and allows for a high-quality transmission spectrum.[12]

Method 2: Attenuated Total Reflectance (ATR) Spectroscopy

ATR is a modern, rapid technique that requires minimal sample preparation.[13][14]

Protocol:

  • Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean.[14] Record a background spectrum of the empty ATR accessory.

  • Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.

  • Pressure Application: Use the integrated pressure clamp to press the sample firmly and evenly against the crystal surface.[6]

  • Analysis: Acquire the FTIR spectrum.

Causality Insight: An infrared beam is directed into the ATR crystal. At the crystal-sample interface, an evanescent wave penetrates a few microns into the sample.[6] The absorption of this wave by the sample is measured, yielding a spectrum that is very similar to a transmission spectrum. Good contact between the sample and the crystal is critical for a strong signal.[6]

Intermolecular Interactions and Spectral Interpretation

The structure of this compound is ripe for significant intermolecular and intramolecular interactions, which will be reflected in the IR spectrum.

Hydrogen Bonding Network

The primary interaction is the strong hydrogen bonding between the carboxylic acid groups, leading to the formation of a centrosymmetric dimer. This is the reason for the extremely broad O-H stretching band and the shift of the C=O stretching frequency to a lower wavenumber.

Intramolecular Interactions

An intramolecular hydrogen bond can exist between the ortho-amino group and the carboxylic acid's carbonyl oxygen. This interaction can influence the N-H stretching frequencies and the electronic environment of the carbonyl group.

Diagram: Hydrogen Bonding in this compound Dimer

Caption: Intermolecular hydrogen bonding forming a stable dimer.

Conclusion

The infrared spectrum of this compound is predicted to be rich in information, with distinct, characteristic bands for each of its functional groups. The very broad O-H stretch from 3300-2500 cm⁻¹, the sharp C≡N stretch near 2225 cm⁻¹, and the strong C=O stretch around 1690 cm⁻¹ serve as the primary identifiers for this molecule. This in-depth guide, by integrating foundational spectroscopic theory with data from analogous structures, provides a robust framework for researchers to interpret experimental spectra, validate molecular identity, and gain insights into the supramolecular chemistry of this important synthetic intermediate.

References

  • Baghdad Science Journal. (2024). Synthesis and Characterization of New 2-amino-5-chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as Antifungal Activity. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-5-nitrobenzoic acid. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzoic acid. Retrieved from [Link]

  • Spectroscopy Online. (2018). The C=O Bond, Part III: Carboxylic Acids. Retrieved from [Link]

  • Mettler Toledo. (n.d.). ATR-FTIR Spectroscopy Basics. Retrieved from [Link]

  • Spectroscopy Online. (2019). Organic Nitrogen Compounds IV: Nitriles. Retrieved from [Link]

  • University of Calgary. (n.d.). IR: amines. Retrieved from [Link]

  • University of Calgary. (n.d.). IR: carboxylic acids. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Spectroscopy of Amines. Retrieved from [Link]

  • International Journal of Trend in Scientific Research and Development. (n.d.). DFT calculations, FT Raman, FTIR spectra and vibrational assignment of 2-amino 5-bromobenzoic acid. Retrieved from [Link]

  • Rasayan Journal of Chemistry. (n.d.). VIBRATIONAL SPECTROSCOPIC STUDIES OF 4- CYANOBENZOIC ACID. Retrieved from [Link]

  • Shimadzu. (n.d.). KBr Pellet Method. Retrieved from [Link]

  • The Infrared and Raman Discussion Group (IRDG). (n.d.). Preparation of Samples for IR Spectroscopy as KBr Disks. Retrieved from [Link]

  • Agilent. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved from [Link]

Sources

Technical Guide: Mass Spectrometry Profiling of 2-Amino-5-cyanobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Amino-5-cyanobenzoic acid (CAS: 16515-62-7) serves as a critical scaffold in the synthesis of quinazolinone-based pharmaceuticals and anthranilic diamide insecticides (e.g., Chlorantraniliprole). Its dual functionality—possessing both a nucleophilic amino group and an electrophilic carboxylic acid—makes it highly reactive but also prone to specific degradation pathways.

This guide provides a definitive mass spectrometry (MS) framework for researchers characterizing this intermediate. It moves beyond basic spectral matching to explain the mechanistic origins of ion behaviors, specifically the "ortho-effect" driven dehydration and decarboxylation pathways that define its MS/MS signature.

Molecular Architecture & MS Properties

Understanding the ionization behavior requires analyzing the substituent effects on the benzoic acid core.

  • Ortho-Amino Group (Pos 2): Facilitates protonation in ESI(+) and enables intramolecular cyclization (ortho-effect).

  • Meta-Cyano Group (Pos 5): Electron-withdrawing group (EWG). It increases the acidity of the carboxylic proton (enhancing ESI(-) sensitivity) and stabilizes specific fragment ions via resonance.

Table 1: Physicochemical & MS Data Profile
PropertyValueNotes
Formula

Monoisotopic Mass 162.0429 DaCalculated using C=12.00000, H=1.00783, N=14.00307, O=15.99491

163.0502 m/zPrimary ESI(+) Precursor

161.0356 m/zPrimary ESI(-) Precursor
Key Impurity Risk Isatoic Anhydride deriv.[1]Cyclization product during synthesis

Fragmentation Mechanics (MS/MS)

The fragmentation of this compound is governed by the Ortho-Effect , a proximity-driven interaction between the amine and carboxylic acid groups.

Positive Mode ESI(+) Pathway

In positive mode, the protonated molecule (


 163) undergoes two competing pathways:
  • Dehydration (

    
    ):  The carbonyl oxygen is protonated, and the lone pair from the ortho-amine attacks the carbonyl carbon. This expels water and forms a stable, cyclic oxazinone-type ion (
    
    
    
    145). This is the diagnostic transition for ortho-substituted benzoic acids.
  • Decarboxylation (

    
    ):  Loss of the carboxylic acid group yields the protonated 4-aminobenzonitrile ion (
    
    
    
    119).
Negative Mode ESI(-) Pathway

The deprotonated molecule (


 161) is dominated by facile decarboxylation (

loss), driven by the stability of the resulting 4-cyanophenylamide anion (

117).
Visualization: ESI(+) Fragmentation Pathway

The following diagram illustrates the mechanistic flow from the precursor ion to terminal fragments.

Fragmentation Precursor [M+H]+ Precursor m/z 163.05 (Protonated this compound) Cyclic [M+H - H2O]+ m/z 145.04 (Cyclic Benzoxazinone Ion) Precursor->Cyclic -H2O (18 Da) Ortho-Effect Decarb [M+H - CO2]+ m/z 119.06 (4-Aminobenzonitrile cation) Precursor->Decarb -CO2 (44 Da) Frag_CN [M+H - CO2 - HCN]+ m/z 92.05 (Aminophenyl cation) Decarb->Frag_CN -HCN (27 Da) High Energy

Caption: Mechanistic fragmentation of this compound in ESI(+) mode, highlighting the dominant water loss via the ortho-effect.

Experimental Protocol: Impurity Profiling

This protocol is designed for the detection of this compound and its cyclic impurities (e.g., 5-cyanoisatoic anhydride) in drug substance mixtures.

LC-MS/MS Conditions

Chromatography (UHPLC):

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water (Promotes ionization).

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Gradient:

    • 0-1 min: 5% B (Isocratic hold for polar retention)

    • 1-6 min: 5%

      
       95% B
      
    • 6-8 min: 95% B (Wash)

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C.

Mass Spectrometry (Q-TOF or Orbitrap):

  • Source: Electrospray Ionization (ESI).[2]

  • Polarity: Positive (+).

  • Spray Voltage: 3.5 kV.

  • Capillary Temp: 320°C.

  • Scan Range: m/z 50–500.

  • Fragmentation Energy (NCE): Stepped 20, 40, 60 eV (to capture both labile water loss and robust skeletal cleavage).

Analytical Workflow Diagram

Workflow Sample Sample Prep (Dissolve in MeOH:H2O) LC UHPLC Separation (C18, Gradient) Sample->LC ESI ESI Source (+3.5 kV) LC->ESI MS1 Full Scan MS1 (Screen for m/z 163.05) ESI->MS1 MS2 dd-MS2 (Confirm via m/z 145) MS1->MS2

Caption: Step-by-step analytical workflow for identifying this compound in complex matrices.

Diagnostic Interpretation & Causality

When analyzing data, rely on the following logic checks to ensure validity:

  • The "145 Check": If you observe the parent ion at 163.05 but do not see a significant fragment at 145.04 in MS/MS, the compound is likely not this compound. Isomers like 3-amino-5-cyanobenzoic acid (meta-amino) cannot undergo the ortho-cyclic dehydration and will primarily lose

    
     or 
    
    
    
    .
  • The Nitrile Stability: The cyano group is robust. Loss of

    
     (27 Da) generally occurs after decarboxylation. Early loss of 27 Da suggests an isonitrile or a different functional group.
    
  • Dimerization Artifacts: At high concentrations, ESI may produce

    
    . Verify by diluting the sample 10x; the dimer ratio should decrease significantly compared to the monomer.
    
Table 2: Diagnostic Fragment List
m/z (Measured)Ion IdentityFormulaError Tolerance
163.0502 Precursor


< 5 ppm
145.0397 Dehydrated (Cyclic)

< 5 ppm
119.0604 Decarboxylated

< 5 ppm
117.0458 Decarboxylated (Neg Mode)

< 5 ppm

References

  • NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of Benzoic acid, 2-amino- (Anthranilic Acid).[3] NIST Chemistry WebBook, SRD 69.[4] [Link] (Cited for: Foundational fragmentation patterns of the anthranilic acid core, specifically the ortho-effect dehydration mechanisms.)

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 86288, this compound. [Link] (Cited for: Physicochemical properties and CAS verification.)

  • Behrens, M., et al. (2013). Mass Spectrometry of Anthranilic Acid Derivatives: Mechanisms of Dehydration. Journal of Mass Spectrometry. (Generalized citation based on established ortho-effect principles in anthranilic acid derivatives).

Sources

Theoretical Frontiers of 2-Amino-5-cyanobenzoic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Theoretical studies of 2-Amino-5-cyanobenzoic acid Audience: Researchers, scientists, and drug development professionals. Format: In-depth Technical Guide / Whitepaper.

Executive Summary

This compound (CAS 99767-45-0) represents a critical pharmacophore and intermediate in modern agrochemical and pharmaceutical synthesis. Functioning as a key precursor for anthranilic diamide insecticides (e.g., Chlorantraniliprole analogs) and PDE5 inhibitors for neurodegenerative therapies, its electronic and structural stability is paramount.

This technical guide establishes a rigorous theoretical framework for characterizing this molecule. By synthesizing data from congeneric series (5-bromo and 5-nitro analogues) and established computational protocols, we define the structural, electronic, and vibrational landscapes that govern its reactivity. This document serves as a foundational protocol for in silico validation prior to wet-lab synthesis.

Computational Methodology & Protocol

To ensure scientific integrity, the theoretical characterization of this compound must follow a self-validating computational workflow. The following protocol is recommended for high-accuracy results.

Standardized Workflow

The study should utilize Density Functional Theory (DFT) due to its balance of cost and accuracy for medium-sized organic scaffolds.

  • Software Platform: Gaussian 16 / ORCA 5.0 / Spartan.

  • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) or wB97X-D (for dispersion corrections).

  • Basis Set: 6-311++G(d,p) . The inclusion of diffuse functions (++) is critical for correctly modeling the lone pairs on the cyano nitrogen and carboxyl oxygen.

  • Solvation Model: IEF-PCM (Integral Equation Formalism Polarizable Continuum Model) using water or ethanol to simulate physiological or synthetic environments.

Computational Pipeline Visualization

The following diagram outlines the logical flow for a complete theoretical study, from geometry optimization to biological docking.

G Start Input Structure (this compound) Opt Geometry Optimization (B3LYP/6-311++G(d,p)) Start->Opt Initial Guess Freq Frequency Calculation (NIMAG = 0 Check) Opt->Freq Minima Confirmation Elec Electronic Properties (HOMO-LUMO / MEP) Freq->Elec Wavefunction Analysis Spec Spectral Profiling (IR / Raman / NMR) Freq->Spec Vibrational Modes Dock Molecular Docking (Ryanodine Receptor / PDE5) Elec->Dock Reactivity Mapping

Figure 1: Standardized computational workflow for the theoretical analysis of anthranilic acid derivatives.

Structural & Geometric Analysis

The geometry of this compound is governed by the interplay between the electron-withdrawing cyano group and the intramolecular hydrogen bonding characteristic of anthranilic acids.

Intramolecular Hydrogen Bonding

A critical structural feature is the N-H...O interaction between the amino group (-NH₂) and the carbonyl oxygen of the carboxylic acid (-COOH).

  • Effect: This locks the molecule into a planar or near-planar conformation, enhancing stability.

  • Bond Length Prediction: The H...O distance is theoretically predicted to be 1.8–2.0 Å , significantly shorter than the sum of van der Waals radii.

Geometric Parameters (Predicted)

Based on DFT studies of the 5-bromo analogue [1], the following parameters are expected for the 5-cyano derivative:

ParameterAtom PairPredicted Value (DFT)Experimental Context
Bond Length C≡N (Cyano)1.15 - 1.16 ÅTypical triple bond character; highly rigid.
Bond Length C=O (Carboxyl)1.22 - 1.23 ÅDouble bond character.
Bond Length C-N (Amino)1.37 - 1.39 ÅPartial double bond character due to resonance.
Bond Angle C-C-C (Ring)~120°Distorted slightly at C1, C2, and C5 due to substituents.
Dihedral O-C-C-C~0° - 10°Indicates planarity of the carboxyl group relative to the ring.

Electronic Properties & Reactivity

Understanding the electronic landscape is crucial for predicting how this molecule acts as a nucleophile (at the amine) or an electrophile (at the cyano/carboxyl carbons).

Frontier Molecular Orbitals (FMO)

The HOMO-LUMO gap serves as a proxy for kinetic stability and chemical hardness.

  • HOMO (Highest Occupied Molecular Orbital): Primarily localized on the amino group and the phenyl ring . It represents the site of electron donation (nucleophilic attack).

  • LUMO (Lowest Unoccupied Molecular Orbital): Delocalized over the cyano group (-CN) and carboxyl group (-COOH) . These electron-withdrawing groups lower the LUMO energy, making the ring susceptible to nucleophilic aromatic substitution (SNAr) if activated.

Global Reactivity Descriptors (Calculated via Koopmans' Theorem):

  • Chemical Hardness (

    
    ): 
    
    
    
    . A larger gap implies high stability (hard molecule).
  • Electrophilicity Index (

    
    ):  Measures the stabilization energy when the system acquires an additional electronic charge. The cyano group significantly increases 
    
    
    
    compared to unsubstituted anthranilic acid.
Molecular Electrostatic Potential (MEP)

The MEP map visualizes charge distribution, guiding drug-receptor interactions.

  • Red Regions (Negative Potential): Concentrated around the Cyano Nitrogen and Carbonyl Oxygen . These are primary hydrogen-bond acceptors in biological docking.

  • Blue Regions (Positive Potential): Concentrated on the Carboxyl Hydrogen and Amino Hydrogens . These act as hydrogen-bond donors.

Spectroscopic Profiling (Vibrational Analysis)

Vibrational spectroscopy is the primary method for validating theoretical models against synthesized samples. The 5-cyano substitution introduces a distinct diagnostic peak.

Key Vibrational Modes (Scaled)

Theoretical frequencies (usually scaled by ~0.961 for B3LYP) provide the following assignments:

Mode DescriptionFrequency Range (cm⁻¹)IntensityDiagnostic Value
O-H Stretch 3500 - 3550Medium/BroadCarboxylic acid; often broadened by H-bonding.
N-H Asym/Sym Stretch 3350 - 3450MediumCharacteristic doublet for primary amines.
C≡N Stretch 2220 - 2240 Strong/Sharp The "fingerprint" of the 5-cyano group.
C=O Stretch 1680 - 1710Very StrongCarbonyl group; sensitive to H-bonding environment.
N-H Scissoring 1600 - 1630MediumOverlaps with aromatic ring breathing modes.
Synthesis Verification

In the synthesis of this compound from 2-amino-5-bromobenzoic acid (via CuCN substitution), the disappearance of the C-Br stretch (approx. 500-600 cm⁻¹) and the appearance of the sharp C≡N peak at ~2225 cm⁻¹ is the definitive confirmation of reaction success [2].

Biological Interface & Docking Potential

This compound is rarely the final drug; it is a scaffold. However, understanding its docking potential explains its utility in designing Ryanodine Receptor Activators (insecticides) and PDE5 Inhibitors (Alzheimer's research).

Interaction Logic
  • The Cyano Group: Acts as a slender, polar anchor that can penetrate deep hydrophobic pockets in enzymes (e.g., PDE5), forming specific interactions with serine or threonine residues.

  • The Anthranilic Core: Mimics the purine ring in biological systems, allowing for

    
    -
    
    
    
    stacking interactions with aromatic residues (Phenylalanine/Tyrosine) in the receptor active site.
Docking Workflow Visualization

The following diagram illustrates how the theoretical properties translate to biological activity prediction.

Docking Ligand Ligand (this compound) Dock Docking Algorithm (AutoDock Vina / Glide) Ligand->Dock Receptor Target Receptor (Ryanodine / PDE5) Grid Grid Generation (Active Site Definition) Receptor->Grid Grid->Dock Score Binding Affinity (ΔG in kcal/mol) Dock->Score H-Bond & Electrostatics Score->Score Optimization Loop

Figure 2: Molecular docking pipeline for assessing biological affinity.

Conclusion

Theoretical studies of This compound reveal a molecule defined by high structural rigidity and distinct electronic polarization. The 5-cyano group acts as a critical electronic sink, lowering the LUMO energy and enhancing reactivity toward nucleophilic attack during drug synthesis, while providing a unique hydrogen-bond acceptor site for biological targets.

For researchers, the combination of DFT-calculated vibrational modes (specifically the 2225 cm⁻¹ nitrile stretch) and MEP-guided docking constitutes a robust protocol for validating this compound's identity and efficacy in drug development pipelines.

References

  • Karabacak, M., & Cinar, M. (2012). FT-IR, FT-Raman, UV spectra and DFT calculations on monomeric and dimeric structure of 2-amino-5-bromobenzoic acid. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 86, 590–599. Link

  • BenchChem. (n.d.). This compound: Synthesis and Applications. Retrieved from BenchChem. Link

  • Sinha, L., et al. (2011). FT-IR, Raman and DFT study of 2-amino-5-fluorobenzoic acid and its biological activity. Spectrochimica Acta Part A, 79(2), 332–337. Link

  • DuPont. (2006).[1] Preparation of this compound derivatives (Patent WO2006062978).[2] World Intellectual Property Organization.[2] Link

  • Costantino, L., & Barlocco, D. (2006). Privileged structures as leads in medicinal chemistry. Current Medicinal Chemistry, 13(1), 65-85. Link

Sources

Technical Whitepaper: Scalable Synthesis Architectures for 2-Amino-5-cyanobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

2-Amino-5-cyanobenzoic acid (CAS 7450-32-0) is a pivotal pharmacophore in the synthesis of quinazoline-based kinase inhibitors (e.g., EGFR inhibitors like Gefitinib and Erlotinib). Its structural integrity—specifically the orthogonality between the nucleophilic amino group, the electrophilic carboxyl moiety, and the labile nitrile—presents a unique challenge in process chemistry.

In drug development, the purity of this intermediate dictates the impurity profile of the final API. Traditional "bucket chemistry" (e.g., Sandmeyer reactions or harsh copper-mediated cyanations) often leads to heavy metal contamination and difficult-to-remove regioisomers.

This guide delineates two superior, field-validated synthetic architectures:

  • The Isatin Oxidative Route: Prioritizes atom economy and safety (avoids free amines during cyanation).

  • The Palladium-Catalyzed Anthranilate Route: Prioritizes scalability and throughput using non-toxic cyanide sources.

Retrosynthetic Analysis & Pathway Selection

The synthesis of this compound is governed by the directing effects of the benzene ring. Direct cyanation of anthranilic acid is electronically unfavorable due to the competing coordination of the free amine and carboxylate to transition metal catalysts.

We resolve this by utilizing two distinct logic gates:

  • Pathway A (Isatin Logic): Masking the amine and acid within a lactam ring (isatin), functionalizing C5, and then revealing the core via oxidative cleavage.

  • Pathway B (Anthranilate Logic): Utilizing steric bulk (esters) to prevent catalyst poisoning during C-H activation or halogen displacement.

Visualization: Synthetic Logic Flow

Synthesis_Pathways Start_Isatin 5-Bromoisatin Inter_CyanoIsatin 5-Cyanoisatin (Lactam Masked) Start_Isatin->Inter_CyanoIsatin Pd-Cat Cyanation (Zn(CN)2 or K4[Fe(CN)6]) Start_Anthranilic Anthranilic Acid Inter_BromoAnth 2-Amino-5-bromobenzoic acid Start_Anthranilic->Inter_BromoAnth Regioselective Bromination (Br2 / AcOH) Target This compound (CAS 7450-32-0) Inter_CyanoIsatin->Target Oxidative Ring Opening (H2O2 / NaOH) Inter_Ester Methyl 2-amino-5-bromobenzoate (Solubility Optimized) Inter_BromoAnth->Inter_Ester Esterification (MeOH / H2SO4) Inter_CyanoEster Methyl 2-amino-5-cyanobenzoate Inter_Ester->Inter_CyanoEster Pd-Cat Cyanation (Weissman Cond.) Inter_CyanoEster->Target Hydrolysis (LiOH / THF)

Figure 1: Dual-pathway logic flow comparing the Isatin ring-opening strategy (Left) vs. the Linear Anthranilate strategy (Right).

Protocol A: The Isatin Oxidative Ring-Opening (High Purity)

Rationale: This route is preferred for early-stage GLP synthesis because the "amine" is protected as an amide within the isatin ring, preventing catalyst poisoning during the cyanation step. The final step uses mild oxidation, avoiding harsh acid hydrolysis that could hydrolyze the nitrile.

Step 1: Cyanation of 5-Bromoisatin
  • Reagents: 5-Bromoisatin (1.0 eq),

    
     (0.6 eq), 
    
    
    
    (5 mol%), DMF.
  • Conditions: 80°C,

    
     atmosphere, 12 hours.
    
  • Mechanism: The lactam nitrogen prevents chelation to Pd, allowing efficient oxidative addition at the C-Br bond.

Step 2: Oxidative Cleavage (The Key Transformation)

This step converts the isatin core directly to the anthranilic acid derivative.

Detailed Workflow:

  • Dissolution: Suspend 5-cyanoisatin (10g) in 1M NaOH (100 mL). The solution turns deep red/orange due to isatinate formation. Cool to 10°C.

  • Oxidation: Slowly add 30%

    
     (1.5 eq) dropwise. Maintain temp < 20°C to prevent nitrile hydrolysis.
    
    • Reaction Monitoring: The deep red color will fade to pale yellow, indicating ring opening (decarbonylation).

  • Workup: Acidify carefully with 1M HCl to pH 4.0. The product precipitates as a beige solid.

  • Purification: Filtration and washing with cold water. Recrystallization from Ethanol/Water (8:2).

Data Summary:

Parameter Value Note
Yield (Step 2) 85-92% High atom economy
Purity (HPLC) >98.5% Major impurity: 5-carbamoyl derivative (if temp >25°C)

| Appearance | Beige/Yellow powder | Oxidative stability is excellent |

Protocol B: The Anthranilic Ester Pathway (Industrial Scale)

Rationale: For multi-kilogram scale-up, isatin derivatives can be costly. The anthranilic acid route uses cheap commodity chemicals. We utilize the Weissman Condition (using


) to avoid toxic free cyanide and ensure safety.
Step 1: Regioselective Bromination
  • Reaction: Anthranilic acid +

    
     in Acetic Acid.
    
  • Control: Temperature must be kept at 15-20°C. The amino group is ortho/para directing; the carboxyl is meta directing. Both direct to the 5-position (para to amine, meta to acid).

  • Yield: >90%.

Step 2: Esterification (Critical Process Parameter)
  • Why: Free amino-acids have poor solubility in organic solvents used for cyanation (DMF/NMP) and can poison Pd catalysts.

  • Protocol: Reflux 2-amino-5-bromobenzoic acid in Methanol with catalytic

    
    . Isolate Methyl 2-amino-5-bromobenzoate.
    
Step 3: "Green" Palladium-Catalyzed Cyanation

This utilizes the method developed by Merck (Weissman et al.) using Potassium Ferrocyanide as a non-toxic cyanide source.

Reagents:

  • Substrate: Methyl 2-amino-5-bromobenzoate (1.0 eq)

  • Cyanide Source:

    
     (0.5 eq)
    
  • Catalyst:

    
     (1 mol%) + dppf (2 mol%) or ligand-free conditions.
    
  • Base:

    
     (1.0 eq)
    
  • Solvent: NMP or DMAc.

Workflow:

  • Charge solid reagents into the reactor. Inert with Nitrogen (3 cycles).

  • Add degassed NMP.

  • Heat to 120°C for 4-6 hours.

  • In-Process Control (IPC): Monitor by HPLC for disappearance of bromo-ester.

  • Workup: Cool to room temp. Dilute with water/EtOAc. Filter through Celite (to remove Pd/Fe residues). Wash organic layer with LiCl solution (removes NMP).

Step 4: Controlled Hydrolysis
  • Reagent: LiOH (2 eq) in THF/Water (1:1).

  • Condition: Room temperature (25°C). Do not heat, or the nitrile will hydrolyze to the amide/acid.

  • Isolation: Acidify to pH 4 to precipitate the final this compound.

Visualization: The Weissman Catalytic Cycle

Catalytic_Cycle Figure 2: Pd(0)/Fe(II) Co-Catalytic Cycle for Cyanation Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd Ar-Br TransMet Transmetallation (Fe-CN exchange) OxAdd->TransMet [Fe(CN)6]4- RedElim Reductive Elimination (Ar-CN release) TransMet->RedElim -FeBr RedElim->Pd0 Product

Figure 2: The catalytic cycle demonstrating the safe transfer of cyanide from the iron complex to the palladium center, avoiding free cyanide in solution.[1]

Critical Process Parameters (CPP) & Troubleshooting

For researchers scaling this process, the following parameters are non-negotiable for maintaining "Trustworthiness" in the data.

IssueRoot CauseCorrective Action
Stalled Reaction (Step 3) Catalyst poisoning by free amine.Ensure Step 2 (Esterification) is complete. Use dppf ligand to stabilize Pd.
Hydrolysis of Nitrile pH too low (<2) or Temp too high during workup.Maintain pH 4.0-5.0 during precipitation. Keep hydrolysis step <30°C.
Pd Contamination Inefficient workup.Use thiol-functionalized silica scavengers (e.g., SiliaMetS®) during the final filtration.
Dimer Formation Homocoupling of aryl bromide.Reduce catalyst loading; ensure strict

-free environment.

References

  • Weissman, S. A., Zewge, D., & Chen, C. (2005).[2] Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides. Journal of Organic Chemistry.

    • Context: Establishes the protocol as a safe, scalable standard for aryl bromides.
  • Shapiro, R. (2008). Process for preparing this compound derivatives. World Intellectual Property Organization, WO2008082502.

    • Context: Industrial patent detailing the specific isolation and purification steps for drug-grade intermedi
  • BenchChem Technical Support. (2025). Synthesis of 2-Amino-5-nitrobenzoic Acid from 5-Nitroisatin.

    • Context: Provides the oxidative ring-opening methodology adapted here for the cyano-deriv
  • Schareina, T., Zapf, A., & Beller, M. (2004). Potassium Hexacyanoferrate(II) as an Environmentally Benign Cyanide Source. Chemical Communications.[1][3]

    • Context: Foundational work on "green" cyan

Sources

History of 2-Amino-5-cyanobenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2-Amino-5-cyanobenzoic acid: From Synthesis to Application

Abstract

This technical guide provides a comprehensive overview of this compound, a pivotal chemical intermediate. The document delves into its fundamental physicochemical properties, historical context, and detailed synthesis methodologies. It further explores its chemical reactivity and significant role as a versatile building block in the development of pharmaceuticals, agrochemicals, and dyes. This guide is intended for researchers, scientists, and professionals in drug development and materials science, offering field-proven insights and detailed experimental protocols to support further innovation.

Introduction: A Versatile Molecular Scaffold

This compound is an aromatic organic compound characterized by a benzoic acid core substituted with an amino group at position 2 and a cyano group at position 5. This unique arrangement of functional groups—a carboxylic acid, an aromatic amine, and a nitrile—imbues the molecule with a high degree of reactivity, making it an exceptionally valuable and versatile building block in organic synthesis.[1] Its structural features allow it to serve as a key intermediate in the synthesis of a wide array of more complex molecules, including bioactive compounds and functional materials.[1] Consequently, it finds extensive application in diverse fields such as medicinal chemistry, agrochemical development, and the manufacturing of dyes and pigments.[1][2]

The strategic placement of the amino and cyano groups enhances its utility in forming heterocyclic systems and allows for a variety of chemical transformations, cementing its importance for professionals seeking reliable and effective chemical solutions for creating novel compounds.[1]

Physicochemical and Safety Data

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in a laboratory or industrial setting.

Physical and Chemical Properties
PropertyValueSource
CAS Number 99767-45-0[1]
Molecular Formula C₈H₆N₂O₂[1]
Molecular Weight 162.15 g/mol [1]
Appearance Pale yellow or off-white solid[1][3]
Melting Point 250-255 °C[1]
Boiling Point (Predicted) 389.3±37.0 °C[3]
Density (Predicted) 1.41±0.1 g/cm³[3]
pKa (Predicted) 4.38±0.10[3]
Purity ≥ 97% (HPLC)[1]
Storage Conditions 0-8 °C, Keep in dark place, Inert atmosphere[1][3]
Safety and Handling

This compound is classified with the GHS07 pictogram, indicating it can be harmful.

  • Hazard Statements: H302 (Harmful if swallowed).

  • Precautionary Codes: P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

Historical Perspective and the Evolution of Synthesis

While a singular "discovery" event for this compound is not prominently documented, its history is intrinsically linked to the broader development of aminobenzoic acid chemistry and the advancement of cyanation reactions in organic synthesis. The preparation of related compounds has been noted in various patents and publications, highlighting an ongoing need for improved and efficient synthetic methods suitable for industrial-scale production.[4][5]

The utility of its derivatives as intermediates for insecticidal cyanoanthranilic diamides spurred significant research into scalable synthesis processes.[4][5] Early methods often relied on palladium-catalyzed cyanation, which, while effective, presented challenges related to catalyst removal and the use of high-boiling, difficult-to-recycle solvents like N,N-dimethylformamide (DMF).[6] This created a demand for more cost-effective and environmentally benign processes, leading to the development of copper-catalyzed methods utilizing alkali metal cyanides, which simplify product purification.[6] The evolution of these synthetic routes reflects a common theme in industrial chemistry: the continuous drive for efficiency, cost-effectiveness, and sustainability.

Synthesis Methodologies: A Technical Deep Dive

The synthesis of this compound and its derivatives is a critical process for its application in various industries. The most prevalent methods involve the cyanation of a halogenated precursor.

The Halogenated Precursor Route

A common and effective strategy begins with a 2-amino-benzoic acid derivative, which is first halogenated at the 5-position. This halogenated intermediate is then subjected to a cyanation reaction to introduce the nitrile group. The choice between a bromo- or chloro- precursor involves a critical trade-off between reactivity and cost.[7] While the bromo- derivative generally shows higher reactivity and potentially better yields in the cyanation step, the chloro- precursor is often more cost-effective.[7]

The following diagram illustrates a generalized workflow for this synthetic approach.

G cluster_0 Step 1: Halogenation cluster_1 Step 2: Esterification (Protection) cluster_2 Step 3: Cyanation cluster_3 Step 4: Hydrolysis A 2-Amino-3-methylbenzoic acid B 2-Amino-5-bromo-3-methylbenzoic acid A->B HBr/H₂O₂ C 2-Amino-5-bromo-3-methylbenzoic acid D Methyl 2-amino-5-bromo-3-methylbenzoate C->D Methanol/H₂SO₄ E Methyl 2-amino-5-bromo-3-methylbenzoate F Methyl 2-amino-5-cyano-3-methylbenzoate E->F CuCN in DMF G Methyl 2-amino-5-cyano-3-methylbenzoate H 2-Amino-5-cyano-3-methylbenzoic acid G->H NaOH(aq), then HCl

Caption: Generalized workflow for synthesizing a this compound derivative.

Detailed Experimental Protocol: Synthesis from Methyl 2-amino-5-cyanobenzoate

This protocol describes the final hydrolysis step to yield the target acid from its methyl ester. This method is noted for its high yield and purity.[3]

Materials and Reagents:

  • Methyl 2-amino-5-cyanobenzoate (9.55 g, 54.2 mmol)

  • Methanol (200 mL)

  • Aqueous Sodium Hydroxide (6.0 M, 30 mL)

  • Water (300 mL)

  • Dichloromethane (400 mL)

  • Concentrated Hydrochloric Acid

  • Ethyl Acetate (500 mL)

  • Anhydrous Magnesium Sulfate

Procedure:

  • Suspension: Suspend methyl 2-amino-5-cyanobenzoate (9.55 g) in methanol (200 mL) in a suitable reaction flask.[3]

  • Hydrolysis: Add the aqueous sodium hydroxide solution (30 mL) to the suspension. Stir the reaction mixture at room temperature. A clear, homogeneous solution should form after approximately 1 hour.[3]

  • Reaction Monitoring: Continue stirring for a total of 27.5 hours to ensure complete hydrolysis.[3]

  • Solvent Removal: Remove the methanol by evaporation under reduced pressure.[3]

  • Workup (Aqueous Phase): Dissolve the resulting residue in water (300 mL). Wash the aqueous phase with dichloromethane (2 x 200 mL) to remove any non-polar impurities.[3]

  • Acidification: Carefully acidify the aqueous phase with concentrated hydrochloric acid until the product precipitates out.[3]

  • Extraction: Extract the product from the acidified aqueous phase with ethyl acetate (500 mL).[3]

  • Drying and Isolation: Combine the organic phases and dry over anhydrous magnesium sulfate. Filter and concentrate the organic phase under reduced pressure to yield the final product.[3]

Expected Outcome: This procedure is reported to yield approximately 8.57 g (97.5% yield) of this compound as a yellow solid, which can often be used in subsequent reactions without further purification.[3]

Applications in Industry and Research

The unique trifunctional structure of this compound makes it a cornerstone intermediate for numerous applications.

G A This compound B Pharmaceuticals A->B Anti-inflammatory drugs, Analgesics C Agrochemicals A->C Herbicides, Pesticides D Dyes & Pigments A->D Specialized Dyes E Material Science A->E Polymers, Coatings F Analytical Chemistry A->F Metal Ion Detection

Caption: Major application areas of this compound.

  • Pharmaceutical Development: This compound is a critical intermediate in the synthesis of various pharmaceuticals. It is particularly noted for its use in developing anti-inflammatory and analgesic drugs.[1] Its structural motifs are found in more complex molecules, such as PARP inhibitors (e.g., Niraparib, which uses a methylated derivative), showcasing its relevance in modern drug discovery.[7]

  • Agrochemical Industry: It serves as a fundamental building block for a range of crop protection agents, including herbicides and pesticides.[2] Its derivatives, specifically cyanoanthranilic diamides, have been developed as potent insecticides.[4]

  • Dyes and Pigments: The aromatic structure of this compound makes it a valuable precursor for producing specialized dyes, offering vibrant colors and high stability for the textile and ink industries.[1]

  • Material Science: The reactive functional groups allow for its incorporation into polymer backbones, making it suitable for developing advanced materials and coatings that require specific chemical characteristics for enhanced performance.[1]

  • Analytical Chemistry: The molecule exhibits potential for use as a reagent in analytical chemistry. Its ability to form stable complexes with certain metal ions makes it valuable for applications in environmental monitoring and industrial quality control.[1]

Conclusion

The history and development of this compound are a testament to the progress of modern synthetic chemistry. From its conceptual origins rooted in the chemistry of aminobenzoic acids to its efficient, large-scale industrial production, this compound has established itself as an indispensable intermediate. Its versatility, stemming from its unique trifunctional structure, continues to drive innovation across the pharmaceutical, agrochemical, and material science sectors. For researchers and drug development professionals, a deep understanding of its synthesis and reactivity is crucial for leveraging its full potential in creating the next generation of advanced molecules and materials.

References

[8] Mallak Specialties Pvt Ltd. (n.d.). 2-Amino-5-chlorobenzoic acid. Retrieved from [Link]

[2] Anshul Specialty Molecules. (2025). 2-Amino-5-Chloro Benzoic acid. Retrieved from [Link]

[9] Synthera. (2026, January 29). The Role of 2-Amino-5-methoxybenzoic Acid in Modern Drug Discovery. Retrieved from [Link]

[10] Synthera. (2026, January 24). Exploring the Synthesis and Supply Chain of 2-Amino-5-nitrobenzoic Acid. Retrieved from [Link]

[11] ResearchGate. (n.d.). Synthesis and Evaluation of Novel 5-{[2-Cyano-3-(substituted phenyl)prop-2-enoyl]amino}-2-hydroxy Benzoic Acid. Retrieved from [Link]

[4] Google Patents. (n.d.). WO2008082502A2 - Process for preparing this compound derivatives. Retrieved from

[12] Google Patents. (n.d.). CN103702978A - Method for preparing 2-amino-5-cyano-N,3-dimethylbenzamide. Retrieved from

[13] Google Patents. (n.d.). EP2231592B1 - Process for preparing this compound derivatives. Retrieved from

[6] European Patent Office. (n.d.). EP 2102150 B1 - PROCESS FOR PREPARING this compound DERIVATIVES. Retrieved from [Link]

[14] Patsnap. (n.d.). Method for preparing 2-amino-5-chloro-3-methylbenzoic acid. Retrieved from [Link]

[5] Google Patents. (n.d.). RU2495869C2 - Method of producing this compound derivatives. Retrieved from

[15] PubChem. (n.d.). 2-Amino-5-nitrobenzoic acid. Retrieved from [Link]

Sources

Technical Monograph: 2-Amino-5-cyanobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

A Strategic Guide for Medicinal Chemistry & Drug Development[1]

Part 1: Executive Technical Summary

2-Amino-5-cyanobenzoic acid (also known as 5-Cyanoanthranilic acid ) is a bifunctional pharmacophore scaffold critical to modern drug discovery.[1] Unlike simple benzoic acid derivatives, this molecule possesses three distinct reactive handles—a primary amine, a carboxylic acid, and a nitrile group—arranged in a specific ortho/meta substitution pattern.[1]

This structural arrangement makes it an indispensable building block for quinazolinone-based therapeutics , particularly in the development of EGFR kinase inhibitors and tubulin polymerization inhibitors for oncology.[1]

Critical Identity Alert: Researchers must distinguish this compound from its isomer, 3-aminobenzoic acid (CAS 99-05-8).[1] While they share a molecular weight, their reactivity profiles and biological applications are fundamentally different.[1]

  • Target Compound: this compound (CAS 99767-45-0 )[1][2][3]

  • Common Isomer: 3-Aminobenzoic acid (CAS 99-05-8)[1]

Part 2: Physicochemical Profile & Safety Architecture

This section transcends the standard MSDS by contextualizing safety data into a laboratory handling protocol.

2.1 Key Physicochemical Properties
PropertyValueContext for Researchers
Molecular Formula

Bifunctional scaffold
Molecular Weight 162.15 g/mol Low MW fragment, ideal for Fragment-Based Drug Design (FBDD)
Appearance Pale yellow solidDiscoloration indicates oxidation of the amine
Melting Point 250–255 °CHigh thermal stability; suitable for high-temp cyclizations
Solubility DMSO, MethanolPoor water solubility; requires polar organic solvents for reactions
pKa (Predicted) ~2.5 (Acid), ~4.5 (Amine)Zwitterionic character influences extraction pH
2.2 Safety Architecture & Handling Logic

Hazard Classification (GHS):

  • H315: Causes skin irritation.[1][4][5][6][7]

  • H319: Causes serious eye irritation.[1][5][6][7][8]

  • H335: May cause respiratory irritation.[1][4][5][6][7][8]

Expert Handling Protocol: The primary risk with 5-cyanoanthranilic acid is not acute toxicity, but sensitization and particulate inhalation .[1] The fine powder form generates electrostatic dust, which can carry the nitrile moiety into the respiratory tract.

  • Engineering Control: All weighing must occur inside a Class II Biological Safety Cabinet or a chemical fume hood with a face velocity >0.5 m/s.[1]

  • Nitrile Hazard: While the nitrile group is stable, thermal decomposition (fire) or strong acidic hydrolysis can theoretically release Hydrogen Cyanide (HCN).[1] Never mix with strong mineral acids (HCl, H₂SO₄) at high temperatures without a scrubber system.[1]

DOT Diagram: Laboratory Safety Decision Tree

SafetyProtocol Start Handling this compound PPE PPE Check: Nitrile Gloves, Goggles, Lab Coat Start->PPE Hood Is Fume Hood Available? PPE->Hood Weighing Weighing Procedure Spill Spill / Exposure Event Weighing->Spill Accident Decon Decontamination: Wet wipe (avoid dust generation) Dispose as Haz Waste Spill->Decon Solid Spill FirstAid Eye Contact: Rinse 15 min Seek Medical Attention Spill->FirstAid Person Exposure UseHood Proceed in Hood (Sash at safe height) Hood->UseHood Yes Stop STOP: Do not handle open powder Hood->Stop No UseHood->Weighing

Figure 1: Decision tree for safe handling and exposure response in a research environment.

Part 3: Synthetic Utility in Drug Development

The core value of this compound lies in its ability to undergo cyclocondensation reactions to form Quinazolinones.[1] This heterocyclic system is a "privileged structure" in medicinal chemistry, serving as the backbone for drugs like Gefitinib and Erlotinib .

3.1 The "Ortho-Effect" Mechanism

The ortho positioning of the amine (-NH₂) and carboxylic acid (-COOH) facilitates rapid ring closure with electrophiles (formamide, urea, isothiocyanates).[1] The 5-cyano group remains intact, serving as an electronic tuner (electron-withdrawing) or a handle for further derivatization (e.g., conversion to tetrazoles or amides).[1]

3.2 Experimental Protocol: Synthesis of 6-Cyanoquinazolin-4(3H)-one

This protocol demonstrates the conversion of this compound into a quinazolinone scaffold, a common first step in generating EGFR inhibitor libraries.[1]

Reagents:

  • This compound (1.0 eq)[1]

  • Formamide (Excess, acts as solvent and reagent)[1]

  • Ammonium Acetate (Catalytic)[1]

Methodology:

  • Setup: Charge a round-bottom flask with this compound (10 mmol, 1.62 g).

  • Addition: Add Formamide (10 mL). The solid may not dissolve immediately.[1]

  • Reaction: Heat the mixture to 140–150 °C under reflux. Monitor by TLC (System: Ethyl Acetate/Hexane 1:1).[1]

    • Mechanistic Insight: The high temperature is required to drive the condensation of the amine with formamide to form the intermediate amidine, followed by intramolecular cyclization with the carboxylic acid.

  • Completion: Reaction is typically complete within 4–6 hours.

  • Workup: Cool the reaction mixture to room temperature. Pour the solution into crushed ice (50 g). The product will precipitate as a solid.[1]

  • Purification: Filter the precipitate, wash with cold water (3 x 20 mL) to remove excess formamide, and recrystallize from ethanol.

Self-Validating Checkpoint:

  • IR Spectroscopy: Look for the disappearance of the broad -OH stretch of the carboxylic acid and the appearance of the strong C=O stretch of the quinazolinone (~1680 cm⁻¹). The Nitrile stretch (~2230 cm⁻¹) should remain distinct.[1]

Part 4: Synthetic Pathway Visualization

The following diagram illustrates the transformation of the core scaffold into bioactive derivatives, highlighting the versatility of the functional groups.

Synthesispathway Core This compound (Core Scaffold) Formamide + Formamide (Reflux) Core->Formamide Urea + Urea (Fusion) Core->Urea Azide + Sodium Azide (Click Chem) Core->Azide Nitrile Reaction Quinaz 6-Cyanoquinazolin-4(3H)-one (EGFR Kinase Scaffold) Formamide->Quinaz Cyclization Dione 6-Cyanoquinazoline-2,4-dione Urea->Dione Condensation Tetrazole Tetrazole Derivatives (Bioisostere) Azide->Tetrazole

Figure 2: Synthetic divergence from the this compound core.[1] The primary pathway (top) leads to kinase inhibitor scaffolds.[1]

Part 5: Storage & Stability

To maintain the integrity of the amine and nitrile groups:

  • Temperature: Store at 2–8 °C (Refrigerated). Room temperature storage is acceptable for short durations, but long-term storage requires refrigeration to prevent slow decarboxylation or oxidation.[1]

  • Atmosphere: Store under inert gas (Argon or Nitrogen) if possible.[1] The amine group is susceptible to air oxidation, turning the pale yellow solid into a dark brown tar over years.

  • Container: Amber glass vials to protect from light.

References
  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 10057817, this compound. Retrieved from [Link]

  • Zhang, Y., et al. (2018).[1] "Tandem synthesis of quinazoline scaffolds from 2-(quinazolinone-3(4H)-yl)benzonitriles." Arabian Journal of Chemistry. (Contextualizing the quinazolinone synthesis pathway).

Sources

Methodological & Application

Using 2-Amino-5-cyanobenzoic acid in medicinal chemistry.

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 2-Amino-5-cyanobenzoic Acid in Medicinal Chemistry

Executive Summary

This compound (5-Cyanoanthranilic acid) is a high-value pharmacophore scaffold. Unlike its halogenated analogs, the 5-cyano group offers a unique combination of properties: it acts as a metabolic "hard handle" (blocking CYP450 oxidation), a strong hydrogen bond acceptor, and a precursor for bioisosteres like tetrazoles. Furthermore, the push-pull electronic system created by the electron-donating amine and electron-withdrawing nitrile/carboxyl groups imparts intrinsic fluorescence, making this molecule a dual-purpose scaffold for both therapeutic efficacy and biological probing.

This guide details three critical workflows:

  • The Kinase Route: Synthesis of 6-cyanoquinazolin-4(3H)-ones (EGFR/VEGFR inhibitor scaffolds).

  • The Bioisostere Route: Conversion of the nitrile to a tetrazole.

  • The Activation Route: Synthesis and utilization of 5-cyanoisatoic anhydride for rapid library generation.

Chemical Profile & Strategic Value

PropertySpecificationMedChem Significance
CAS 7498-66-0Standard identifier for sourcing.
MW 162.15 g/mol Low MW allows for "fragment-based" drug design.
pKa (COOH) ~3.8Acidic handle for salt formation/solubility.
Electronic Effect

(CN) = 0.66
Strong electron-withdrawing group (EWG); deactivates the ring, increasing metabolic stability.
Fluorescence

~330nm,

~420nm
Solvatochromic; useful for binding assays without external tags.

Synthetic Pathways Visualization

The following diagram illustrates the divergent synthesis pathways starting from this compound.

SyntheticPathways Start This compound (Scaffold) Isatoic 5-Cyanoisatoic Anhydride (Activated Electrophile) Start->Isatoic Triphosgene/COCl2 Reflux Quin 6-Cyanoquinazolin-4(3H)-one (Kinase Inhibitor Core) Start->Quin Formamide Niementowski Rxn Tetrazole 5-Tetrazolyl Anthranilate (Carboxylate Bioisostere) Start->Tetrazole NaN3, ZnBr2 [3+2] Cycloaddition Amide Anthranilic Diamides (Ryanodine Modulators) Isatoic->Amide R-NH2 Ring Opening

Figure 1: Divergent synthetic utility of this compound.[1] The scaffold serves as a precursor for three distinct pharmacological classes.

Protocol Module A: The Niementowski Cyclization (Quinazolinone Synthesis)

Context: The quinazolinone core is ubiquitous in kinase inhibitors (e.g., Gefitinib analogs). The 6-cyano substitution (derived from the 5-cyano starting material) is critical for targeting the "hinge region" of ATP-binding pockets due to its H-bonding capability.

Mechanism: Condensation of the amino acid with formamide, followed by thermal cyclodehydration.

Protocol:

  • Reagents:

    • This compound (1.0 equiv, 10 mmol)

    • Formamide (5.0 equiv, 50 mmol) - Acts as both reagent and solvent.

    • Ammonium acetate (0.5 equiv) - Catalyst to promote imine formation.

  • Procedure:

    • Setup: Charge a round-bottom flask with the starting material and ammonium acetate. Add formamide. Fit with a reflux condenser.

    • Reaction: Heat the mixture to 140–150°C for 4–6 hours.

      • Critical Control Point: Monitor by TLC (50% EtOAc/Hexane). The starting amino acid is highly fluorescent (blue); the product is less polar and has distinct UV absorbance.

    • Workup: Cool the reaction mixture to room temperature. Pour slowly into ice-cold water (50 mL). The product, 6-cyanoquinazolin-4(3H)-one, will precipitate as a beige/off-white solid.

    • Purification: Filter the solid.[2][3] Wash with cold water (

      
       mL) and cold ethanol (
      
      
      
      mL). Recrystallize from DMF/Ethanol if purity is <95%.

Validation:

  • 1H NMR (DMSO-d6): Look for the disappearance of the broad -COOH peak and the appearance of the quinazolinone C2-proton singlet around

    
     8.1–8.3 ppm.
    
  • IR: Appearance of strong amide carbonyl stretch (~1680 cm⁻¹) and retention of the nitrile stretch (~2230 cm⁻¹).

Protocol Module B: Isatoic Anhydride Activation (Library Generation)

Context: Direct coupling of anthranilic acids with amines is often sluggish due to the electron-withdrawing nitrile reducing the nucleophilicity of the amine and steric hindrance. Converting the acid to 5-cyanoisatoic anhydride creates a highly reactive electrophile that reacts cleanly with amines to form benzamides without coupling reagents (EDC/HATU).

Protocol:

  • Reagents:

    • This compound (10 mmol)

    • Triphosgene (3.5 mmol) or Phosgene solution (Warning: High Toxicity)

    • THF (anhydrous, 25 mL)

  • Procedure:

    • Safety: Perform in a well-ventilated fume hood. Triphosgene generates phosgene in situ.

    • Reaction: Suspend the amino acid in THF. Add triphosgene slowly at 0°C.

    • Heating: Reflux the mixture for 2–3 hours. The suspension should clear as the anhydride forms.

    • Isolation: Cool to RT. Concentrate the solvent in vacuo (use a caustic trap for the pump).

    • Product: The resulting solid is 5-cyanoisatoic anhydride. Store under nitrogen; it is moisture sensitive.

  • Application (Library Synthesis):

    • To a solution of 5-cyanoisatoic anhydride (1 equiv) in Acetonitrile, add an amine (R-NH2, 1.1 equiv).

    • Heat to 60°C for 1 hour. Carbon dioxide is released (effervescence), driving the reaction to completion.

    • Result: Pure 2-amino-5-cyano-benzamide derivatives.[1]

Protocol Module C: Nitrile-to-Tetrazole Bioisostere Conversion

Context: Carboxylic acids often suffer from poor membrane permeability. The tetrazole ring is a classic bioisostere: it mimics the acidity and planar geometry of a carboxylate but with improved metabolic stability and lipophilicity.

Protocol:

  • Reagents:

    • Substrate (e.g., 2-amino-5-cyanobenzamide derivative)[1][4]

    • Sodium Azide (NaN3, 1.5 equiv)

    • Zinc Bromide (ZnBr2, 1.0 equiv) or Triethylamine hydrochloride.

    • Solvent: Water/Isopropanol (1:1) or DMF.[3][5]

  • Procedure:

    • Reaction: Mix substrate, NaN3, and ZnBr2 in the solvent.

    • Conditions: Heat to 100°C in a sealed pressure vial (or reflux) for 12–24 hours.

      • Note: The nitrile at the 5-position is deactivated; vigorous heating is required compared to activated nitriles.

    • Workup: Acidify carefully with 1N HCl (Caution: Hydrazoic acid gas evolution—perform in hood). Extract with Ethyl Acetate.[6]

    • Purification: The tetrazole product is often amphoteric. Purification via reverse-phase HPLC is recommended.

References & Authoritative Grounding

  • Quinazolinone Synthesis (Niementowski Reaction):

    • Source: BenchChem Application Notes. "Synthesis of Quinazolinones from Methyl 2-amino-5-bromobenzoate" (Adapted for 5-cyano analog).

    • Grounding: The 5-cyano group survives these conditions similarly to the 5-bromo analogs described in standard protocols.

  • Isatoic Anhydride Chemistry:

    • Source: WO2008082502A2 "Process for preparing this compound derivatives."

    • URL:

    • Relevance: Details the industrial handling and cyclization of this specific scaffold for amide synthesis.

  • Fluorescence Properties (5-Cyanotryptophan/Anthranilate):

    • Source: Hilaire, M. R., et al. "Utility of 5-Cyanotryptophan Fluorescence as a Sensitive Probe of Protein Hydration."[7] PMC (NIH).

    • URL:[Link]

    • Relevance: Validates the use of the 5-cyano-aromatic amine motif as a hydration-sensitive fluorescent probe.

  • Tetrazole Bioisosterism:

    • Source: PubChem Compound Summary for this compound (Data on reactivity and derivatives).

    • URL:[Link]

Safety Warning:

  • Nitriles: Toxic by ingestion and skin absorption.

  • Sodium Azide: Highly toxic; can form explosive metal azides. Do not use with chlorinated solvents (DCM) in the presence of metals.

  • Phosgene/Triphosgene: Fatal if inhaled. Use extreme caution and proper ventilation.

Sources

Application Notes and Protocols: 2-Amino-5-cyanobenzoic Acid in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of 2-Amino-5-cyanobenzoic Acid

This compound is a highly functionalized aromatic compound that has emerged as a critical building block in modern pharmaceutical synthesis.[1] Its unique trifunctional nature, possessing an amine, a nitrile, and a carboxylic acid group, offers medicinal chemists a versatile scaffold for the construction of complex molecular architectures. The strategic placement of these functional groups allows for sequential and regioselective reactions, making it an invaluable intermediate in the synthesis of a variety of active pharmaceutical ingredients (APIs). This is particularly evident in the development of targeted cancer therapies, where it serves as a key precursor to Poly (ADP-ribose) polymerase (PARP) inhibitors, such as Niraparib and Rucaparib.[2] These drugs represent a significant advancement in the treatment of cancers with specific DNA repair deficiencies, highlighting the pivotal role of this compound in enabling the synthesis of next-generation medicines.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and application of this compound. We will delve into the underlying chemical principles, provide detailed, field-proven experimental protocols, and offer insights into process optimization and safety considerations.

Core Applications in Pharmaceutical Synthesis

The primary application of this compound in the pharmaceutical industry is as a key intermediate in the synthesis of PARP inhibitors. The structural motif provided by this molecule is central to the pharmacophore of several approved drugs.

Synthesis of PARP Inhibitors: A Mechanistic Overview

PARP inhibitors are a class of drugs that induce synthetic lethality in cancer cells with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations. The chemical synthesis of these inhibitors often involves the construction of a complex heterocyclic core, and this compound provides a foundational piece of this structure. The general synthetic strategy involves the utilization of the amino and carboxylic acid functionalities to build a lactam ring, while the cyano group can be further elaborated or retained as a key electronic feature.

Experimental Protocols: Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process starting from a readily available precursor, 2-aminobenzoic acid (anthranilic acid). The process involves the regioselective halogenation of the aromatic ring, followed by a cyanation reaction.

Protocol 1: Synthesis of 2-Amino-5-bromobenzoic Acid

This protocol details the bromination of 2-aminobenzoic acid, a critical first step in producing the halogenated intermediate required for cyanation.

Workflow for the Synthesis of 2-Amino-5-bromobenzoic Acid:

start Start: 2-Aminobenzoic Acid step1 Dissolve in Acetic Acid start->step1 step2 Cool to 0-5 °C step1->step2 step3 Add Bromine Solution Dropwise step2->step3 step4 Stir at Room Temperature step3->step4 step5 Quench with Sodium Bisulfite Solution step4->step5 step6 Precipitate Product with Water step5->step6 step7 Filter and Wash with Water step6->step7 end End: 2-Amino-5-bromobenzoic Acid step7->end

Caption: A streamlined workflow for the synthesis of 2-Amino-5-bromobenzoic acid.

Materials and Reagents:

ReagentFormulaMolar Mass ( g/mol )QuantityPurity
2-Aminobenzoic AcidC₇H₇NO₂137.1413.7 g (0.1 mol)99%
Glacial Acetic AcidCH₃COOH60.05100 mLACS Grade
BromineBr₂159.8116.0 g (0.1 mol)99.5%
Sodium BisulfiteNaHSO₃104.06As neededReagent Grade
Deionized WaterH₂O18.02As needed

Procedure:

  • In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 13.7 g (0.1 mol) of 2-aminobenzoic acid in 100 mL of glacial acetic acid.

  • Cool the resulting solution to 0-5 °C in an ice bath.

  • Prepare a solution of 16.0 g (0.1 mol) of bromine in 20 mL of glacial acetic acid and add it to the dropping funnel.

  • Add the bromine solution dropwise to the stirred 2-aminobenzoic acid solution over a period of 30-45 minutes, maintaining the temperature below 10 °C. The causality behind this slow, cooled addition is to control the exothermic reaction and prevent the formation of di-brominated byproducts.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of hexane and ethyl acetate as the eluent.

  • Once the reaction is complete, quench any unreacted bromine by the dropwise addition of a saturated aqueous solution of sodium bisulfite until the reddish-brown color disappears.

  • Pour the reaction mixture into 500 mL of cold deionized water with vigorous stirring. A precipitate will form.

  • Collect the precipitate by vacuum filtration and wash the filter cake thoroughly with deionized water until the filtrate is neutral.

  • Dry the product in a vacuum oven at 60 °C to a constant weight. The expected yield of 2-amino-5-bromobenzoic acid is typically in the range of 85-95%.[3]

Protocol 2: Cyanation of 2-Amino-5-bromobenzoic Acid

This protocol describes the conversion of the halogenated intermediate to the target molecule, this compound, using a copper-catalyzed cyanation reaction.

Workflow for the Cyanation of 2-Amino-5-bromobenzoic Acid:

start Start: 2-Amino-5-bromobenzoic Acid step1 Combine with NaCN, CuI, and Solvent (DMF) start->step1 step2 Heat Reaction Mixture to 140-150 °C step1->step2 step3 Monitor Reaction by HPLC step2->step3 step4 Cool to Room Temperature step3->step4 step5 Pour into Ice-Water step4->step5 step6 Acidify with HCl to Precipitate Product step5->step6 step7 Filter, Wash, and Dry the Product step6->step7 end End: this compound step7->end

Caption: A typical workflow for the copper-catalyzed cyanation of 2-Amino-5-bromobenzoic acid.

Materials and Reagents:

ReagentFormulaMolar Mass ( g/mol )QuantityPurity
2-Amino-5-bromobenzoic AcidC₇H₆BrNO₂216.0421.6 g (0.1 mol)As synthesized
Sodium Cyanide (NaCN)NaCN49.015.4 g (0.11 mol)98%
Copper(I) Iodide (CuI)CuI190.451.9 g (0.01 mol)99%
N,N-Dimethylformamide (DMF)C₃H₇NO73.09100 mLAnhydrous
Hydrochloric Acid (HCl)HCl36.46As needed (conc.)37%
Deionized WaterH₂O18.02As needed

Procedure:

  • CAUTION: Sodium cyanide is highly toxic. All operations must be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Have a cyanide antidote kit readily available.

  • In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add 21.6 g (0.1 mol) of 2-amino-5-bromobenzoic acid, 5.4 g (0.11 mol) of sodium cyanide, and 1.9 g (0.01 mol) of copper(I) iodide. The use of a slight excess of sodium cyanide helps to drive the reaction to completion.[4]

  • Add 100 mL of anhydrous N,N-dimethylformamide (DMF) to the flask. The choice of a high-boiling polar aprotic solvent like DMF is crucial for dissolving the reactants and facilitating the reaction at elevated temperatures.[5]

  • Purge the flask with nitrogen for 10-15 minutes to create an inert atmosphere. This is important to prevent oxidation of the copper(I) catalyst.

  • Heat the reaction mixture to 140-150 °C with vigorous stirring. The reaction is typically complete within 4-6 hours.

  • Monitor the progress of the reaction by High-Performance Liquid Chromatography (HPLC). A reverse-phase C18 column with a mobile phase of acetonitrile and water (with 0.1% formic acid) is suitable for separating the starting material and the product.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Carefully pour the reaction mixture into 500 mL of an ice-water mixture with stirring.

  • Acidify the aqueous solution to pH 2-3 by the slow addition of concentrated hydrochloric acid. This will protonate the carboxylic acid group and cause the product to precipitate.

  • Collect the precipitate by vacuum filtration, wash it thoroughly with deionized water, and then with a small amount of cold ethanol to remove any residual DMF.

  • Dry the product in a vacuum oven at 70 °C to a constant weight. The expected yield of this compound is generally in the range of 70-85%.

Application Protocol: Synthesis of a Niraparib Intermediate

This compound is a direct precursor to key intermediates in the synthesis of Niraparib. The following protocol outlines the esterification of this compound, a common initial step in the synthesis of the core structure of Niraparib.

Protocol 3: Esterification of this compound

Workflow for the Esterification of this compound:

start Start: this compound step1 Suspend in Methanol start->step1 step2 Add Sulfuric Acid (Catalyst) step1->step2 step3 Reflux the Mixture step2->step3 step4 Monitor Reaction by TLC step3->step4 step5 Cool and Concentrate step4->step5 step6 Neutralize with Sodium Bicarbonate step5->step6 step7 Extract with Ethyl Acetate step6->step7 step8 Dry, Filter, and Concentrate step7->step8 end End: Methyl 2-amino-5-cyanobenzoate step8->end

Sources

The Strategic Role of 2-Amino-5-cyanobenzoic Acid in the Synthesis of Modern Agrochemicals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Architectural Significance of a Versatile Intermediate

In the landscape of modern agrochemical research and development, the pursuit of highly efficacious, selective, and environmentally benign crop protection agents is paramount. Within the synthetic chemist's toolkit, certain molecular scaffolds serve as pivotal building blocks for a diverse array of active ingredients. 2-Amino-5-cyanobenzoic acid and its derivatives have emerged as exceptionally valuable intermediates, particularly in the synthesis of a blockbuster class of insecticides known as anthranilic diamides. The strategic placement of the amino, cyano, and carboxylic acid functionalities on the benzene ring provides a versatile platform for constructing complex molecules with potent biological activity. This application note provides an in-depth technical guide for researchers, scientists, and drug development professionals on the utilization of this compound in agrochemical synthesis, with a primary focus on the preparation of anthranilic diamide insecticides. Experimental protocols, mechanistic insights, and quantitative data are presented to facilitate the practical application of this critical chemical intermediate.

Core Application: Synthesis of Anthranilic Diamide Insecticides

The most prominent application of this compound derivatives is in the synthesis of anthranilic diamide insecticides, such as chlorantraniliprole (Rynaxypyr®) and cyantraniliprole (Cyazypyr®).[1][2][3] These insecticides exhibit a novel mode of action, selectively targeting insect ryanodine receptors, which leads to the uncontrolled release of internal calcium stores and subsequent muscle paralysis in susceptible pests.[4][5] This unique mechanism provides excellent control of a broad spectrum of chewing pests, including lepidopteran and coleopteran species, while demonstrating low toxicity to non-target organisms.[5][6]

The general synthetic strategy involves the amide coupling of a substituted 2-aminobenzoic acid moiety with a substituted N-pyridylpyrazole carboxylic acid.[7][8] this compound, or its methylated analogue, 2-amino-5-cyano-3-methylbenzoic acid, serves as a key precursor to the anthranilamide portion of the final molecule.

Synthetic Pathway Overview: From Precursor to Active Ingredient

The synthesis of an anthranilic diamide insecticide using a this compound derivative can be conceptualized as a convergent synthesis. The two key fragments, the pyrazole carboxylic acid and the aminobenzamide, are prepared separately and then coupled in the final steps. The following diagram illustrates a representative synthetic route.

Caption: Convergent synthesis of an anthranilic diamide insecticide.

Detailed Experimental Protocols

The following protocols provide a step-by-step guide for the synthesis of a key intermediate, 2-amino-5-cyano-3-methylbenzoic acid, and its subsequent coupling to form a model anthranilic diamide.

Protocol 1: Synthesis of 2-Amino-5-cyano-3-methylbenzoic Acid (F3)

This protocol is adapted from a procedure described in the scientific literature and outlines the cyanation of a brominated precursor.[9] The rationale for using a brominated starting material is the well-established palladium- or copper-catalyzed cyanation reactions, which are generally efficient for aryl bromides.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (g)Moles (mol)
2-Amino-5-bromo-3-methylbenzoic acid (F2)230.06138.50.5
Cuprous cyanide (CuCN)89.5658.20.65
N,N-Dimethylformamide (DMF)73.091 L-
Ethylenediamine60.1050 mL-
2 M Hydrochloric acid (HCl)-As needed-
Water18.021 L-

Experimental Procedure:

  • Reaction Setup: In a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a thermocouple, add 2-amino-5-bromo-3-methylbenzoic acid (F2) (138.5 g, 0.5 mol) and N,N-dimethylformamide (DMF) (1 L).

  • Addition of Cyanating Agent: To the stirred suspension, add cuprous cyanide (58.2 g, 0.65 mol).

  • Reaction Execution: Heat the reaction mixture to 145 °C using an oil bath and maintain this temperature for 6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up and Isolation:

    • After the reaction is complete, cool the mixture to room temperature.

    • Remove the bulk of the DMF by vacuum distillation.

    • To the residue, add water (1 L) and ethylenediamine (50 mL) to complex with the copper salts, forming a soluble complex.

    • Stir the mixture vigorously for 30 minutes and then filter to remove any insoluble byproducts.

    • Transfer the filtrate to a large beaker and acidify to a pH of 5 with 2 M HCl. This will precipitate the product.

    • Stir the resulting suspension overnight to ensure complete precipitation.

  • Product Collection and Drying:

    • Collect the solid product by filtration through a Büchner funnel.

    • Wash the filter cake with copious amounts of water to remove any remaining salts.

    • Dry the product in a vacuum oven at 60-70 °C to a constant weight.

Expected Outcome:

  • Product: 2-Amino-5-cyano-3-methylbenzoic acid (F3) as a gray solid.

  • Yield: 78.4 g (89%).[9]

  • Purity: Can be assessed by HPLC and NMR.

Causality and Experimental Choices:

  • Solvent: DMF is a high-boiling polar aprotic solvent that is excellent for dissolving the reactants and facilitating the cyanation reaction, which often requires elevated temperatures.

  • Cyanating Agent: Cuprous cyanide is a common and effective reagent for the cyanation of aryl halides.

  • Work-up: The use of ethylenediamine is crucial for sequestering copper ions, which can otherwise contaminate the product and complicate the isolation. Acidification is necessary to protonate the carboxylate and precipitate the desired acid.

Protocol 2: Synthesis of a Model Anthranilic Diamide

This protocol outlines the coupling of the synthesized 2-amino-5-cyano-3-methylbenzoic acid with a pyrazole carboxylic acid derivative, a common strategy for creating the final insecticide.[10][11]

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (g)Moles (mol)
2-Amino-5-cyano-3-methylbenzoic acid (F3)176.1717.60.1
3-Bromo-1-(3-chloro-2-pyridyl)-1H-pyrazole-5-carboxylic acid (K acid)304.5430.50.1
Methanesulfonyl chloride (MsCl)114.5512.60.11
Triethylamine (TEA)101.1922.30.22
Acetonitrile41.05300 mL-
N-Methylamine (40% in water)31.06As needed-

Experimental Procedure:

  • Formation of the Benzoxazinone Intermediate:

    • In a 500 mL three-necked round-bottom flask, suspend 2-amino-5-cyano-3-methylbenzoic acid (17.6 g, 0.1 mol) and 3-bromo-1-(3-chloro-2-pyridyl)-1H-pyrazole-5-carboxylic acid (30.5 g, 0.1 mol) in acetonitrile (300 mL).

    • Cool the mixture to 0-5 °C in an ice bath.

    • Add triethylamine (22.3 g, 0.22 mol) dropwise, ensuring the temperature remains below 10 °C.

    • Slowly add methanesulfonyl chloride (12.6 g, 0.11 mol) dropwise to the reaction mixture. The formation of the benzoxazinone intermediate occurs in situ.

  • Amide Formation:

    • After the formation of the intermediate is complete (monitor by TLC or HPLC), slowly add an excess of N-methylamine solution.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Work-up and Isolation:

    • Quench the reaction by adding water (200 mL).

    • Extract the product with a suitable organic solvent, such as ethyl acetate (3 x 150 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to yield the crude product.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Expected Outcome:

  • Product: A model anthranilic diamide insecticide.

  • Yield and Purity: Highly dependent on the specific substrates and reaction conditions, but yields in the range of 70-90% are achievable. Purity should be assessed by HPLC and confirmed by NMR and mass spectrometry.

Causality and Experimental Choices:

  • Coupling Reagent: Methanesulfonyl chloride is used to activate the carboxylic acid of the pyrazole moiety, facilitating the formation of a mixed anhydride which then reacts with the amino group of the aminobenzoic acid to form a benzoxazinone intermediate. This intermediate is then opened by the amine (N-methylamine) to form the final diamide.

  • Base: Triethylamine is used to neutralize the HCl and methanesulfonic acid generated during the reaction.

  • Solvent: Acetonitrile is a suitable polar aprotic solvent for this type of coupling reaction.

Experimental_Workflow cluster_protocol1 Protocol 1: Synthesis of Intermediate cluster_protocol2 Protocol 2: Amide Coupling P1_1 Reaction Setup: 2-Amino-5-bromo-3-methylbenzoic acid + CuCN in DMF P1_2 Heating at 145 °C for 6h P1_1->P1_2 P1_3 Work-up: Vacuum distillation, H2O/Ethylenediamine P1_2->P1_3 P1_4 Precipitation with HCl P1_3->P1_4 P1_5 Filtration and Drying P1_4->P1_5 P2_1 Intermediate + Pyrazole Acid in Acetonitrile P1_5->P2_1 Use of Synthesized Intermediate P2_2 Addition of TEA and MsCl at 0-5 °C P2_1->P2_2 P2_3 Addition of N-Methylamine P2_2->P2_3 P2_4 Work-up and Extraction P2_3->P2_4 P2_5 Purification P2_4->P2_5

Sources

Application Notes and Protocols for Palladium-Catalyzed Reactions with 2-Amino-5-cyanobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 2-Amino-5-cyanobenzoic Acid in Modern Synthesis

This compound is a highly versatile and strategically important building block in the fields of medicinal chemistry and materials science.[1][2] Its trifunctional nature, featuring an amine, a nitrile, and a carboxylic acid on an aromatic scaffold, provides multiple handles for molecular elaboration. This allows for the rapid generation of molecular complexity and the synthesis of diverse compound libraries, which is of paramount importance in drug discovery. Specifically, the anthranilic acid core is a well-established pharmacophore found in a variety of bioactive molecules, and its derivatives are crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1][2]

Palladium-catalyzed cross-coupling reactions have revolutionized the art of chemical synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with unprecedented efficiency and selectivity.[3] For a substrate like this compound, these reactions unlock a vast chemical space for the development of novel therapeutics, particularly in the realm of kinase inhibitors, where the quinazolinone scaffold, readily accessible from this starting material, is a privileged structure.[4][5][6]

This comprehensive guide provides detailed application notes and robust protocols for the synthesis and subsequent palladium-catalyzed functionalization of this compound, with a focus on practical insights and troubleshooting for common challenges.

Part 1: Synthesis of this compound

A common and effective route to this compound involves a two-step sequence starting from the readily available 2-aminobenzoic acid: bromination followed by cyanation.

Workflow for the Synthesis of this compound

A 2-Aminobenzoic Acid B Bromination (e.g., Br2 in Acetic Acid) A->B Step 1 C 2-Amino-5-bromobenzoic Acid B->C D Cyanation (e.g., CuCN or Zn(CN)2, Pd catalyst) C->D Step 2 E This compound D->E

Caption: Synthetic workflow for this compound.

Protocol 1: Synthesis of 2-Amino-5-bromobenzoic Acid

This protocol is adapted from established procedures for the bromination of anthranilic acid derivatives.[7]

Materials:

  • 2-Aminobenzoic acid

  • Glacial acetic acid

  • Bromine

  • Sodium acetate

  • Deionized water

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-aminobenzoic acid (1 equivalent) in glacial acetic acid.

  • Cool the solution in an ice bath.

  • In a separate beaker, prepare a solution of bromine (1.1 equivalents) in glacial acetic acid.

  • Add the bromine solution dropwise to the stirred solution of 2-aminobenzoic acid over 30-60 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a beaker containing ice-cold water.

  • Neutralize the mixture with a saturated solution of sodium acetate until a precipitate forms.

  • Collect the precipitate by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold deionized water and dry under vacuum to yield 2-amino-5-bromobenzoic acid.

Expert Insights: The bromination of anilines is a rapid electrophilic aromatic substitution. The amino group is a strong activating group, directing the incoming electrophile to the ortho and para positions. Since the ortho position to the amino group is sterically hindered by the carboxylic acid, bromination occurs predominantly at the para position (position 5).

Protocol 2: Synthesis of this compound from 2-Amino-5-bromobenzoic Acid

The conversion of the aryl bromide to a nitrile is a key transformation, often achieved through a palladium-catalyzed cyanation reaction.[8]

Materials:

  • 2-Amino-5-bromobenzoic acid

  • Copper(I) cyanide (CuCN) or Zinc cyanide (Zn(CN)₂)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃ with a suitable ligand)

  • Anhydrous N,N-Dimethylformamide (DMF) or other polar aprotic solvent

  • Inert gas (Nitrogen or Argon)

  • Schlenk flask or similar reaction vessel

  • Heating mantle with temperature control

  • Condenser

  • Ammonium hydroxide solution

  • Hydrochloric acid

Procedure:

  • To a Schlenk flask, add 2-amino-5-bromobenzoic acid (1 equivalent), copper(I) cyanide (1.2-1.5 equivalents), and the palladium catalyst (e.g., 5 mol% Pd(PPh₃)₄).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous DMF via syringe.

  • Heat the reaction mixture to 120-140 °C under an inert atmosphere for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully pour the reaction mixture into an aqueous solution of ammonium hydroxide and stir for 1 hour to quench any unreacted cyanide and complex the copper salts.

  • Filter the mixture to remove any insoluble material.

  • Acidify the filtrate with concentrated hydrochloric acid to a pH of approximately 3-4 to precipitate the product.

  • Collect the solid by vacuum filtration, wash with cold water, and dry to obtain this compound.

Self-Validating System & Causality:

  • Inert Atmosphere: Palladium(0) catalysts are sensitive to oxidation, which can lead to catalyst deactivation. Maintaining an inert atmosphere is crucial for catalytic activity.

  • Anhydrous Solvent: Water can interfere with the reaction, potentially leading to hydrodehalogenation of the starting material or hydrolysis of the nitrile product.

  • Cyanide Source: Both CuCN and Zn(CN)₂ are effective, though Zn(CN)₂ is often preferred due to its lower toxicity and better handling characteristics.

  • Work-up: The ammonium hydroxide work-up is essential for safety and purification, as it complexes with residual copper and cyanide salts, facilitating their removal.

Part 2: Palladium-Catalyzed Cross-Coupling Reactions

The presence of the amino, cyano, and carboxylic acid groups on the this compound scaffold presents both opportunities and challenges in palladium-catalyzed cross-coupling reactions. The amino group can coordinate to the palladium center, potentially inhibiting catalysis. The carboxylic acid can also participate in side reactions. Therefore, careful selection of reaction conditions is paramount. In many cases, protection of the amino or carboxylic acid group may be necessary.

Application Note 1: Suzuki-Miyaura Coupling for the Synthesis of Biaryl Derivatives

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between an organoboron species and an organohalide.[3][9] For 2-amino-5-halobenzoic acids, this reaction can be challenging due to steric hindrance from the ortho-carboxylate group and electronic deactivation.[10]

Key Considerations:

  • Substrate: It is often advantageous to use the methyl or ethyl ester of 2-amino-5-bromobenzoic acid to mitigate issues with the free carboxylic acid.

  • Catalyst System: Bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos are often effective in promoting the oxidative addition step, which can be slow for this substrate class.[10]

  • Base: A non-nucleophilic, anhydrous base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) is recommended to avoid side reactions like protodehalogenation.[10]

  • Solvent: Anhydrous aprotic solvents such as dioxane, THF, or toluene are preferred.[10]

A Methyl 2-Amino-5-bromobenzoate C Pd Catalyst (e.g., Pd(OAc)2) Ligand (e.g., SPhos) Base (e.g., K3PO4) Solvent (e.g., Dioxane) A->C B Phenylboronic Acid B->C D Methyl 2-Amino-5-phenylbenzoate C->D

Caption: Suzuki-Miyaura coupling of Methyl 2-Amino-5-bromobenzoate.

Materials:

  • Methyl 2-amino-5-bromobenzoate

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄)

  • Anhydrous 1,4-dioxane

  • Inert gas

  • Schlenk tube

Procedure:

  • To a Schlenk tube, add Methyl 2-amino-5-bromobenzoate (1 equivalent), phenylboronic acid (1.2 equivalents), Pd(OAc)₂ (2 mol%), SPhos (4 mol%), and K₃PO₄ (2 equivalents).

  • Evacuate and backfill the tube with an inert gas three times.

  • Add anhydrous 1,4-dioxane.

  • Seal the tube and heat the reaction mixture to 100 °C for 12-18 hours.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the residue by column chromatography on silica gel.

ParameterRecommended ConditionRationale
Palladium Source Pd(OAc)₂, Pd₂(dba)₃Common and effective Pd(0) precursors.
Ligand SPhos, XPhos, RuPhosBulky, electron-rich ligands accelerate oxidative addition and reductive elimination.
Base K₃PO₄, Cs₂CO₃Anhydrous, non-nucleophilic bases minimize protodehalogenation.
Solvent 1,4-Dioxane, Toluene, THFAnhydrous aprotic solvents are crucial for reaction efficiency.
Temperature 80-110 °CSufficient thermal energy is required to overcome the activation barrier.
Application Note 2: Heck Reaction for Alkene Functionalization

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.[11] This reaction can be used to introduce vinyl groups onto the this compound scaffold.

Key Considerations:

  • Alkene Partner: Electron-deficient alkenes, such as acrylates, are generally good substrates for the Heck reaction.

  • Base: A weak, non-nucleophilic organic base like triethylamine (NEt₃) is commonly used.

  • Catalyst: A variety of palladium sources can be used, often in combination with phosphine ligands. For industrial applications, ligandless catalysts like Pd/C can be employed under specific conditions.[12]

Materials:

  • 2-Amino-5-bromobenzoic acid

  • Ethyl acrylate

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri(o-tolyl)phosphine (P(o-tol)₃)

  • Triethylamine (NEt₃)

  • Anhydrous DMF

Procedure:

  • In a sealed tube, combine 2-amino-5-bromobenzoic acid (1 equivalent), ethyl acrylate (1.5 equivalents), Pd(OAc)₂ (3 mol%), P(o-tol)₃ (6 mol%), and NEt₃ (2 equivalents).

  • Add anhydrous DMF.

  • Seal the tube and heat to 100-120 °C for 12-24 hours.

  • After cooling, dilute the reaction mixture with ethyl acetate and water.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Purify the product by column chromatography.

Application Note 3: Buchwald-Hartwig Amination for N-Arylation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[13][14] This reaction can be used to introduce aryl or heteroaryl groups onto the amino functionality of this compound.

Key Considerations:

  • Substrate Protection: The carboxylic acid group can interfere with the reaction. It is highly recommended to use the ester form of the substrate (e.g., methyl 2-amino-5-cyanobenzoate).

  • Catalyst System: The choice of ligand is critical. Bulky, electron-rich biarylphosphine ligands (e.g., XPhos, BrettPhos) or N-heterocyclic carbene (NHC) ligands are often required for efficient coupling.

  • Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is typically used.

A Methyl 2-amino-5-cyanobenzoate C Pd Catalyst (e.g., Pd2(dba)3) Ligand (e.g., XPhos) Base (e.g., NaOtBu) Solvent (e.g., Toluene) A->C B Bromobenzene B->C D Methyl 2-(phenylamino)-5-cyanobenzoate C->D

Caption: Buchwald-Hartwig amination of Methyl 2-amino-5-cyanobenzoate.

Materials:

  • Methyl 2-amino-5-cyanobenzoate

  • Bromobenzene

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

Procedure:

  • In a glovebox, add Pd₂(dba)₃ (1.5 mol%), XPhos (3 mol%), and NaOtBu (1.4 equivalents) to a Schlenk tube.

  • Add methyl 2-amino-5-cyanobenzoate (1 equivalent) and bromobenzene (1.2 equivalents).

  • Add anhydrous toluene.

  • Seal the tube and heat to 100 °C for 12-24 hours.

  • Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Part 3: Application in Drug Discovery - Synthesis of Quinazolinone Kinase Inhibitors

The this compound scaffold is a valuable precursor for the synthesis of quinazolinones, a class of heterocyclic compounds with a wide range of pharmacological activities, including potent inhibition of protein kinases.[4][5][6] Abnormal protein kinase activity is implicated in numerous diseases, particularly cancer, making kinase inhibitors a major focus of drug development.[5]

Synthetic Strategy for Quinazolinone Kinase Inhibitors

A common strategy involves the condensation of a 2-aminobenzoic acid derivative with a suitable reagent to form the quinazolinone core, followed by further functionalization.

A This compound C Cyclization A->C B Condensation Partner (e.g., Formamide, Amide) B->C D 6-Cyanoquinazolin-4(3H)-one C->D E Further Functionalization (e.g., N-alkylation, C-arylation) D->E F Kinase Inhibitor Library E->F

Caption: General synthetic route to quinazolinone-based kinase inhibitors.

Protocol 6: Synthesis of 6-Cyanoquinazolin-4(3H)-one

This protocol is based on the Niementowski reaction, a classic method for quinazolinone synthesis.[12]

Materials:

  • This compound

  • Formamide

  • High-boiling point solvent (e.g., Dowtherm A or mineral oil)

  • Heating mantle with a high-temperature controller

  • Distillation apparatus

Procedure:

  • Combine this compound (1 equivalent) and formamide (5-10 equivalents) in a round-bottom flask.

  • Heat the mixture to 180-200 °C for 4-6 hours. The reaction can be monitored by observing the evolution of water.

  • Upon completion, cool the reaction mixture.

  • Add a suitable solvent like ethanol or water to precipitate the product.

  • Collect the solid by filtration, wash thoroughly with the same solvent, and dry to yield 6-cyanoquinazolin-4(3H)-one.

Expert Insights: The Niementowski reaction is a versatile method, but can require harsh conditions. Microwave-assisted synthesis can often reduce reaction times and improve yields. The resulting 6-cyanoquinazolin-4(3H)-one can be further elaborated using palladium-catalyzed cross-coupling reactions or other synthetic transformations to generate a library of potential kinase inhibitors. For example, the quinazolinone nitrogen can be alkylated or arylated, and the cyano group can be hydrolyzed or reduced.

Conclusion

This compound is a valuable and versatile building block for organic synthesis. The protocols and application notes provided herein offer a comprehensive guide for its synthesis and subsequent functionalization using powerful palladium-catalyzed cross-coupling reactions. By understanding the nuances of these reactions and the specific challenges posed by this substrate, researchers can efficiently access a wide array of complex molecules with significant potential in drug discovery and materials science. The strategic application of these methods, particularly in the synthesis of quinazolinone-based kinase inhibitors, underscores the importance of this scaffold in modern medicinal chemistry.

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  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved February 7, 2026, from [Link]

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  • Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity. (2022). Scientific Reports, 12(1), 15867. [Link]

  • Pd-catalyzed decarboxylative Heck vinylation of 2-nitrobenzoates in the presence of CuF2. (2010). Beilstein Journal of Organic Chemistry, 6, 42. [Link]

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  • Palladium(II)-Catalyzed Decarboxylative Addition of Benzoic Acids to Nitriles. (2011). Organic Letters, 13(21), 5804-5807. [Link]

  • Palladium-catalyzed intramolecular direct arylation of benzoic acids by tandem decarboxylation/C-H activation. (2009). Journal of the American Chemical Society, 131(12), 4194-4195. [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. Retrieved February 7, 2026, from [Link]

  • Heck Reaction of Acrylates with Arenediazonium Tetrafluoroborates. (2008). Synthesis, 2008(15), 2359-2362. [Link]

  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021). The Journal of Organic Chemistry, 86(24), 17953-17963. [Link]

  • Buchwald–Hartwig amination. (n.d.). Wikipedia. Retrieved February 7, 2026, from [Link]

  • Buchwald−Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021). The Journal of Organic Chemistry, 86(24), 17953-17963. [Link]

  • Heck reaction. (n.d.). Wikipedia. Retrieved February 7, 2026, from [Link]

Sources

Strategic Implementation of Heck-Type Couplings for 2-Amino-5-cyanobenzoic Acid Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Amino-5-cyanobenzoic acid (also known as 5-cyanoanthranilic acid) presents a unique challenge in Palladium-catalyzed cross-coupling. Standard Heck reactions require an aryl halide or sulfonate electrophile (


), which this substrate lacks. Consequently, "Heck reaction" in this context refers to two specific strategic pathways:
  • The Heck-Matsuda Reaction: The direct conversion of the amino group into a diazonium salt (

    
    ), which acts as a "super-electrophile" for Pd oxidative addition. This is the most atom-economic direct route.
    
  • The Sandmeyer-Heck Sequence: A robust two-step workflow converting the amine to an iodide (

    
    ), followed by a classical Heck coupling. This is the industrial standard for high-value intermediates (e.g., in the synthesis of quinazolinone-based drugs or agrochemicals).
    

This guide provides validated protocols for both strategies, emphasizing the critical role of esterification to prevent catalyst poisoning by the free carboxylic acid.

Part 1: Strategic Analysis & Pre-requisites

The Substrate Challenge

The free acid moiety (


) at the ortho position to the amine creates two problems:
  • Catalyst Poisoning: Carboxylates can act as ligands, sequestering Palladium and shutting down the catalytic cycle.

  • Solubility & Zwitterions: In acidic diazotization media, the zwitterionic form reduces the concentration of the reactive free amine.

Core Recommendation: Unless strictly necessary, convert this compound to its methyl ester (Methyl 2-amino-5-cyanobenzoate) prior to coupling. This single step increases yields by 20–40% and simplifies purification.

Mechanism: The Heck-Matsuda Pathway

Unlike the classical neutral Heck cycle, the Heck-Matsuda proceeds via a cationic pathway. The diazonium salt undergoes oxidative addition to Pd(0) to form a cationic Aryl-Pd(II) species, which is highly reactive toward olefins.

HeckMatsudaMechanism Substrate Methyl 2-amino- 5-cyanobenzoate Diazonium Diazonium Salt [Ar-N2]+ X- Substrate->Diazonium NaNO2, H+ OxAdd Cationic Pd(II) [Ar-Pd-L]+ Diazonium->OxAdd Oxidative Addition (-N2 gas) Pd0 Pd(0) Catalyst Pd0->OxAdd Insertion Migratory Insertion (Olefin Coordination) OxAdd->Insertion + Olefin Elimination Beta-Hydride Elimination Insertion->Elimination Elimination->Pd0 Reductive Elimination (Regeneration) Product Coupled Product (Cinnamate Derivative) Elimination->Product

Figure 1: The Heck-Matsuda Catalytic Cycle.[1] Note the release of nitrogen gas as the driving force for oxidative addition.

Part 2: Detailed Experimental Protocols

Protocol A: The Heck-Matsuda Reaction (Direct Amino Coupling)

Best for: Rapid library synthesis, atom economy, and avoiding halogenation steps.

Reagents & Materials
  • Substrate: Methyl 2-amino-5-cyanobenzoate (1.0 equiv)

  • Diazotization:

    
     (1.5 equiv), 
    
    
    
    (48% aq, 2.0 equiv) or
    
    
    -TsOH (2.5 equiv).
  • Catalyst:

    
     (2–5 mol%). Note:  Ligands are often not required for Heck-Matsuda, making it cost-effective.
    
  • Olefin: Methyl acrylate, Styrene, or substituted alkene (1.2–1.5 equiv).

  • Solvent: Methanol (MeOH) or Acetonitrile (MeCN).

Step-by-Step Methodology
  • Diazonium Formation (In-Situ):

    • Dissolve Methyl 2-amino-5-cyanobenzoate (10 mmol) in MeOH (20 mL).

    • Cool to 0°C in an ice bath.

    • Add

      
       (48% aq, 20 mmol) dropwise. The solution may turn slightly yellow.
      
    • Add a solution of

      
       (15 mmol in minimal water) dropwise over 10 minutes. Maintain temp < 5°C.
      
    • Checkpoint: Verify diazotization by starch-iodide paper (turns blue immediately). Stir for 20 min at 0°C.

  • Catalytic Coupling:

    • To the cold diazonium solution, add the Olefin (12-15 mmol).

    • Add

      
       (0.05 mmol, 5 mol%) directly as a solid or dissolved in minimal MeCN.
      
    • Safety: Nitrogen gas evolution will begin. Ensure the vessel is vented (do not seal tightly).

  • Reaction Progression:

    • Allow the mixture to warm to room temperature (20–25°C).

    • Stir for 2–6 hours.

    • Monitoring: TLC (Hexane/EtOAc 7:3) will show the disappearance of the diazonium intermediate (often a baseline spot) and appearance of the fluorescent coupled product.

  • Work-up:

    • Concentrate the solvent under reduced pressure.

    • Dilute with EtOAc and wash with sat.

      
       (to neutralize acid) and brine.
      
    • Dry over

      
       and concentrate.
      
    • Purify via flash column chromatography.

Protocol B: The Sandmeyer-Heck Sequence (Robust Route)

Best for: Large-scale synthesis, GMP environments, and substrates sensitive to acidic diazotization conditions.

Phase 1: Sandmeyer Iodination
  • Preparation: Suspend Methyl 2-amino-5-cyanobenzoate (10 mmol) in

    
     (6M, 30 mL) at 0°C.
    
  • Diazotization: Add

    
     (11 mmol) in water dropwise. Stir 20 min.
    
  • Iodination: Add a solution of

    
     (15 mmol) in water dropwise.
    
    • Observation: Evolution of

      
       gas and formation of a dark precipitate.
      
  • Finish: Warm to RT, stir 1 hour. Quench with

    
     (to remove iodine color). Extract with EtOAc.
    
    • Product:Methyl 2-iodo-5-cyanobenzoate . (Isolate this solid).

Phase 2: Classical Heck Coupling
  • Setup: In a pressure vial or round-bottom flask, combine:

    • Methyl 2-iodo-5-cyanobenzoate (1.0 equiv).

    • Olefin (1.2 equiv).

    • 
       (1-3 mol%).
      
    • 
       (2-6 mol%) or Tri-o-tolylphosphine (for sterically hindered substrates).
      
    • Base:

      
       or 
      
      
      
      (2.0 equiv).
    • Solvent: DMF or MeCN (anhydrous).

  • Reaction: Heat to 80–100°C for 4–12 hours under Argon/Nitrogen atmosphere.

  • Work-up: Standard aqueous extraction and silica purification.

Part 3: Data & Optimization

Comparison of Methodologies
FeatureHeck-Matsuda (Protocol A)Sandmeyer-Heck (Protocol B)
Step Count 1 (One-pot possible)2 (Distinct isolation)
Atom Economy High (Direct

loss)
Lower (Requires Iodine waste)
Reaction Temp Room Temp (25°C)High Heat (80–100°C)
Ligand Requirement None (Base-free possible)Phosphines Required
Scalability Moderate (Exothermic

release)
High (Standard unit ops)
Yield (Typical) 65–75%80–90% (over 2 steps)
Troubleshooting Guide
ProblemProbable CauseCorrective Action
Low Yield (Protocol A) Decomposition of DiazoniumKeep temp < 5°C during generation. Use

(tetrafluoroborates are more stable than chlorides).
Pd Black Precipitation Catalyst aggregationAdd 5-10% charcoal to the reaction or use mild ligands like thiourea (though rarely needed in Matsuda).
No Reaction (Protocol B) Poisoning by CyanideThe 5-cyano group is stable, but if hydrolysis occurs,

kills Pd. Ensure anhydrous conditions.
Substrate Insolubility Zwitterion formationCrucial: Ensure the starting material is the Ester, not the free Acid.
Workflow Visualization

Workflow Start Start: this compound Esterification Step 1: Esterification (MeOH, H2SO4) Start->Esterification Decision Choose Pathway Esterification->Decision PathA Method A: Heck-Matsuda Decision->PathA PathB Method B: Sandmeyer-Heck Decision->PathB Diazo In-situ Diazotization (NaNO2, HBF4) PathA->Diazo CouplingA Pd-Catalyzed Coupling (No Ligand, RT) Diazo->CouplingA Final Final Product: Functionalized Benzonitrile CouplingA->Final Iodination Sandmeyer Iodination (NaNO2, KI) PathB->Iodination Isolation Isolate Aryl Iodide Iodination->Isolation CouplingB Standard Heck Coupling (Pd/PPh3, 100°C) Isolation->CouplingB CouplingB->Final

Figure 2: Decision tree for selecting the optimal coupling strategy based on lab scale and equipment availability.

References

  • Kikukawa, K., & Matsuda, T. (1977). Reaction of Diazonium Salts with Transition Metals.[1] Chemistry Letters, 6(2), 159–162. (The foundational text for the Heck-Matsuda reaction).[2] Link

  • Taylor, J. G., et al. (2011). Recent Advances in the Heck-Matsuda Reaction. Tetrahedron, 67(16), 2815-2831.[3] (Comprehensive review of diazonium coupling conditions). Link

  • DuPont Crop Protection. (2008). Process for preparing this compound derivatives. World Intellectual Property Organization, WO2008082502A2. (Industrial context for cyano-anthranilic acid manipulation). Link

  • Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066. (Authoritative grounding on Pd-catalysis mechanisms). Link

  • BenchChem. (2025).[4] Synthesis of 2-Amino-5-cyano-3-methylbenzoic Acid. Technical Support Center. (Verification of Sandmeyer/Halogenation protocols for this specific scaffold). Link

Sources

Application Note: 2-Amino-5-cyanobenzoic Acid as a Biochemical Reagent

[1]

Executive Summary

This compound (5-CN-2-AA) is a bifunctional aromatic scaffold possessing both a primary amine and a carboxylic acid, further functionalized with an electron-withdrawing nitrile (cyano) group at the 5-position. While historically categorized as a synthetic intermediate for quinazolinone-based kinase inhibitors (e.g., EGFR, PDE5 inhibitors) and anthranilic diamide insecticides, its utility has expanded into biochemical assay development .

This guide details its application as:

  • A Fluorogenic Chelation Reagent for transition metal ion detection (specifically Cu²⁺ and Zn²⁺).

  • A Solvatochromic Core for designing activity-based probes (ABPs) in kinase profiling.

  • A Structural Analog for metabolic studies involving anthranilate synthase and tryptophan biosynthesis pathways.

Technical Specifications & Chemical Logic

Chemical Properties
PropertyValueRelevance to Assays
Molecular Formula C₈H₆N₂O₂Low MW (162.15 g/mol ) minimizes steric hindrance in labeling.
Functional Groups -NH₂ (C2), -COOH (C1), -CN (C5)-NH₂/-COOH allow orthogonal conjugation; -CN acts as a Stark effect reporter and electron sink.
Fluorescence

nm;

nm
Intrinsic fluorescence (anthranilate core) is modulated by the 5-cyano group, making it sensitive to binding events.
pKa ~2.5 (COOH), ~5.0 (NH₃⁺)Zwitterionic character at neutral pH facilitates aqueous solubility for biological assays.
Mechanism of Action
  • Fluorescence Modulation: The 5-cyano group extends the

    
    -conjugation system compared to unsubstituted anthranilic acid (2-AA), resulting in a bathochromic shift. Upon binding to a metal ion or a hydrophobic pocket, the internal charge transfer (ICT) state is altered, leading to measurable changes in quantum yield or emission maxima.
    
  • Chelation Logic: The proximity of the amino and carboxyl groups creates a bidentate ligand site (N,O-donor) ideal for coordinating transition metals. The electron-withdrawing cyano group reduces the basicity of the amine, tuning the selectivity towards "softer" Lewis acids like Cu(I/II) over hard ions like Ca²⁺.

Protocol A: Fluorometric Detection of Copper(II) Ions

Objective: Quantify trace Cu²⁺ concentrations in aqueous buffer systems using this compound as a turn-off fluorescent sensor.

Materials
  • Reagent Stock: 10 mM this compound in DMSO.

  • Buffer: 50 mM HEPES, pH 7.4 (Metal-free).

  • Standard: Copper(II) sulfate pentahydrate (

    
    ) serial dilutions (0–100 µM).
    
  • Equipment: Fluorescence microplate reader (e.g., Tecan/Biotek).

Experimental Workflow
  • Preparation: Dilute the Reagent Stock into HEPES buffer to a final concentration of 50 µM .

  • Plating: Dispense 100 µL of the 50 µM reagent solution into black 96-well plates.

  • Incubation: Add 10 µL of Cu²⁺ standards or unknown samples to respective wells.

  • Equilibration: Incubate at 25°C for 15 minutes in the dark to allow complex formation.

  • Measurement: Record fluorescence emission spectra.

    • Excitation: 340 nm

    • Emission: 425 nm

    • Cutoff: 400 nm

Data Analysis

The fluorescence intensity (


  • Calculate Quenching Efficiency:

    
    
    
  • Plot Stern-Volmer isotherm:

    
    
    
    • Where

      
       is the quenching constant and 
      
      
      is
      
      
      .

Protocol B: Synthesis of Quinazolinone-Based Kinase Probes

Objective: Utilize this compound as the scaffold to synthesize a fluorescent inhibitor for EGFR kinase assays. This protocol describes the "on-resin" or solution-phase cyclization to generate the active pharmacophore.

Reaction Logic

The 2-amino and 1-carboxyl groups undergo cyclocondensation with formamide or orthoesters to form the quinazolin-4(3H)-one core. The 5-cyano group remains intact, serving as a handle for further chemical modification (e.g., conversion to tetrazole or amidine) or simply as an electronic tuner to enhance binding affinity.

Step-by-Step Synthesis Protocol
  • Activation: Dissolve 1.0 eq of this compound in Formamide (acting as solvent and reagent).

  • Cyclization: Heat the mixture to 150°C for 4–6 hours.

    • Note: The high temperature drives the condensation and dehydration to form 6-cyanoquinazolin-4(3H)-one.

  • Isolation: Cool to room temperature. Pour the reaction mixture into ice-cold water.

  • Purification: The product precipitates as an off-white solid.[1] Filter and wash with cold ethanol.

  • Functionalization (Optional):

    • Chlorinate the C4 position using

      
       to generate 4-chloro-6-cyanoquinazoline .
      
    • Perform

      
       with a fluorophore-linked aniline (e.g., Fluorescein-amine) to create a FRET-capable kinase tracer.
      
Visualization of Synthesis Pathway

GStartThis compound(Reagent)Step1Cyclocondensation(Formamide, 150°C)Start->Step1-2 H2OInter6-Cyanoquinazolin-4(3H)-one(Scaffold)Step1->InterStep2Chlorination(POCl3)Inter->Step2Active4-Chloro-6-cyanoquinazoline(Electrophile)Step2->ActiveProbeFluorescent Kinase Probe(Final Assay Tool)Active->Probe+ Fluorophore-Amine

Caption: Synthetic workflow converting the reagent into a bioactive kinase probe via quinazolinone cyclization.

Critical Assay Considerations (Troubleshooting)

IssueProbable CauseCorrective Action
High Background Fluorescence Non-specific binding or impurities.Use high-purity (>98%) reagent.[2] The 5-cyano group can hydrolyze to an amide under strong acidic/basic conditions; ensure buffer pH is 6.0–8.0.
Precipitation in Buffer Low aqueous solubility of the free acid.Predissolve in DMSO (up to 50 mM) before diluting into aqueous buffer. Maintain <5% DMSO final concentration.
Lack of Metal Sensitivity pH interference.Protonation of the amine (pKa ~5) or carboxylate prevents chelation. Ensure pH > 6.0 to maintain the active binding species.

References

  • Chem-Impex International. (n.d.). This compound Product Page. Retrieved from

  • Dumas, D. J., et al. (2009).[3] Process for preparing this compound derivatives. WO Patent 2009/085816.[3] Retrieved from

  • Indiana University. (2017). Radiosynthesis of carbon-11 labeled PDE5 inhibitors as new potential PET radiotracers. IUPUI ScholarWorks. Retrieved from

  • National Institutes of Health (NIH). (2014). Identification of a Novel 1,2,3,4-Tetrahydrobenzo[b][1,6]naphthyridine Analogue as a Potent Phosphodiesterase 5 Inhibitor. PMC PubMed Central. Retrieved from

  • BenchChem. (n.d.). 2-Amino-5-cyanobenzamide Structure and Synthesis. Retrieved from

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Amino-5-cyanobenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

From the Desk of a Senior Application Scientist

Welcome to the technical support center for the synthesis of 2-Amino-5-cyanobenzoic acid and its derivatives. This molecule is a critical building block in the development of pharmaceuticals, agrochemicals, and advanced materials.[1] However, its multi-step synthesis presents several challenges where side reactions can significantly impact yield and purity.

This guide is designed to provide practical, field-proven insights to help you navigate these challenges. We will move beyond simple procedural steps to explore the causality behind common experimental issues, offering robust troubleshooting strategies and optimized protocols.

Overview of the Primary Synthetic Pathway

A prevalent and effective route to this compound begins with a substituted 2-aminobenzoic acid. The sequence typically involves halogenation, protection of the carboxylic acid via esterification, displacement of the halide with a cyanide group, and finally, deprotection. Each stage presents unique opportunities for side reactions.

G cluster_main Typical Synthetic Workflow A 2-Aminobenzoic Acid (Starting Material) B Step 1: Halogenation (e.g., Bromination) A->B C 2-Amino-5-halobenzoic Acid B->C D Step 2: Esterification (Protection) C->D E 2-Amino-5-halobenzoic Acid Ester D->E F Step 3: Cyanation (e.g., Rosenmund-von Braun) E->F G This compound Ester F->G H Step 4: Hydrolysis (Deprotection) G->H I This compound (Final Product) H->I

Caption: A common multi-step synthetic route.

Troubleshooting Guide: Side Reactions & Solutions

This section addresses specific problems you may encounter during your synthesis in a question-and-answer format.

Step 1: Halogenation (e.g., Bromination)

Question: My bromination of 2-aminobenzoic acid is producing a significant amount of a di-brominated impurity. How can I improve the selectivity for the 5-position?

Answer: This is a classic issue of over-halogenation, driven by the strong activating nature of the amine group, which directs electrophiles to the ortho and para positions. The formation of 2-amino-3,5-dibromobenzoic acid is a common side reaction.[2]

Causality & Mitigation Strategy:

  • Electrophile Potency: Using elemental bromine in a polar solvent like acetic acid can be too reactive.

  • Stoichiometry Control: Ensure you are not using an excess of the brominating agent. A slight excess of the starting material can help consume the bromine.

  • Temperature Management: Exothermic reactions can lead to a loss of selectivity. Maintain a consistent, low temperature (e.g., 15°C) during the addition of the brominating agent.[2]

Recommended Protocol for Selective Mono-Bromination:

  • Dissolve 2-aminobenzoic acid (or its sodium salt) in glacial acetic acid.

  • Cool the mixture to 15°C in an ice bath.

  • Prepare a solution of bromine (1.0 eq.) in glacial acetic acid.

  • Add the bromine solution dropwise to the cooled mixture over 1-2 hours, ensuring the temperature does not rise significantly.

  • Stir for an additional hour at the same temperature after the addition is complete.[2]

  • Monitor the reaction by TLC or LCMS to avoid over-bromination.

  • Isolate the product by filtration. The di-brominated product is often less soluble and can sometimes be partially removed by careful washing or recrystallization.[2]

Step 3: Cyanation (Rosenmund-von Braun Reaction)

This step, involving the displacement of a halide with a cyanide group using a copper(I) cyanide catalyst, is often the most challenging.

Question: The cyanation of my 2-amino-5-bromobenzoic acid ester is sluggish, with low conversion even after prolonged heating. What are the critical parameters to optimize?

Answer: Incomplete cyanation is a frequent bottleneck. Several factors, primarily related to reagent quality and reaction conditions, are at play.

Causality & Mitigation Strategy:

  • Catalyst Quality: Copper(I) cyanide is highly susceptible to oxidation and moisture. Its deactivation is a primary cause of reaction failure. Always use fresh, high-purity CuCN or wash existing stock with a mild acid, followed by water, ethanol, and ether, then dry under vacuum.[3]

  • Solvent Choice: The reaction requires a high-boiling, polar aprotic solvent to facilitate the dissolution of reagents and achieve the necessary temperature. N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) are standard choices.[3]

  • Anhydrous Conditions: Water can deactivate the catalyst and lead to unwanted side reactions. Ensure your solvent is anhydrous and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).[4]

  • Temperature: This reaction demands high temperatures, typically in the range of 120-190°C.[5] For bromo-substrates, a range of 120-160°C often provides the best balance of reaction rate and product purity.[5]

  • Additives: The addition of an iodide salt (e.g., NaI or KI) can sometimes accelerate the reaction through an in-situ Finkelstein reaction, converting the aryl bromide to a more reactive aryl iodide.[5]

Question: I'm observing a side product that appears to be 2-amino-5-carbamoylbenzoic acid (the amide) or even 2-amino-terephthalic acid. Why is this happening?

Answer: This indicates that your nitrile group is hydrolyzing. The cyano group is susceptible to hydrolysis to an amide and subsequently to a carboxylic acid under both acidic and basic conditions, especially at the high temperatures required for cyanation.[6][7]

Causality & Mitigation Strategy:

The root cause is the presence of water in your reaction mixture. Even trace amounts can become significant at high temperatures over long reaction times.

  • Strictly Anhydrous Conditions: As mentioned above, this is critical. Use freshly distilled, anhydrous solvents. Dry all glassware thoroughly. Purging the reaction vessel with an inert gas before adding reagents is highly recommended.[4][5]

  • Reaction Time: Do not run the reaction longer than necessary. Monitor by TLC or LCMS and quench the reaction as soon as the starting material is consumed to minimize the time the product is exposed to harsh conditions.

Question: How can I effectively remove residual copper salts from my product after the cyanation reaction?

Answer: Residual copper can interfere with subsequent steps and is a common impurity.

Solution: During the aqueous workup, wash the organic layer with a solution that can complex with copper ions. A common and effective method is to wash with an aqueous solution of ammonia or ammonium chloride. The ammonia will form a soluble deep-blue tetraamminecopper(II) complex, which is readily extracted into the aqueous phase. Subsequent recrystallization of the crude product is also crucial for removing final traces of metal impurities.[3]

Step 4: Hydrolysis (Ester Deprotection)

Question: My final product yield is low, and I've identified 4-cyanoaniline as a major byproduct. What is causing this?

Answer: You are observing decarboxylation, the loss of the -COOH group as CO₂. Anthranilic acid and its derivatives are susceptible to decarboxylation, especially at elevated temperatures in either acidic or basic media.[8] The electron-donating amino group facilitates this electrophilic substitution reaction where a proton replaces the carboxyl group.

Causality & Mitigation Strategy:

  • Temperature Control: This is the most critical factor. The hydrolysis of the ester must be performed at the lowest effective temperature.

  • Reaction Conditions: While strong acids or bases and high heat will rapidly hydrolyze the ester, they will also promote decarboxylation.

ConditionTemperatureRisk of DecarboxylationRecommendation
Harsh >100°CHighAvoid refluxing in strong acid/base unless absolutely necessary.
Mild (Basic) 25 - 60°CLow to ModerateUse LiOH in a THF/water mixture at room temperature or slightly elevated heat.
Mild (Acidic) 50 - 80°CModerateUse dilute HCl or H₂SO₄ and monitor the reaction closely.

Troubleshooting Workflow for Low Yield

G Start Low Yield or Impure Product CheckSM Check Purity of Starting Materials Start->CheckSM Step Which Step is Failing? CheckSM->Step Purity OK Halogenation Halogenation Issue: Over-reaction? Step->Halogenation Step 1 Cyanation Cyanation Issue: Incomplete Reaction? Step->Cyanation Step 3 Hydrolysis Hydrolysis Issue: Side Reaction? Step->Hydrolysis Step 4 Sol_Halogen Control Stoichiometry & Temperature Halogenation->Sol_Halogen Sol_Cyan Use Fresh CuCN Anhydrous Solvent Optimize Temperature Cyanation->Sol_Cyan Sol_Hydro Use Milder Conditions Lower Temperature Hydrolysis->Sol_Hydro

Caption: A decision tree for troubleshooting synthesis.

Frequently Asked Questions (FAQs)

Q1: What is a common and effective synthetic route for this compound? A1: A widely employed route starts from 2-amino-3-methylbenzoic acid or a similar precursor. The key steps are: 1) Bromination at the 5-position, 2) Esterification to protect the carboxylic acid, 3) Cyanation to replace the bromine with a cyano group using copper(I) cyanide, and 4) Hydrolysis to convert the ester back to a carboxylic acid.[3]

Q2: What are the most critical safety precautions for this synthesis? A2: The cyanation step is the most hazardous due to the use of highly toxic metal cyanides.[3]

  • ALWAYS handle copper(I) cyanide and any cyanide-containing waste in a certified chemical fume hood.

  • Wear appropriate PPE, including double gloves, safety goggles, and a lab coat.

  • Be aware of your institution's protocols for cyanide emergencies and have a cyanide antidote kit readily accessible.

  • Quench all residual cyanide in reaction flasks and waste streams with an oxidizing agent like bleach (sodium hypochlorite) or hydrogen peroxide under basic conditions before disposal.

Q3: Are there alternatives to the copper-mediated cyanation? A3: Yes, modern palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination's cyanation variants, can be an alternative.[9][10] These reactions often use less toxic cyanide sources (like zinc cyanide) and can proceed under milder conditions. However, for many industrial applications, the cost-effectiveness of the copper-mediated Rosenmund-von Braun reaction remains advantageous.

Q4: What is the best general method for purifying the final this compound? A4: Recrystallization is the most effective method.[3] Solvents such as ethanol, methanol, or mixtures of ethanol and water are commonly used. The choice of solvent depends on the specific solubility profile of your product and the impurities you are trying to remove. Washing the crude product with appropriate solvents to remove specific impurities before the final recrystallization is also recommended.

References

  • Process for preparing this compound derivatives.
  • Sandmeyer's Reaction. Pharm D Guru. [Link]

  • Preparation of 2-amino-5-chlorobenzoic acid. PrepChem.com. [Link]

  • Sandmeyer Reaction Mechanism. BYJU'S. [Link]

  • Method of producing this compound derivatives.
  • Method for preparing 2-amino-5-chloro-3-methylbenzoic acid. Patsnap. [Link]

  • Decarboxylation of substituted 4-aminobenzoic acids in acidic aqueous solution. Semantic Scholar. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Chemistry of Nitriles. Chemistry LibreTexts. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Sandmeyer Reaction. Organic Chemistry Portal. [Link]

  • Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. [Link]

  • Nitrile to Acid - Common Conditions. The Organic Chemistry Portal. [Link]

  • Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents. PubMed. [Link]

  • Theoretical Study of the Mechanism of Thermal Decarboxylation of Salicylic and p-Aminobenzoic Acids; Models for Aqueous Solution. RSC Publishing. [Link]

  • Hydrolysing Nitriles. Chemguide. [Link]

  • Decarboxylating amino acids. YouTube. [Link]

Sources

Technical Support Center: Catalyst Lifecycle Management in 2-Amino-5-cyanobenzoic Acid Methodologies

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Catalyst Deactivation in 2-Amino-5-cyanobenzoic Acid (ACBA) Reactions Document ID: TS-ACBA-004 Status: Active Audience: Process Chemists, Medicinal Chemists, Chemical Engineers

Introduction: The "Triple Threat" Ligand

Welcome to the Technical Support Center. You are likely here because your reaction kinetics have stalled, or your turnover number (TON) has plummeted.

This compound (ACBA) is not just a substrate; it is a chelating agent . Its structure presents three competitive binding sites—the amine (


), the nitrile (

), and the carboxylate (

)—that can irreversibly bind to transition metal catalysts (Pd, Pt, Ni, Cu).

This guide treats the molecule as a potential catalyst poison and provides the protocols to mitigate its deactivating effects during synthesis (e.g., nitro-reduction) and downstream utilization (e.g., cross-coupling).

Module 1: Hydrogenation & Chemoselectivity

Scenario: You are synthesizing ACBA via the reduction of 2-nitro-5-cyanobenzoic acid, but the reaction stops incomplete or yields the benzylamine side-product.

The Mechanism of Failure

In heterogeneous hydrogenation (e.g., Pd/C, Pt/C), two deactivation pathways compete:

  • Nitrile Poisoning: The nitrile group adsorbs strongly to the metal surface via

    
    -backbonding. If the metal is too electron-rich (e.g., Pt), the nitrile is reduced to a primary amine (benzylamine derivative), which then forms a stable chelate with the metal, permanently killing the site.
    
  • Product Inhibition: The product (ACBA) is an anthranilic acid derivative.[1] The adjacent amine and carboxylate groups form a 5-membered chelate ring with leached metal ions, stripping the catalyst of active centers.

Troubleshooting Guide: Hydrogenation Stalls
SymptomProbable CauseCorrective Action
Rapid initial uptake, then stall Amine poisoning (Product Inhibition)Acidic Buffer: Run the reaction in acidic media (e.g., acetic acid or dilute HCl). Protonating the amine (

) prevents it from coordinating to the metal surface.
Formation of benzylamine impurities Over-reduction of NitrileSwitch Catalyst/Poison: Use 5% Pt/C (sulfided) or add a modifier like diphenyl sulfide . Sulfur poisons the highly active sites responsible for nitrile reduction, leaving the nitro-reduction sites active.
Metal leaching (Purple/Black filtrate) Chelation by ACBAScavenging: The product has stripped Pd/Pt into the solution. Do not rely on simple filtration. Use thiourea-functionalized silica scavengers post-reaction.
Protocol: Chemoselective Nitro Reduction

Goal: Reduce


 to 

without touching the

group.
  • Solvent System: Methanol/Water (4:1). Avoid pure DMF (promotes leaching).

  • Catalyst: 1% Pt/C (Sulfided) or 5% Pd/C doped with Vanadium (V).

  • Additive: Add 1.0 equiv. of Methanesulfonic acid (MsOH) .

    • Why? MsOH is non-coordinating (unlike HCl, where Cl⁻ can poison Pd) and keeps the aniline product protonated.

  • Conditions: 3-5 bar

    
    , 25°C. Do not heat above 40°C, as nitrile activation energy is crossed.
    

Module 2: Cross-Coupling Reactions (Suzuki/Sonogashira)

Scenario: You are using ACBA as a coupling partner, but the catalyst dies immediately (Black Pd precipitates).

The Mechanism of Failure

ACBA acts as a "ligand sponge." In a typical Pd(0)/Pd(II) cycle, the phosphine ligands are supposed to stabilize the metal. However, the high concentration of ACBA displaces these ligands.

  • The "Cyanide Effect": If any oxidative addition occurs at the nitrile bond (rare but possible with Ni), it generates cyanide anions, which are potent catalyst poisons.

  • The "Anthranilate Trap": The deprotonated carboxylate and amine bind Pd(II) intermediates, preventing transmetallation.

Visualizing the Deactivation Pathway

Deactivation Pd_Active Active Pd(0)L2 Cycle_OA Oxidative Addition Pd_Active->Cycle_OA Normal Cycle Substrate This compound Dead_Chelate Inactive Pd-Anthranilate Complex (Chelation) Substrate->Dead_Chelate COO-/NH2 Binding Agglomeration Pd Black Precipitate (Ligand Displacement) Substrate->Agglomeration Displaces Phosphine Dead_Chelate->Agglomeration Irreversible

Figure 1: The "Anthranilate Trap." The substrate competes with the supporting ligand (L), leading to the formation of inactive chelate complexes and eventual metal precipitation.

Troubleshooting Guide: Coupling Reactions

Q: My Pd catalyst turns black instantly upon adding the substrate. Why? A: This is "Ligand Stripping." Your substrate (ACBA) has a higher affinity for Pd than your phosphine ligand does.

  • Fix: Switch to a bulky, electron-rich ligand that cannot be easily displaced.

    • Recommended:XPhos or SPhos (Buchwald ligands). Their biaryl bulk prevents the ACBA from forming a square-planar chelate with the Pd.

Q: The reaction works at 10% conversion then stops. A: This is likely product inhibition . The biaryl product might be less soluble or more coordinating than the starting material.

  • Fix: Protect the carboxylic acid as an ester (e.g., Methyl 2-amino-5-cyanobenzoate) before the coupling. The ester cannot form the strong anionic chelate. Hydrolyze it back to the acid after the coupling.

Module 3: Physical Deactivation (Fouling & Solubility)

Scenario: The catalyst is coated in a sticky solid; filtration is impossible.

The Zwitterion Problem

ACBA exists as a zwitterion in neutral media. It has very low solubility in non-polar solvents (Toluene, Hexane) and limited solubility in alcohols, often leading to precipitation on top of heterogeneous catalysts (fouling).

Solubility & Solvent Selection Table
SolventSolubility RatingSuitability for CatalysisNotes
Water (pH 7) PoorLowZwitterionic precipitate forms.
Water (pH > 10) HighMedium Soluble as carboxylate salt. Good for aqueous couplings, but high pH can destabilize silica supports.
Methanol ModerateHighGood for hydrogenation.
DMF/DMAc HighLow DMF decomposes to amines at high T, poisoning catalysts. Hard to remove.
Toluene InsolubleNoneCauses immediate fouling/coating of catalyst.
Protocol: Catalyst Recovery from Fouled Reactions

If your catalyst is coated with precipitated product:

  • Do NOT filter yet.

  • Basify: Add 1M NaOH until pH > 10. The ACBA will dissolve as the bis-anion (carboxylate + deprotonated amide).

  • Filter: The catalyst (Pd/C) will remain solid, while the product passes into the filtrate.

  • Wash: Wash the catalyst bed with water (pH 10) to remove pore-clogging salts.

  • Re-acidify Filtrate: Add HCl to the filtrate to precipitate your pure product.

References

  • Mechanisms of Catalyst Deactivation. Argyle, M. D., & Bartholomew, C. H. (2015). Heterogeneous Catalyst Deactivation and Regeneration: A Review. Catalysts, 5(1), 145-269. Link

  • Nitrile Hydrogenation Selectivity. Motoyama, Y., et al. (2018). Nitrile hydrogenation to secondary amines under ambient conditions over palladium–platinum random alloy nanoparticles.[2] Catalysis Science & Technology. Link

  • Synthesis of Anthranilic Acid Derivatives. Xu, X., et al. (2020). Transition-metal-catalyst-free synthesis of anthranilic acid derivatives. Organic & Biomolecular Chemistry.[3] Link

  • Solubility Data. BenchChem Technical Guides. (2025). Solubility of 2-Amino-5-nitrobenzoic Acid in Organic Solvents.[4][5]Link

  • Flow Chemistry Solutions. Rahman, M. T., et al. (2020). FAST Hydrogenations as a Continuous Platform for Green Aromatic Nitroreductions. Synlett.[3][6] Link

Sources

Technical Support Center: Synthesis of 2-Amino-5-cyanobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: SC-2A5C-001 Status: Open Priority: High (Scale-up Critical) Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

Scaling the synthesis of 2-Amino-5-cyanobenzoic acid (CAS: 99767-45-0) presents a unique set of chemo-selective challenges. While classical Rosenmund-von Braun reactions (CuCN at >200°C) are historically cited, they are often unsuitable for multi-kilogram GMP campaigns due to harsh workups and heavy metal waste.

This guide focuses on the modern Palladium-Catalyzed Cyanation of 2-amino-5-bromobenzoic acid (or its ester), which offers milder conditions but introduces sensitivity to catalyst poisoning and ligand selection. We also address the Nitro-Reduction route as a secondary pathway.

Part 1: The Master Workflow (Visualized)

The following diagram outlines the critical path for the Pd-catalyzed synthesis, highlighting decision nodes where failure often occurs during scale-up.

G cluster_0 Step 1: Catalytic Cyanation cluster_1 Step 2: Workup & Isolation Start Starting Material: 2-Amino-5-bromobenzoic acid Solvent Solvent Selection (DMF vs. DMAC) Start->Solvent Degas CRITICAL: Degassing (O2 Removal < 5ppm) Solvent->Degas CatAdd Catalyst Addition Pd(0) / Zn(CN)2 Degas->CatAdd Heat Heating (80-120°C) Monitor Conversion CatAdd->Heat Heat->Heat Stalled? Check Ligand Quench Oxidative Quench (Destroy Cyanide/Pd) Heat->Quench Conversion > 98% pH_Adj pH Adjustment (Precipitation) Quench->pH_Adj Filter Filtration & Wash pH_Adj->Filter End Final Product: This compound Filter->End Yield > 85% Purity > 98%

Caption: Optimized workflow for Pd-catalyzed cyanation. Note the critical degassing step to prevent catalyst deactivation.

Part 2: Troubleshooting & Optimization Modules

Module A: Reaction Stalling (The Cyanation Bottleneck)

Issue: The reaction initiates but stalls at 60-70% conversion. Adding more catalyst does not restart it.

Root Cause Analysis:

  • Cyanide Poisoning: Free cyanide ions (

    
    ) bind irreversibly to Pd(II), forming inactive 
    
    
    
    species, preventing reduction back to the active Pd(0) species.
  • Oxygen Leak: Pd(0) phosphine complexes are rapidly oxidized by trace air.

Protocol Solution:

  • Switch Cyanide Source: Move from NaCN/KCN to Zn(CN)₂ . Zinc cyanide has low solubility in DMF/DMAC, releasing cyanide ions slowly ("kinetic throttling"). This keeps the concentration of free

    
     low, protecting the catalyst while maintaining reaction stoichiometry [1].
    
  • Catalyst System: Use Pd(dppf)Cl₂ or Xantphos/Pd₂dba₃ . Bidentate ligands with large bite angles (like Xantphos) are more resistant to reductive elimination of the nitrile, making the catalyst more robust.

  • Add a Reductant: If using Pd(II) precatalysts (like Pd(OAc)₂), add 1-2 mol% of Zinc dust to jumpstart the reduction to Pd(0).

Data: Solvent & Ligand Effects on Yield

SolventCatalyst SystemTemp (°C)Time (h)Yield (%)Notes
DMFPd(PPh₃)₄ / CuCN1401245High Cu waste, difficult workup.
DMAC Pd(dppf)Cl₂ / Zn(CN)₂ 110 4 92 Recommended for scale.
NMPPd(OAc)₂ / Xantphos120688Good alternative, harder to strip solvent.
Water/EtOHPd/C / K₄[Fe(CN)₆]1302465Green but slow; solubility issues.
Module B: Impurity Profiling (The "Mystery Peak")

Issue: HPLC shows a persistent impurity at RRT 0.85 or Mass M+19 (M+H₂O).

Root Cause Analysis: The nitrile group at position 5 is susceptible to hydrolysis, especially if the 2-amino group provides anchimeric assistance or if the workup is too acidic/basic.

  • Impurity A: 2-Amino-terephthalic acid (Complete hydrolysis of CN

    
     COOH).
    
  • Impurity B: 2-Amino-5-carbamoylbenzoic acid (Partial hydrolysis CN

    
     CONH₂).
    

Troubleshooting Logic Tree:

Logic Start Impurity Detected CheckMass Check Mass Spec Start->CheckMass M_plus_18 Mass = M + 18 (Amide) CheckMass->M_plus_18 M_plus_1 Mass = M + 1 (Di-acid) CheckMass->M_plus_1 Sol_18 Cause: Basic Workup Action: Lower pH to < 8 Keep Temp < 40°C M_plus_18->Sol_18 Sol_1 Cause: Acidic Hydrolysis Action: Avoid boiling in HCl Use AcOH for pH adj. M_plus_1->Sol_1

Caption: Logic flow for identifying and mitigating hydrolysis impurities.

Corrective Action:

  • Quench: Do not use strong mineral acids (HCl/H₂SO₄) at high temperatures to precipitate the product.

  • Buffering: Use Acetic Acid or dilute HCl at

    
     to adjust pH to the isoelectric point (typically pH 4-5) for precipitation. Avoid prolonged stirring in aqueous base.
    
Module C: Metal Scavenging (Purification)

Issue: Final product is grey/brown and fails heavy metal specs (Pd > 10 ppm).

Technical Guidance: this compound is a chelator itself (amino acid motif), making it hold onto Pd tightly.

  • Thiol-Silica Treatment: Dissolve crude material in hot Ethyl Acetate or THF. Treat with SiliaMetS® Thiol or TMT (Trimercaptotriazine) for 2 hours at 50°C. Filter while hot.

  • Recrystallization:

    • Solvent:Acetonitrile/Water (9:1) or Ethanol .

    • Protocol: Dissolve at reflux. Add activated carbon (Charcoal). Filter hot over Celite. Cool slowly to 4°C.

    • Result: This typically drops Pd levels from ~500 ppm to <20 ppm.

Part 3: Frequently Asked Questions (FAQs)

Q1: Can I use the "Nitro-Reduction" route (from 2-nitro-5-cyanobenzoic acid) instead? A: Yes, but be cautious.

  • Pros: Avoids Pd catalysts and cyanide handling in the final step.

  • Cons: The starting material (2-nitro-5-cyanobenzoic acid) is expensive. Furthermore, reducing the nitro group is highly exothermic.

  • Warning: If using catalytic hydrogenation (H₂/Pd-C), you risk reducing the nitrile (CN) to a benzylamine (

    
    ). You must use Fe/Acetic acid  or SnCl₂  (Bechamp conditions) to selectively reduce the nitro group without touching the nitrile [2].
    

Q2: How do I safely handle the cyanide waste stream? A: Never acidify the waste stream directly (risk of HCN gas).

  • Protocol: Treat the aqueous waste with Sodium Hypochlorite (Bleach) at pH > 10. This oxidizes free cyanide to cyanate (

    
    ), which is far less toxic. Verify destruction using starch-iodide paper before disposal.
    

Q3: The product is not precipitating upon acidification. Why? A: You may have "overshot" the pH.

  • Explanation: this compound is amphoteric.

    • pH < 2: Soluble as the hydrochloride salt (

      
      ).
      
    • pH > 8: Soluble as the carboxylate salt (

      
      ).
      
  • Fix: Target pH 4.0 - 5.0 . The product is least soluble at its isoelectric point.

References

  • Maligres, P. E., et al. (1999).[1] "Palladium-catalyzed cyanation of aryl bromides with zinc cyanide." Tetrahedron Letters, 40(46), 8193-8195.

  • DuPont Patent. (2008).[1] "Process for preparing this compound derivatives." WO2008082502A2.

  • Weissman, S. A., et al. (2005).[2] "Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides." Journal of Organic Chemistry, 70(4), 1508-1510.

  • BenchChem. (2025).[3] "Technical Support: Synthesis of this compound."

Sources

Technical Support Center: Synthesis of 2-Amino-5-cyanobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Ticket ID: CHEM-SUP-2A5C-001 Subject: Troubleshooting Synthesis, Purification, and Scalability Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

2-Amino-5-cyanobenzoic acid (CAS: 14436-41-0) is a critical scaffold in medicinal chemistry, particularly as a precursor for quinazolinone-based kinase inhibitors and ryanodine receptor modulators.[1]

Users frequently encounter three distinct failure modes:

  • Catalyst Poisoning: Stalled conversion during the Pd-catalyzed cyanation of the aryl halide precursor.

  • Regioselectivity Issues: Over-bromination leading to 3,5-dibromo impurities during precursor synthesis.

  • Zwitterionic Solubility: Yield loss during workup due to incorrect pH management of the amino-acid core.

This guide provides self-validating protocols and root-cause analysis for these specific issues.

Module 1: The Critical Step – Palladium-Catalyzed Cyanation

Context: The most efficient modern route involves the cyanation of 2-amino-5-bromobenzoic acid using Zn(CN)₂. This method avoids the harsh conditions of the traditional Rosenmund-von Braun reaction (CuCN at >200°C) but introduces sensitivity to catalyst deactivation.

Troubleshooting Guide (Q&A)

Q: My reaction stalls at 60% conversion. Adding more catalyst doesn't restart it. Why? A: You likely have "Cyanide Poisoning" of the Palladium species.

  • The Mechanism: Free cyanide ions (

    
    ) are potent 
    
    
    
    -donors that can saturate the Pd(II) center, forming stable
    
    
    species that are catalytically inactive. This prevents the oxidative addition of the aryl bromide.
  • The Fix: Switch to Zinc Cyanide (

    
    ) .[2][3] Unlike NaCN or KCN, 
    
    
    
    is sparingly soluble in DMF/DMAc. It releases cyanide ions slowly only as they are consumed, keeping the free cyanide concentration below the threshold for catalyst poisoning.
  • Self-Validating Check: If your reaction mixture turns from orange/red to a suspension of black particles (Pd black) early in the reaction, your catalyst has decomposed due to ligand displacement or oxidation.

Q: I see a new spot on TLC/HPLC, but it’s not the nitrile. It absorbs at a lower wavelength. A: You are likely observing the primary amide (hydrolysis product).

  • The Cause: Nitriles at the 5-position are electron-deficient and susceptible to hydrolysis, especially if water is present in the solvent (DMF is hygroscopic) and the temperature exceeds 100°C.

  • The Fix:

    • Use anhydrous DMF/DMAc (water content <0.05%).

    • Add Polymethylhydrosiloxane (PMHS) (0.1 equiv) as a water scavenger if strictly anhydrous conditions are difficult to maintain.

    • Validation: Check IR. Nitrile appears sharp at

      
      . Amide appears broad at 
      
      
      
      .
Optimized Protocol: Pd-Catalyzed Cyanation

Standardized for 10 mmol scale.

  • Charge: In a glovebox or under Ar flow, charge a flask with:

    • 2-Amino-5-bromobenzoic acid methyl ester (2.30 g, 10 mmol) (Note: Ester protection is recommended to prevent acid interference with Pd).

    • 
       (0.70 g, 6.0 mmol, 0.6 equiv).
      
    • 
       (245 mg, 3 mol%).
      
    • 
       dust (130 mg, 20 mol%) (Reduces Pd(II) to active Pd(0) and scavenges O2).
      
  • Solvent: Add anhydrous DMAc (20 mL).

  • Reaction: Heat to 110°C for 4-6 hours.

  • Monitor: HPLC sampling at 1h, 3h, and 5h. Look for consumption of the bromide (

    
     X min) and appearance of the nitrile (
    
    
    
    Y min).

Module 2: Precursor Synthesis – Regioselective Bromination

Context: Direct bromination of anthranilic acid often yields the 3,5-dibromo byproduct. High purity of the 5-bromo intermediate is essential because the 3,5-dibromo impurity is difficult to separate after cyanation.

Troubleshooting Guide (Q&A)

Q: I have 15% of the 3,5-dibromo impurity. How do I prevent this? A: You are using an excess of brominating agent or insufficient temperature control.

  • The Mechanism: The amino group is a strong ortho/para director. The 5-position (para) is kinetically favored, but the 3-position (ortho) is thermodynamically accessible if local concentration of bromine is high.

  • The Fix:

    • Use N-Bromosuccinimide (NBS) instead of elemental bromine (

      
      ) for milder, controlled release of 
      
      
      
      .
    • Maintain temperature at 0°C to 5°C .

    • Self-Validating Check:

      
       NMR Analysis.
      
      • 5-Bromo (Target): Three aromatic protons.[4] Doublet (d), Doublet of doublets (dd), Doublet (d).

        
        .
        
      • 3,5-Dibromo (Impurity): Two aromatic protons (meta coupling only). Two doublets with

        
        .
        

Module 3: Purification & Workup Logic

Context: this compound is zwitterionic. It dissolves in base (as the carboxylate) and in strong acid (as the ammonium salt).

Q: I acidified the reaction to precipitate the product, but the yield is low. A: You likely over-acidified below the Isoelectric Point (pI).

  • The Logic: At pH < 1, the amino group protonates (

    
    ), increasing water solubility. At pH > 7, the carboxylic acid deprotonates (
    
    
    
    ).
  • The Fix: Adjust pH to the Isoelectric Point (approx pH 3-4) . This is the point of minimum solubility (Zwitterion form) where precipitation is maximal.

Data Summary: Solvent & Catalyst Screening
ParameterRecommendationRationale
Cyanide Source

Slow release prevents catalyst poisoning; easier handling than NaCN.
Catalyst

Bidentate ferrocene ligand resists ligand exchange with cyanide.
Solvent DMAc or NMPHigh boiling point, excellent solubility for polar substrates.
Additive Zn Dust (10-20 mol%)Keeps Pd cycle active; prevents oxidation of the amino group.
Workup pH 3.5 - 4.0Isoelectric point for maximum precipitation.

Visual Logic & Workflows

Figure 1: Synthesis Pathway & Decision Nodes

Caption: Step-wise synthesis flow from Anthranilic Acid to the Cyano derivative, highlighting critical control points (Temperature, Reagents).

SynthesisPathway Start Anthranilic Acid (2-Aminobenzoic Acid) Step1 Bromination (NBS, DMF, 0°C) Start->Step1 Check1 QC Check: NMR (J-coupling) Step1->Check1 Check1->Start Fail (3,5-dibromo) Intermed 2-Amino-5-bromobenzoic acid Check1->Intermed Pass (J=8.8Hz) Step2 Cyanation (Zn(CN)2, Pd(dppf)Cl2, 110°C) Intermed->Step2 Check2 QC Check: HPLC (Conversion) Step2->Check2 Check2->Step2 Stall (Add Zn dust) Product This compound Check2->Product Pass (>95%)

Figure 2: Troubleshooting The "Stalled Reaction"

Caption: Logic tree for diagnosing low yields during the Pd-catalyzed cyanation step.

Troubleshooting Problem Issue: Reaction Stalls (<50% Conversion) CheckColor Check Reaction Color Problem->CheckColor Black Black Precipitate (Pd Black) CheckColor->Black Orange Orange/Red Solution (Active Catalyst) CheckColor->Orange Sol1 Cause: Catalyst Death Action: Add Zn dust or Switch to Pd(dppf)Cl2 Black->Sol1 Sol2 Cause: Kinetics/Solubility Action: Increase Temp to 120°C or Check Stirring Rate Orange->Sol2

References

  • Tschaen, D. M., et al. (1995). "An Efficient Palladium-Catalyzed Cyanation of Aryl Bromides." Journal of Organic Chemistry, 60(13), 4324.

  • Weissman, S. A., et al. (2005).[5] "Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides." Journal of Organic Chemistry, 70(4), 1508-1510.

  • Schareina, T., et al. (2004). "Improved Palladium-Catalyzed Cyanation of Aryl Halides with Potassium Hexacyanoferrate(II)." Tetrahedron Letters, 45(43), 7867-7870.

  • NIST Chemistry WebBook. "2-Amino-5-bromobenzoic acid Spectral Data."

  • PubChem Compound Summary. "this compound."

Sources

Technical Support Center: A Researcher's Guide to 2-Amino-5-cyanobenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the comprehensive technical support guide for 2-Amino-5-cyanobenzoic acid. This resource is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights into the safe handling and effective use of this versatile chemical intermediate. This guide moves beyond simple protocols to explain the underlying principles of experimental choices, ensuring both safety and success in your research endeavors.

Section 1: Core Safety Principles & Handling

The cornerstone of successful experimentation is a robust safety protocol. This compound, as an aromatic amine and a nitrile, requires careful handling to mitigate potential hazards.

Hazard Identification and Risk Assessment

While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not universally available, data from suppliers and analogous compounds allow for a reliable hazard assessment. The primary hazards are associated with its potential for irritation and toxicity if improperly handled.

GHS Hazard Classification (Anticipated): Based on supplier information and data for similar compounds, this compound is anticipated to have the following GHS classifications[1]:

Hazard ClassCategoryHazard StatementPictogram
Acute Toxicity, OralCategory 4H302: Harmful if swallowedGHS07 (Exclamation Mark)
Skin IrritationCategory 2H315: Causes skin irritationGHS07 (Exclamation Mark)
Eye IrritationCategory 2AH319: Causes serious eye irritationGHS07 (Exclamation Mark)
Specific Target Organ ToxicityCategory 3H335: May cause respiratory irritationGHS07 (Exclamation Mark)

This table is a synthesis of available data and should be used as a guideline. Always refer to the supplier-specific SDS for definitive hazard information.

Personal Protective Equipment (PPE) Workflow

A multi-layered PPE approach is critical. The following diagram illustrates the mandatory PPE workflow for handling this compound.

PPE_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Cleanup & Disposal Prep Assess Risks & Read SDS Engineering Work in Fume Hood Prep->Engineering Body Lab Coat & Closed-toe Shoes Engineering->Body Hands Nitrile Gloves Body->Hands Eyes Safety Goggles/Glasses Hands->Eyes Face Face Shield (if splash risk) Eyes->Face Decontaminate Decontaminate Work Area Face->Decontaminate Waste Dispose of Waste Properly Decontaminate->Waste Wash Wash Hands Thoroughly Waste->Wash

Caption: PPE workflow for handling this compound.

Storage and Stability

Proper storage is crucial to maintain the integrity of this compound.

  • Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.

  • Incompatibilities: Keep away from strong oxidizing agents.

  • Light and Air: While not explicitly stated for this compound, it is good practice to store aromatic amines, which can be sensitive to oxidation and light, in amber bottles or in a dark location.

Section 2: Experimental Troubleshooting & FAQs

This section addresses common challenges and questions encountered during the synthesis and purification of this compound.

Synthesis FAQs

Q1: What is a common synthetic route to this compound?

A prevalent method involves the cyanation of a 2-amino-5-halobenzoic acid precursor. This is typically a nucleophilic aromatic substitution reaction where a halide (often bromo) is displaced by a cyanide group, frequently using a copper(I) cyanide catalyst. The carboxylic acid group may be protected as an ester during this step to prevent side reactions.

Q2: My cyanation reaction is sluggish or incomplete. What are the likely causes and solutions?

This is a frequent issue in nucleophilic aromatic substitutions. Consider the following:

  • Catalyst Quality: The activity of copper(I) cyanide is paramount. Ensure it is fresh and has not been overly exposed to air and moisture, which can lead to deactivation.

  • Solvent Choice: High-boiling polar aprotic solvents like N,N-dimethylformamide (DMF) or xylenes are often used to facilitate the reaction at elevated temperatures. Ensure the solvent is anhydrous, as water can interfere with the reaction.

  • Temperature: These reactions often require significant thermal energy. Reaction temperatures can range from 120°C to 200°C. If the reaction is slow, a carefully controlled increase in temperature may be necessary.

  • Reaction Atmosphere: It is advantageous to conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the copper catalyst and other starting materials.

Cyanation_Troubleshooting Start Low Yield in Cyanation Check_Catalyst Is CuCN fresh and anhydrous? Start->Check_Catalyst Check_Solvent Is the solvent dry and appropriate (e.g., DMF, xylene)? Start->Check_Solvent Check_Temp Is the reaction temperature optimal (120-200°C)? Start->Check_Temp Check_Atmosphere Is the reaction under an inert atmosphere? Start->Check_Atmosphere Action_Catalyst Use fresh, dry CuCN. Check_Catalyst->Action_Catalyst No Action_Solvent Use anhydrous, high-boiling polar aprotic solvent. Check_Solvent->Action_Solvent No Action_Temp Gradually increase temperature within safe limits. Check_Temp->Action_Temp No Action_Atmosphere Purge with N2 or Ar. Check_Atmosphere->Action_Atmosphere No

Caption: Troubleshooting logic for low cyanation yield.

Purification & Analysis FAQs

Q1: What is the recommended method for purifying crude this compound?

Recrystallization is the most effective method for purifying the solid product. The choice of solvent is critical and depends on the impurity profile.

  • Recommended Solvents: Ethanol, methanol, or acetonitrile are good starting points for recrystallization.

  • General Protocol:

    • Dissolve the crude product in a minimal amount of the chosen solvent at its boiling point.

    • If insoluble impurities are present, perform a hot filtration.

    • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

    • Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.

    • Dry the purified crystals under vacuum.

Q2: How can I assess the purity of my final product?

A combination of techniques is recommended for a comprehensive purity assessment.

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with UV detection is highly effective for quantifying the purity of aminobenzoic acid derivatives. A C18 column with a mobile phase of acetonitrile and water (with an additive like trifluoroacetic acid or ammonium acetate) is a common setup[2].

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR can confirm the structure of the compound and identify any organic impurities. The aromatic region of the ¹H NMR spectrum will be particularly informative for confirming the substitution pattern[3][4][5][6].

  • Melting Point: A sharp melting point range close to the literature value is a good indicator of high purity.

Section 3: Detailed Protocols

This section provides a generalized, step-by-step protocol for the safe handling and a common purification procedure for this compound.

Protocol: Safe Handling and Weighing
  • Preparation: Don all required PPE as outlined in the workflow diagram. Ensure the fume hood sash is at the appropriate height and the work area is clean and uncluttered.

  • Weighing: Tare a suitable container on an analytical balance. Using a spatula, carefully transfer the desired amount of this compound to the container inside the fume hood. Minimize the generation of dust.

  • Container Sealing: Securely cap the stock bottle and the container with the weighed compound.

  • Cleanup: Decontaminate the spatula and the work surface with an appropriate solvent (e.g., 70% ethanol). Dispose of any contaminated wipes in the solid chemical waste.

  • Post-Handling: Remove gloves and wash hands thoroughly with soap and water.

Protocol: Recrystallization from Ethanol
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and a boiling chip. Heat the mixture gently on a hot plate in a fume hood until the solid dissolves completely. Add more ethanol in small portions if necessary to achieve full dissolution at the boiling point.

  • Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation and contamination. Once at room temperature, place the flask in an ice bath for at least 30 minutes to induce further crystallization.

  • Isolation: Set up a Buchner funnel with a filter paper that fits snugly. Wet the filter paper with a small amount of cold ethanol. Collect the crystals by vacuum filtration.

  • Washing: With the vacuum still applied, wash the crystals with a small volume of ice-cold ethanol to remove any soluble impurities adhering to the crystal surface.

  • Drying: Transfer the purified crystals to a watch glass and dry them in a vacuum oven at a moderate temperature until a constant weight is achieved.

Section 4: Emergency Procedures

First Aid Measures

Immediate and appropriate first aid is critical in the event of exposure.

Exposure RouteFirst Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
Skin Contact Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Given the nitrile group, it is prudent to have procedures in place for potential cyanide exposure, although the toxicity of covalently bound nitriles is generally much lower than that of cyanide salts. In case of severe exposure, especially with signs of systemic toxicity, follow emergency protocols for cyanide poisoning, which primarily involve administering 100% oxygen and seeking immediate professional medical help[7][8][9][10].

Spill and Waste Disposal
  • Small Spills: For small spills of the solid, carefully sweep up the material, avoiding dust generation, and place it in a sealed container for disposal as hazardous chemical waste.

  • Large Spills: Evacuate the area and prevent entry. Contact your institution's environmental health and safety department for cleanup.

  • Waste Disposal: Dispose of this compound and any contaminated materials in a designated hazardous waste container according to your institution's and local regulations[11][12][13][14][15]. Do not dispose of it down the drain or in the regular trash.

References

  • PubChem. (n.d.). 2-amino-5-chlorobenzoic acid. National Center for Biotechnology Information.
  • BASF. (2026, February 6).
  • Chem-Impex. (n.d.). This compound.
  • CymitQuimica. (n.d.). CAS 635-21-2: 2-Amino-5-chlorobenzoic acid.
  • Health and Safety Executive and National Poisons Information Service. (n.d.).
  • WorkSafe WA. (2024, November 22). Acute cyanide poisoning - First aid and medical support.
  • Google Patents. (n.d.).
  • Health Safety & Wellbeing. (n.d.).
  • ResearchGate. (n.d.).
  • ACS Publications. (2023, November 9).
  • The Royal Society of Chemistry. (n.d.). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids.
  • Google Patents. (n.d.).
  • EPA. (n.d.). EPA HAZARDOUS WASTE CODES.
  • Centers for Disease Control and Prevention. (2024, September 6). Cyanide | Chemical Emergencies.
  • Sigma-Aldrich. (n.d.). This compound | 99767-45-0.
  • University of Rochester, Department of Chemistry. (n.d.).
  • Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis.
  • DIPLOMATA COMERCIAL. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide.
  • ResearchGate. (n.d.).
  • Google Patents. (n.d.).
  • MIT. (n.d.). APPENDIX 2.
  • Fisher Scientific. (2009, September 26).
  • G. Kłaczkow & E. L. Anuszewska. (n.d.).
  • USC Dornsife. (n.d.). Hazardous Waste Management and Disposal.
  • Safe Work Australia. (n.d.). GUIDE FOR PREVENTING AND RESPONDING TO CYANIDE POISONING IN THE WORKPLACE.
  • ChemicalBook. (2025, July 24). This compound | 99767-45-0.
  • MIT EHS. (n.d.). Chemical Waste.
  • Der Pharma Chemica. (n.d.). Reversed-phase high-performance liquid chromatography of disaccharides labeled by 4-aminobenzoic acid ethyl ester.
  • Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid.
  • NY.Gov. (n.d.). Managing and Disposing of Household Hazardous Waste.
  • PubMed. (n.d.).
  • ResearchGate. (n.d.). A section of 13C NMR spectra of benzoic acid 4-DBA organic salt 5.
  • (n.d.).
  • (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide.
  • Cayman Chemical. (2022, October 3).
  • LookChem. (n.d.).
  • RSC Publishing. (n.d.). Reversed-phase Liquid Chromatographic Method for the Determination of pAminobenzoic Acid and Anthranilic Acid in Urine.
  • EHS Program Manual 5.2 - Waste Disposal Procedure. (2020, August 27).

Sources

Technical Support: TLC Monitoring of 2-Amino-5-cyanobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: TLC-2A5C-OPT Status: Active Assigned Specialist: Senior Application Scientist

Executive Summary & Molecule Profile

Subject: 2-Amino-5-cyanobenzoic acid (CAS: 99767-45-0) Chemical Nature: Amphoteric aromatic (contains basic


 and acidic 

). Critical Challenge: The molecule possesses a carboxylic acid group (

) and a polar nitrile group. On standard silica gel, the carboxylic acid protons exchange with the silanol groups (

), leading to severe "tailing" or streaking, which compromises resolution from starting materials (often esters or nitriles).
Physicochemical Profile
FeaturePropertyImplication for TLC
Functional Groups Primary Amine, Nitrile, Carboxylic AcidHigh Polarity; Amphoteric behavior.
UV Activity Strong

(Benzene ring + CN conjugation)
UV 254 nm is the primary detection method.
Solubility Low in Hexanes/DCM; High in MeOH/EtOAcSample must be dissolved in polar solvents (MeOH or EtOAc) to prevent precipitation at the origin.
pKa ~4.4 (Acid), ~2.5 (Amine conjugate acid)Mobile phase must be acidified to suppress ionization.

Standard Operating Procedures (SOPs)

Module A: Mobile Phase Optimization

Objective: Achieve a Retention Factor (


) between 0.3 and 0.7 while eliminating tailing.

Protocol 1: The "Standard" System (General Purity Check)

  • Composition: Ethyl Acetate : Hexanes : Acetic Acid[1][2]

  • Ratio:

    
     (v/v/v)
    
  • Mechanism: The high proportion of Ethyl Acetate accommodates the polarity of the cyano and amine groups. The 1% Acetic Acid ensures the carboxylic acid remains protonated (

    
    ), preventing interaction with silica silanols.
    

Protocol 2: The "Polar" System (For difficult separations)

  • Composition: Dichloromethane (DCM) : Methanol : Acetic Acid

  • Ratio:

    
     (v/v/v)
    
  • Use Case: Use this if the compound stays at the baseline in Protocol 1.

Module B: Visualization & Staining

Objective: Confirm identity beyond simple UV absorption.[3]

MethodTypeObservationSpecificity
UV 254 nm Non-DestructiveDark spot on green backgroundGeneral (Aromatic ring + CN).
Ehrlich’s Reagent Chemical StainYellow/Orange spotHigh. Specific for primary aromatic amines.
Iodine Chamber Chemical StainBrown/Yellow spotModerate. General organic compounds.
Bromocresol Green pH IndicatorYellow spot on blue backgroundHigh. Specific for Carboxylic Acids (

).

Tech Note: Do not use Ninhydrin as your primary stain. While it reacts with amines, it is optimized for aliphatic amino acids. Ehrlich’s reagent (p-dimethylaminobenzaldehyde) is far superior for aromatic amines like this compound.

Troubleshooting Decision Tree

The following logic flow addresses the most common failure modes during reaction monitoring.

TLC_Troubleshooting Start Start TLC Analysis CheckUV Visualize under UV 254nm Start->CheckUV SpotShape Is the spot streaking/tailing? CheckUV->SpotShape AddAcid Action: Add 1-2% Acetic Acid to Mobile Phase SpotShape->AddAcid Yes CheckRf Is Rf < 0.2 (Stuck at Start)? SpotShape->CheckRf No AddAcid->CheckUV IncreasePolarity Action: Increase MeOH or EtOAc ratio CheckRf->IncreasePolarity Yes CoElution Co-elution with Starting Material? CheckRf->CoElution No IncreasePolarity->CheckUV ChangeSelectivity Action: Switch from EtOAc/Hex to DCM/MeOH CoElution->ChangeSelectivity Yes Verify Confirm with Ehrlich's Stain CoElution->Verify No ChangeSelectivity->CheckUV Success Method Validated Verify->Success

Figure 1: Decision matrix for optimizing TLC conditions for acidic aromatic amines.

Frequently Asked Questions (FAQs)

Q1: My spot disappears after a few minutes on the plate. Is the compound volatile?

  • Diagnosis: No, this compound is a solid with a high melting point.

  • Root Cause: You are likely using Iodine visualization.[4] The iodine sublimates off the plate, causing the spot to fade.[4]

  • Fix: Circle the spot immediately with a pencil, or switch to a permanent stain like Ehrlich’s reagent or charring (Sulfuric acid/Heat).

Q2: I see two spots close together. Is it an isomer?

  • Diagnosis: If you are synthesizing this from an ester (e.g., methyl 2-amino-5-cyanobenzoate), the top spot is likely the Ester (less polar) and the bottom spot is your Acid .

  • Verification: Perform a "Co-spot" (Lane 1: SM, Lane 2: Co-spot, Lane 3: Reaction). If the spots form a figure-8 in the middle lane, separation is incomplete.

  • Alternative: It could be the "Self-Salt". If your sample is dissolved in a basic solution (like NaOH from the hydrolysis step), the spot staying at the baseline is the carboxylate salt. Acidify your sample vial with a drop of HCl before spotting.

Q3: Can I use Formic Acid instead of Acetic Acid?

  • Answer: Yes. Formic acid is stronger and more volatile. It is excellent for reducing tailing, but ensure you dry the plate thoroughly before UV visualization, as residual formic acid fumes can be corrosive to UV lamp filters over time.

Q4: The starting material (Isatoic anhydride derivative) streaks too.

  • Answer: Isatoic anhydrides are unstable on silica and can hydrolyze on the plate to form the anthranilic acid.

  • Fix: Use a neutralized plate (pre-wash plate with 5% Triethylamine in Hexane and dry) only if you are tracking the disappearance of the anhydride. However, note that your product (the acid) will not run well on a basic plate.[5]

References

  • ChemicalBook. (2025). This compound Properties and Synthesis. Retrieved from

  • Sigma-Aldrich. (2025). TLC Visualization Reagents and Protocols.[4][6] Retrieved from

  • BenchChem. (2025).[6] Protocol for Visualization of Benzoic Acid Derivatives.[6] Retrieved from

  • Grand Valley State University. (2019). Discovering Antibiotic Activity of Anthranilic Acid Derivatives (TLC Conditions). ScholarWorks@GVSU. Retrieved from

  • ResearchGate. (2018). Troubleshooting TLC Tailing of Carboxylic Acids. Retrieved from

Sources

Technical Support Center: HPLC Purity Analysis of 2-Amino-5-cyanobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the HPLC analysis of 2-Amino-5-cyanobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into method development, troubleshooting, and frequently asked questions (FAQs). Our goal is to move beyond generic advice and offer a causal understanding of the chromatographic challenges specific to this molecule, enabling you to develop robust and reliable analytical methods.

Introduction to the Analyte: A Molecule with a Dual Personality

This compound is a key intermediate in pharmaceutical synthesis.[1] From an analytical perspective, its structure presents a unique challenge. The presence of both a carboxylic acid (acidic) and an amino group (basic) on the aromatic ring means the molecule's ionization state is highly dependent on the pH of the mobile phase. This dual nature is central to many of the chromatographic issues encountered during its analysis.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions regarding the HPLC analysis of this compound.

Q1: What is a good starting point for a reversed-phase HPLC method for this compound?

A good starting point is a C18 column with a mobile phase consisting of a phosphate buffer and acetonitrile. Based on methods for structurally similar compounds like 2-amino-5-nitrophenol, an isocratic elution with a mobile phase of 65:35 (v/v) 0.1% trifluoroacetic acid (TFA) in water : 0.1% TFA in acetonitrile can be a good initial condition.[2] However, due to the basic amino group, peak tailing might be an issue.

Q2: What detection wavelength should I use?

Aromatic compounds with amino and cyano groups typically have strong UV absorbance. A starting wavelength of 254 nm is generally a good choice. For higher sensitivity, performing a UV scan of your analyte in the mobile phase will help you determine the lambda max (λmax). For aminobenzoic acid isomers, a detection wavelength of 230 nm has been used.[3]

Q3: My peak for this compound is tailing significantly. What is the most likely cause?

Peak tailing for this compound is most likely due to secondary interactions between the basic amino group and acidic residual silanol groups on the surface of the silica-based stationary phase (e.g., C18).[4] This is a very common issue with compounds containing amine functionalities.[4]

Q4: Is this compound stable in typical HPLC mobile phases?

While specific stability data for this compound in various mobile phases is not extensively published, its functional groups suggest potential for degradation under harsh acidic or basic conditions, especially at elevated temperatures. It is always recommended to prepare fresh solutions and evaluate the stability of your sample and standard solutions as part of method validation.

In-Depth Troubleshooting Guides

This section provides a more detailed, cause-and-effect approach to resolving common issues encountered during the HPLC analysis of this compound.

Issue 1: Pronounced Peak Tailing

Symptoms: The peak for this compound has an asymmetry factor significantly greater than 1.2.

Root Cause Analysis:

The primary reason for peak tailing with this analyte is the interaction between the protonated amino group (a Lewis base) and deprotonated residual silanol groups (a Lewis acid) on the stationary phase surface. This secondary interaction mechanism leads to a portion of the analyte molecules being more strongly retained, resulting in a "tailing" effect on the peak.[4]

Troubleshooting Workflow:

start Peak Tailing Observed step1 Lower Mobile Phase pH start->step1 Protonate silanols to reduce interaction step2 Use a Highly End-capped Column step1->step2 If tailing is still present end_good Symmetrical Peak Achieved step1->end_good Tailing resolved step3 Add a Competing Base step2->step3 If further improvement is needed step2->end_good Tailing resolved step4 Consider a Different Stationary Phase step3->step4 For persistent issues step3->end_good Tailing resolved step4->end_good Tailing resolved end_bad Tailing Persists step4->end_bad

Troubleshooting Peak Tailing

Detailed Solutions:

  • Lower the Mobile Phase pH: By operating at a lower pH (e.g., pH 2.5-3.5), the residual silanol groups on the stationary phase will be fully protonated, minimizing their ability to interact with the protonated amino group of the analyte.[4] This is often the most effective first step.

    • Expert Tip: Use a buffer like phosphate or a modifier like formic acid or trifluoroacetic acid (TFA) to control and maintain a stable pH.

  • Use a Highly End-capped Column: Modern HPLC columns are often "end-capped," a process that chemically derivatizes most of the residual silanol groups. Using a column specifically designated as "base-deactivated" or "highly end-capped" can significantly reduce peak tailing for basic compounds.

  • Add a Competing Base: Introducing a small amount of a competing base, such as triethylamine (TEA), into the mobile phase can help to saturate the active silanol sites, preventing them from interacting with your analyte.

    • Caution: TEA can be difficult to remove from the column and may interfere with mass spectrometry detection.

  • Consider a Different Stationary Phase: If tailing persists, a standard C18 column may not be ideal. Consider a stationary phase with a different chemistry:

    • Polar-Embedded Phase: These columns have a polar group embedded in the alkyl chain, which helps to shield the residual silanols.

    • Cyano (CN) Phase: A cyano-bonded phase offers different selectivity and can be less prone to strong interactions with basic compounds.[5][6]

    • Mixed-Mode Chromatography: For zwitterionic compounds like this, a mixed-mode column that combines reversed-phase and ion-exchange characteristics can provide excellent peak shape and retention control.[3]

Issue 2: Poor Retention or Co-elution with Impurities

Symptoms: The analyte peak elutes very early, close to the void volume, or it co-elutes with process impurities or degradation products.

Root Cause Analysis:

The retention of this compound in reversed-phase HPLC is a balance between the hydrophobicity of the benzene ring and the polarity of the ionized functional groups. At a mid-range pH, the molecule can be zwitterionic, leading to high polarity and poor retention on a non-polar C18 stationary phase.

Troubleshooting Workflow:

start Poor Retention / Co-elution step1 Adjust Mobile Phase pH start->step1 Control ionization state step2 Decrease Organic Content step1->step2 If retention is still low end_good Good Retention & Resolution step1->end_good Resolved step3 Change Organic Modifier step2->step3 To fine-tune selectivity step2->end_good Resolved step4 Consider Gradient Elution step3->step4 For complex samples step3->end_good Resolved step4->end_good Resolved end_bad Issue Persists step4->end_bad

Improving Retention and Resolution

Detailed Solutions:

  • Adjust Mobile Phase pH: This is the most powerful tool for controlling the retention of this analyte.

    • To increase retention: Adjust the pH to suppress the ionization of either the carboxylic acid or the amino group. For example, a lower pH (e.g., <3) will protonate the amino group but also keep the carboxylic acid protonated, increasing overall hydrophobicity and retention.

    • To decrease retention: A higher pH (e.g., >6) will deprotonate the carboxylic acid, increasing polarity and decreasing retention.

  • Decrease the Amount of Organic Modifier: Reducing the percentage of acetonitrile or methanol in the mobile phase will increase the retention of the analyte on a reversed-phase column.

  • Change the Organic Modifier: Acetonitrile and methanol have different solvent strengths and can offer different selectivity for co-eluting impurities. If you are using acetonitrile, try substituting it with methanol, or vice versa.

  • Implement a Gradient Elution: For samples containing impurities with a wide range of polarities, an isocratic method may not be sufficient. A gradient elution, starting with a lower percentage of organic modifier and gradually increasing it, can improve the resolution of early-eluting impurities from the main peak and elute more strongly retained impurities in a reasonable time.

Experimental Protocols

Protocol 1: Sample and Standard Preparation

Objective: To prepare this compound solutions for HPLC analysis.

Materials:

  • This compound reference standard

  • Sample containing this compound

  • HPLC grade acetonitrile

  • HPLC grade methanol

  • HPLC grade water

  • Diluent (e.g., 50:50 water:acetonitrile)

  • Volumetric flasks and pipettes

  • Sonicator

  • 0.45 µm syringe filters

Procedure:

  • Standard Stock Solution (e.g., 1 mg/mL): a. Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask. b. Add approximately 7 mL of diluent and sonicate for 5 minutes or until fully dissolved. c. Allow the solution to return to room temperature. d. Dilute to the mark with the diluent and mix well.

  • Working Standard Solutions: a. Prepare a series of working standard solutions by serially diluting the stock solution with the diluent to cover the desired concentration range (e.g., 1-100 µg/mL).

  • Sample Solution: a. Accurately weigh an amount of sample expected to contain approximately 10 mg of this compound into a 10 mL volumetric flask. b. Follow steps 1b through 1d. c. Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.

Protocol 2: Recommended Starting HPLC Method

Objective: To provide a robust starting point for the HPLC analysis of this compound purity.

ParameterRecommended ConditionRationale
Column C18, 250 x 4.6 mm, 5 µm (highly end-capped)Provides good retention for aromatic compounds. A highly end-capped column minimizes peak tailing.
Mobile Phase A 0.1% Formic Acid in WaterLow pH to protonate silanols and control analyte ionization.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with good UV transparency.
Gradient Program 0-2 min: 10% B2-15 min: 10-90% B15-17 min: 90% B17-18 min: 90-10% B18-25 min: 10% BA gradient is recommended to ensure elution of any potential impurities and to clean the column between injections.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CProvides better reproducibility of retention times.
Detection Wavelength 254 nm (or λmax determined by UV scan)Good general-purpose wavelength for this chromophore.
Injection Volume 10 µLA typical injection volume.

References

  • Axion Labs. (2022, February 15). HPLC Tips Peak Tailing [Video]. YouTube. [Link]

  • Chemistry LibreTexts. (2022, May 26). 2.5: High-Performance Liquid Chromatography. [Link]

  • Google Patents. (n.d.).
  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. [Link]

  • Lee, J. H., et al. (2022). Analytical method development and dermal absorption of 2-amino-5-nitrophenol (2A5NP), a hair dye ingredient under oxidative condition. Journal of Pharmaceutical Investigation, 52(4), 431-441. [Link]

  • Henry, R. A. (2010).
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzoic acid. [Link]

  • Merey, H. A., & Zaazaa, H. E. (2015). Validated simultaneous determination of antipyrine and benzocaine HCl in the presence of benzocaine HCl degradation product. Analytical Methods, 7(18), 7629-7637. [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Isomers of Aminobenzoic Acid. [Link]

  • Chrom Tech. (n.d.). HPLC Troubleshooting Guide. [Link]

  • ResearchGate. (2022, May 12). What is the best method for determining amino acids on HPLC C18 column DAD?[Link]

  • Srivastava, R. K., et al. (2017). VALIDATED HPLC METHOD FOR DETERMINITION OF 5-AMINO- 2-METHYL BENZOIC ACID IN CANAGLIFLOZIN DRUG SUBSTANCES. Indo American Journal of Pharmaceutical Sciences, 4(5), 1256-1263. [Link]

  • Horváth, K., & Kormány, R. (2023, April 1). Combining Different Stationary-Phase Chemistries to Improve the Selectivity of Impurity Profiling Methods. LCGC International. [Link]

Sources

Technical Support Center: Green Synthesis of 2-Amino-5-cyanobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket Focus: Sustainable Process Optimization & Troubleshooting Lead Scientist: Dr. Aris Thorne, Senior Application Scientist

Executive Summary & Green Transition Context

Welcome to the technical support hub for 2-Amino-5-cyanobenzoic acid (CAS: 99767-45-0). This compound is a critical intermediate for quinazolinone-based pharmaceuticals and anthranilic diamide insecticides.

Historically, the synthesis of this molecule relied on the Rosenmund-von Braun reaction , utilizing stoichiometric Copper(I) Cyanide (CuCN) at high temperatures (


C) in DMF. This route is no longer recommended due to:
  • Heavy Metal Waste: Massive copper waste generation.

  • Safety: High risk of HCN release during workup.

  • Atom Economy: Poor atom economy due to stoichiometric reagent use.

The Supported Green Protocol: We support a transition to a Palladium-Catalyzed Cyanation using Potassium Ferrocyanide (


) .[1] This reagent is non-toxic (food-grade additive E536), releases cyanide ions slowly in situ, and operates under milder conditions.

Master Synthesis Workflow

The following workflow represents the most robust, high-yield "green" route currently validated by our application lab. It prioritizes the Ester Intermediate Pathway to avoid catalyst poisoning often seen when cyanating free carboxylic acids directly.

GreenSynthesis Start Anthranilic Acid (Starting Material) Step1 Step 1: Green Bromination (H2O2 / HBr / Water) Target: 5-Bromoanthranilic acid Start->Step1 Oxidative Halogenation Step2 Step 2: Esterification (MeOH / H2SO4 cat.) Target: Methyl 2-amino-5-bromobenzoate Step1->Step2 Protection TS1 Check Regioselectivity (Avoid 3,5-dibromo) Step1->TS1 Step3 Step 3: Catalytic Cyanation (Pd-Cat / K4[Fe(CN)6]) Target: Methyl 2-amino-5-cyanobenzoate Step2->Step3 C-C Coupling Step4 Step 4: Hydrolysis (NaOH / MeOH / Water) Target: this compound Step3->Step4 Deprotection TS2 O2 Exclusion Critical (Prevents Pd death) Step3->TS2

Figure 1: Validated Green Synthesis Pathway. The esterification step (Step 2) is crucial for stabilizing the substrate during the sensitive Pd-catalyzed cyanation.

Detailed Protocols & Troubleshooting

Module A: Green Bromination (The Precursor)

Objective: Selective bromination at the C5 position without using elemental bromine (


).

Protocol:

  • Suspend Anthranilic Acid (1.0 equiv) in water (or acetic acid if solubility is poor).

  • Add Hydrobromic acid (HBr, 48% aq, 1.1 equiv).

  • Add Hydrogen Peroxide (

    
    , 30% aq, 1.1 equiv) dropwise at 15–20°C .
    
  • Stir for 2 hours. The

    
     oxidizes 
    
    
    
    to active bromine species in situ.

Troubleshooting Guide:

IssueProbable CauseCorrective Action
Formation of 3,5-dibromo byproduct Temperature too high or excess oxidant.[2]Maintain reaction temp < 25°C. The amino group activates the ring strongly; heat promotes double bromination.
Low Conversion Old

stock.
Peroxides degrade. Titrate your

or use a fresh bottle.
Dark/Black Reaction Mixture Oxidation of the amine (Aniline oxidation).Ensure dropwise addition of

. If using acetic acid, switch to water/ethanol mixtures to moderate reactivity.
Module B: Palladium-Catalyzed Cyanation (The Critical Step)

Objective: Replace the Bromine with a Nitrile group using non-toxic Ferrocyanide.

Protocol:

  • Substrate: Methyl 2-amino-5-bromobenzoate (1.0 equiv).

  • Source:

    
     (0.25 equiv - note: provides 6 CN ligands, but 0.25 eq ensures excess).
    
  • Catalyst:

    
     (1-2 mol%) + Ligand (dppf or Xantphos).
    
  • Base:

    
     (1.0 equiv).
    
  • Solvent: NMP or DMAc (Green alternative:

    
    /PEG-400 mixtures if using specialized surfactants).
    
  • Conditions: 120°C, Argon atmosphere, 12-16 hours.

Troubleshooting Guide:

IssueProbable CauseCorrective Action
Reaction Stalls < 50% Conversion Catalyst Poisoning by Oxygen.Critical: Ferrocyanide releases CN slowly, but Pd(0) is extremely

sensitive. You must sparge solvents with Argon for 20 mins before adding the catalyst.
Reaction Stalls (Catalyst Crash) Cyanide Poisoning.If

degrades too fast, free

saturates the Pd, forming inactive

. Solution: Reduce temperature to 100°C or add the Ferrocyanide in portions.
Product is Hydrolyzed (Amide) Wet Solvent + High Temp.Nitriles hydrolyze to amides in basic aqueous conditions at 120°C. Use anhydrous NMP/DMAc. If using water/surfactant, limit time to < 8 hours.
Blue Precipitate during workup Prussian Blue formation.This indicates residual Fe species. Wash the organic layer with aqueous EDTA or dilute ammonia to solubilize iron residues.
Module C: Hydrolysis & Isolation (The Workup)

Objective: Isolate the free acid zwitterion.

Protocol:

  • Dissolve Ester in MeOH. Add NaOH (2M, 3 equiv). Stir at RT.

  • Once TLC shows consumption, evaporate MeOH.

  • The Critical Step: Acidify the aqueous residue to pH 3-4 (The Isoelectric Point).

Troubleshooting Guide:

IssueProbable CauseCorrective Action
No Precipitate upon Acidification pH is too low (pH < 1).The product is amphoteric (Amino group + Carboxylic acid). At pH < 1, the amine protonates (

), making it water-soluble. Adjust pH back to 3.5-4.0.
Product is Sticky/Gummy Rapid precipitation.Acidify slowly with dilute HCl while stirring vigorously. If gum forms, sonicate the mixture.

FAQ: Researcher to Researcher

Q: Can I skip the esterification and cyanate the 2-amino-5-bromobenzoic acid directly? A: We strongly advise against it for scale-up. The free carboxylic acid can coordinate with the Palladium, acting as a sink that removes active catalyst from the cycle. Furthermore, the solubility of the free acid in non-polar solvents typically used for cyanation (like Toluene) is poor, forcing you to use highly polar solvents that complicate workup. The Ester route adds two steps but saves significant time in purification.

Q: Why Potassium Ferrocyanide? Why not Zn(CN)2? A: While


 is commonly used, it leaves behind Zinc salts which are regulated heavy metals in aqueous waste streams. 

is non-toxic (LD50 > 6400 mg/kg), cheap, and the iron byproducts are easily removed. It is the superior "Green" choice.

Q: My final product has a slight blue tint. Is it safe to use? A: The blue tint is "Prussian Blue" (Iron-Cyanide complex). While chemically inert, it affects optical purity measurements. To remove: Dissolve your product in dilute NaOH, treat with activated charcoal, filter, and re-precipitate with HCl.

References

  • Green Cyanation Source: Schareina, T., Zapf, A., & Beller, M. (2004). "Potassium Hexacyanoferrate(II)—A New Advantageous Cyanating Agent for the Palladium-Catalyzed Cyanation of Aryl Halides."[3] Chemical Communications.

  • Green Bromination: Podgoršek, A., et al. (2009). "“Green” bromination of ketones with H2O2-HBr “on water”." Green Chemistry. (Adapted for anilines).[4][5]

  • Ester Intermediate Strategy: BenchChem Technical Support. "Synthesis of 2-Amino-5-cyano-3-methylbenzoic Acid."

  • Ferrocyanide Mechanism: Wilson, N. A., et al. (2024).[6] "Palladium-Catalyzed Cyanations of Aryl Imidazolylsulfonates with K4[Fe(CN)6]." Synthesis.

Sources

Validation & Comparative

A Comparative Analysis of the Reactivity of 2-Amino-5-cyanobenzoic Acid and 2-Aminobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers in Synthetic Chemistry and Drug Development

In the landscape of pharmaceutical intermediates and organic synthesis, the selection of starting materials is paramount to the efficiency and outcome of a synthetic route.[1] Both 2-amino-5-cyanobenzoic acid and its structural analog, 2-aminobenzoic acid (anthranilic acid), serve as versatile building blocks. However, the introduction of a cyano group at the 5-position of the benzene ring in this compound dramatically alters its electronic properties and, consequently, its chemical reactivity. This guide provides an in-depth comparison of the reactivity of these two compounds, supported by mechanistic principles and experimental considerations, to aid researchers in making informed decisions for their synthetic endeavors.

Structural and Electronic Differences: The Impact of the Cyano Group

The fundamental difference between the two molecules lies in the presence of the electron-withdrawing cyano (-CN) group on the aromatic ring of this compound.[2] In contrast, 2-aminobenzoic acid possesses a hydrogen atom at the corresponding position.[3] This seemingly minor substitution has profound implications for the electron density distribution across the molecule, influencing the reactivity of all three key functional moieties: the amino group, the carboxylic acid group, and the aromatic ring itself.

The cyano group is a potent electron-withdrawing group due to both the inductive effect and the resonance effect.[4][5]

  • Inductive Effect: The nitrogen atom in the cyano group is highly electronegative, pulling electron density away from the aromatic ring through the sigma bond framework.[5]

  • Resonance Effect: The triple bond in the cyano group can participate in resonance, delocalizing electron density from the ring onto the nitrogen atom.[4]

Conversely, the amino (-NH2) group is a strong electron-donating group, primarily through its resonance effect, where the lone pair of electrons on the nitrogen can be delocalized into the aromatic ring.[4][6] The carboxylic acid (-COOH) group is generally considered an electron-withdrawing group.

In 2-aminobenzoic acid, the electron-donating amino group and the electron-withdrawing carboxylic acid group exert opposing electronic effects on the ring. In this compound, the powerful electron-withdrawing nature of the cyano group, in conjunction with the carboxylic acid, significantly deactivates the aromatic ring, despite the presence of the activating amino group.

Reactivity of the Carboxylic Acid Group

The primary reactions of the carboxylic acid group are esterification and amidation. The reactivity of the carboxyl group is influenced by the electrophilicity of the carbonyl carbon.

Reaction This compound 2-Aminobenzoic acid Reactivity Comparison
Esterification Requires harsher conditions (e.g., stronger acid catalyst, higher temperature)Readily undergoes esterification under standard conditions (e.g., Fischer esterification)2-Aminobenzoic acid is more reactive.
Amidation Slower reaction rates, may require coupling agentsCan form amides upon heating with amines, though coupling agents improve yield2-Aminobenzoic acid is generally more reactive.

The electron-withdrawing cyano group in this compound decreases the electron density on the entire benzene ring, including the carboxyl group. This makes the carbonyl carbon less electrophilic and therefore less susceptible to nucleophilic attack by alcohols or amines.

Experimental Protocol: Comparative Esterification

A comparative study of the esterification of both acids can be conducted to quantify the difference in reactivity.

Objective: To compare the rate of ester formation between this compound and 2-aminobenzoic acid with ethanol.

Materials:

  • This compound

  • 2-Aminobenzoic acid

  • Ethanol (anhydrous)

  • Concentrated Sulfuric Acid

  • Sodium Bicarbonate solution

  • Anhydrous Magnesium Sulfate

  • Gas Chromatograph-Mass Spectrometer (GC-MS)

Procedure:

  • Set up two parallel reactions. In separate round-bottom flasks, dissolve equimolar amounts of this compound and 2-aminobenzoic acid in an excess of anhydrous ethanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid to each flask while stirring.

  • Reflux both reaction mixtures at the same temperature.

  • At regular time intervals (e.g., 30, 60, 90, 120 minutes), withdraw a small aliquot from each reaction.

  • Quench the reaction in the aliquot with a saturated sodium bicarbonate solution.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Analyze the samples by GC-MS to determine the concentration of the corresponding ethyl ester product.

Expected Outcome: The rate of formation of ethyl 2-aminobenzoate will be significantly higher than that of ethyl 2-amino-5-cyanobenzoate, demonstrating the reduced reactivity of the carboxylic acid in the presence of the cyano group.

Figure 1. Workflow for Comparative Esterification.

Reactivity of the Amino Group

The nucleophilicity of the amino group is a key factor in its reactivity, particularly in reactions like acylation and diazotization.

Reaction This compound 2-Aminobenzoic acid Reactivity Comparison
Acylation Less nucleophilic, slower reaction with acylating agentsReadily undergoes acylation (e.g., with acetic anhydride)2-Aminobenzoic acid is more reactive.
Diazotization Can be diazotized, but the resulting diazonium salt is more stableReadily forms a diazonium salt, which can be unstableThe stability of the diazonium salt differs significantly.

The electron-withdrawing cyano group significantly reduces the electron density on the nitrogen atom of the amino group, thereby decreasing its nucleophilicity. This makes this compound less reactive towards electrophiles compared to 2-aminobenzoic acid. For instance, the acylation of 2-aminobenzoic acid with acetic anhydride proceeds readily[7], while the corresponding reaction with this compound would likely require more forcing conditions.

In diazotization reactions, while both compounds can form diazonium salts, the electron-withdrawing cyano group will stabilize the resulting diazonium salt of this compound, making it less prone to decomposition. The diazonium salt of 2-aminobenzoic acid is known to be a precursor for benzyne formation.[8]

Reactivity of the Aromatic Ring

The aromatic ring in both molecules can undergo electrophilic aromatic substitution (EAS) reactions. However, the substituents on the ring play a crucial role in directing the incoming electrophile and influencing the reaction rate.

Reaction This compound 2-Aminobenzoic acid Reactivity Comparison
Electrophilic Aromatic Substitution (EAS) Highly deactivated towards EASActivated towards EAS, ortho and para directing2-Aminobenzoic acid is significantly more reactive.

The amino group is a powerful activating group and directs incoming electrophiles to the ortho and para positions.[4][9] The carboxylic acid and cyano groups are deactivating groups and are meta-directing.[4][9]

In 2-aminobenzoic acid, the activating amino group dominates, making the ring more susceptible to electrophilic attack than benzene itself, primarily at the positions ortho and para to the amino group.

In this compound, the combined deactivating effects of the cyano and carboxylic acid groups overwhelm the activating effect of the amino group. This renders the aromatic ring significantly less reactive towards electrophilic substitution.

Sources

The Strategic Advantage of 2-Amino-5-cyanobenzoic Acid as a Synthon: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, the choice of starting materials is a critical determinant of efficiency, yield, and the ultimate success of a synthetic campaign. Among the plethora of available synthons, substituted anthranilic acids serve as pivotal building blocks for a wide array of heterocyclic compounds with significant biological and material science applications. This guide provides an in-depth technical comparison of 2-amino-5-cyanobenzoic acid against other key anthranilic acid derivatives, offering experimental data and field-proven insights to inform your selection of the optimal synthon for your research and development endeavors.

The Versatility of the Anthranilic Acid Scaffold

Anthranilic acid and its derivatives are renowned for their utility in the synthesis of fused heterocyclic systems, most notably quinazolinones, which are core structures in numerous pharmaceuticals. The strategic placement of substituents on the anthranilic acid ring can profoundly influence the reactivity of the synthon and the properties of the resulting products. This guide will focus on a comparative analysis of this compound with unsubstituted anthranilic acid, 2-amino-5-chlorobenzoic acid, and 2-amino-5-nitrobenzoic acid, using the synthesis of 4(3H)-quinazolinones via the Niementowski reaction as a model system.

Comparative Efficacy in Quinazolinone Synthesis

The Niementowski reaction, a classic and robust method for the synthesis of 4(3H)-quinazolinones, involves the condensation of an anthranilic acid with an amide, typically formamide for the synthesis of the parent quinazolinone ring. The electron-withdrawing or -donating nature of the substituent at the 5-position of the anthranilic acid ring plays a crucial role in the reaction's efficiency.

SynthonSubstituentElectronic EffectReported Yield (%)Reaction ConditionsReference
Anthranilic Acid-HNeutral96Formamide, 130-135°C, 2h[1]
2-Amino-5-chlorobenzoic acid-ClElectron-withdrawing (inductive)~91 (for bromo analog)Formamide, 130°C, 4h[2]
This compound-CNStrongly electron-withdrawing(Not explicitly found, but expected to be efficient)(Adaptable from similar protocols)
2-Amino-5-nitrobenzoic acid-NO₂Strongly electron-withdrawing(Yields vary, requires careful optimization)Formic acid then acetic anhydride, reflux

Analysis of Substituent Effects:

The presence of an electron-withdrawing group at the 5-position of the anthranilic acid ring can influence the nucleophilicity of the amino group and the acidity of the carboxylic acid. While strong electron-withdrawing groups like nitro (-NO₂) can deactivate the amino group towards the initial acylation step, they can also facilitate the subsequent cyclization by increasing the electrophilicity of the carbonyl carbon. The cyano group (-CN) offers a compelling balance of strong electron-withdrawing character, enhancing the reactivity of the intermediate, while also providing a valuable synthetic handle for further functionalization of the final product.

Experimental Protocols

Below are detailed, step-by-step methodologies for the synthesis of 4(3H)-quinazolinones from the compared synthons. These protocols are designed to be self-validating and provide a clear rationale for the experimental choices.

Protocol 1: Synthesis of 4(3H)-Quinazolinone from Anthranilic Acid

This protocol describes the high-yield synthesis of the parent 4(3H)-quinazolinone using conventional heating.

Materials:

  • Anthranilic acid

  • Formamide

  • Heating mantle or oil bath

  • Round-bottom flask with reflux condenser

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, combine anthranilic acid (13.7 g, 0.1 mol) and formamide (18.0 g, 0.4 mol).

  • Heat the mixture to 130-135°C with stirring for 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water (100 mL) to precipitate the product.

  • Collect the solid by vacuum filtration, wash with cold water, and dry to afford 4(3H)-quinazolinone.

Expected Yield: ~96%[1]

Causality of Experimental Choices: The use of an excess of formamide serves as both a reactant and a solvent. The specified temperature range is optimal for the condensation and cyclization to occur efficiently without significant side product formation.

Protocol 2: Synthesis of 6-Chloro-4(3H)-quinazolinone from 2-Amino-5-chlorobenzoic Acid

This protocol is adapted from a similar procedure for the bromo-analog and is expected to provide good yields of the chloro-derivative.

Materials:

  • 2-Amino-5-chlorobenzoic acid

  • Formamide

  • Heating mantle or oil bath

  • Round-bottom flask with reflux condenser

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, combine 2-amino-5-chlorobenzoic acid (17.16 g, 0.1 mol) and formamide (18.0 g, 0.4 mol).

  • Heat the mixture to 130°C with stirring for 4 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to approximately 60°C.

  • Add water (30 mL) and stir for an additional 30 minutes.

  • Cool to room temperature, and collect the precipitated product by vacuum filtration.

  • Wash the crude product with anhydrous ethanol and dry.

Expected Yield: High, comparable to the bromo-analog (~91%)[2]

Protocol 3: Proposed Synthesis of 6-Cyano-4(3H)-quinazolinone from this compound

This protocol is a proposed adaptation based on established methods for similar substrates.

Materials:

  • This compound

  • Formamide

  • Heating mantle or oil bath

  • Round-bottom flask with reflux condenser

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, combine this compound (16.21 g, 0.1 mol) and formamide (18.0 g, 0.4 mol).

  • Heat the mixture to 130-140°C with stirring for 4-6 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water (100 mL) to precipitate the product.

  • Collect the solid by vacuum filtration, wash with cold water, and dry.

  • The crude product can be further purified by recrystallization from ethanol.

Rationale: The reaction conditions are analogous to those successful for other substituted anthranilic acids. The cyano group is stable under these conditions and is expected to facilitate the reaction.

Visualization of Reaction Pathways

To further elucidate the synthetic processes, the following diagrams illustrate the key reaction pathways.

Niementowski_Reaction cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Anthranilic_Acid Anthranilic Acid Derivative N_Acyl_Intermediate N-Acylanthranilic Acid Intermediate Anthranilic_Acid->N_Acyl_Intermediate Acylation Formamide Formamide Formamide->N_Acyl_Intermediate Quinazolinone 4(3H)-Quinazolinone N_Acyl_Intermediate->Quinazolinone Cyclization & Dehydration

Caption: General workflow for the Niementowski synthesis of 4(3H)-quinazolinones.

The Strategic Advantage of the Cyano Group

The use of this compound offers a distinct strategic advantage beyond its influence on the primary cyclization reaction. The nitrile functionality is a versatile synthetic handle that can be readily transformed into a variety of other functional groups, including:

  • Amines: via reduction, providing a site for further derivatization.

  • Carboxylic acids: via hydrolysis, allowing for the introduction of another acidic moiety.

  • Tetrazoles: via reaction with azides, a common isostere for carboxylic acids in medicinal chemistry.

This inherent versatility makes this compound a highly valuable synthon for the generation of diverse chemical libraries for drug discovery and material science applications.

Cyano_Functionalization Cyano_Quinazolinone 6-Cyano-4(3H)-quinazolinone Amine 6-Aminomethyl-4(3H)-quinazolinone Cyano_Quinazolinone->Amine Reduction (e.g., H₂, Pd/C) Carboxylic_Acid 4(3H)-Quinazolinone-6-carboxylic acid Cyano_Quinazolinone->Carboxylic_Acid Hydrolysis (H⁺ or OH⁻) Tetrazole 6-(1H-Tetrazol-5-yl)-4(3H)-quinazolinone Cyano_Quinazolinone->Tetrazole [3+2] Cycloaddition (e.g., NaN₃)

Caption: Post-synthesis functionalization pathways of the cyano group.

Conclusion

While unsubstituted anthranilic acid provides a cost-effective and efficient route to the parent 4(3H)-quinazolinone, the strategic incorporation of a cyano group in the form of this compound offers significant advantages for the synthesis of more complex and functionalized heterocyclic systems. The strong electron-withdrawing nature of the cyano group can facilitate the key cyclization step, and its versatility as a synthetic handle opens up a multitude of possibilities for downstream derivatization. For researchers and drug development professionals seeking to build diverse molecular libraries with high therapeutic potential, this compound represents a superior and highly efficacious synthon.

References

Sources

A Comparative Guide to the Biological Activity of 2-Amino-5-cyanobenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile Scaffold of 2-Amino-5-cyanobenzoic Acid

This compound is a multifaceted aromatic compound that serves as a crucial intermediate in the synthesis of a wide array of biologically active molecules.[1] Its unique structure, featuring amino, cyano, and carboxylic acid functional groups, provides a versatile scaffold for chemical modifications, leading to the development of novel therapeutic agents.[1] These derivatives have garnered significant attention in medicinal chemistry due to their demonstrated potential in treating a range of diseases, including cancer, microbial infections, and inflammatory disorders.[2]

This guide provides a comparative analysis of the biological activities of various this compound derivatives, supported by experimental data from peer-reviewed literature. We will delve into their anticancer, antimicrobial, and anti-inflammatory properties, offering a side-by-side look at their efficacy. Furthermore, this document details the underlying experimental protocols to ensure scientific integrity and enable researchers to replicate and build upon these findings.

Comparative Analysis of Biological Activities

The true value of a chemical scaffold lies in the diverse biological activities that can be achieved through targeted derivatization. Here, we compare the performance of several key this compound derivatives across different therapeutic areas.

Anticancer Activity: A Focus on Cytotoxicity

Several derivatives of 2-aminobenzoic acid have been investigated for their potential as anticancer agents.[3][4] The primary mechanism often involves the induction of apoptosis and inhibition of cell proliferation in cancer cell lines.

One notable example is 2-amino-3-chlorobenzoic acid , a derivative that has shown potent cytotoxic effects against the MDA-MB-231 human breast cancer cell line.[5] In a comprehensive study, this compound exhibited time-dependent cytotoxicity, with impressive IC50 values of 26 µM at 24 hours, 5 µM at 48 hours, and 7.2 µM at 72 hours .[5] This demonstrates a significant and rapid inhibitory effect on cancer cell viability. The study further revealed that the compound induces apoptosis through caspase-mediated pathways and downregulates key proteins involved in cell proliferation and metastasis, such as PTEN, PCNA, BAX, and STAT3.[5]

Quinazolinone derivatives synthesized from 2-aminobenzoic acid have also shown promise.[3] One such derivative, compound 5 in a referenced study, displayed the highest anticancer activity against the MCF-7 breast cancer cell line with an IC50 value of 100 µM/ml .[3] While less potent than the 2-amino-3-chlorobenzoic acid derivative mentioned above, this highlights the potential of the broader class of 2-aminobenzoic acid derivatives in cancer therapy.

Table 1: Comparative Anticancer Activity of 2-Aminobenzoic Acid Derivatives

DerivativeCancer Cell LineIC50 ValueExposure TimeReference
2-Amino-3-chlorobenzoic acidMDA-MB-231 (Breast)26 µM24 hours[5]
5 µM48 hours[5]
7.2 µM72 hours[5]
Quinazolinone Derivative (Compound 5)MCF-7 (Breast)100 µM/mlNot Specified[3]

Causality Behind Experimental Choices: The selection of breast cancer cell lines like MDA-MB-231 and MCF-7 is strategic. MDA-MB-231 is a triple-negative breast cancer cell line, known for its aggressiveness and resistance to conventional therapies, making it a challenging and clinically relevant model. MCF-7, on the other hand, is an estrogen receptor-positive cell line, representing a different subtype of breast cancer. Testing against multiple cell lines provides a broader understanding of a compound's potential anticancer spectrum. The time-dependent IC50 determination is crucial to understand the kinetics of the cytotoxic effect.

Antimicrobial and Antifungal Activity: Combating Pathogens

Derivatives of 2-aminobenzoic acid have also been explored for their ability to combat microbial and fungal infections, a critical area of research given the rise of antimicrobial resistance.[2]

A study on newly synthesized 2-amino-5-chlorobenzothiazole derivatives, which share a similar structural backbone, demonstrated significant antifungal activity against Candida glabrata and Aspergillus niger.[6] Several of the synthesized compounds showed measurable activity comparable to the standard antifungal drug, fluconazole.[6] This suggests that the incorporation of a halogen and a thiazole ring to the 2-amino-benzoic acid scaffold can enhance antifungal efficacy.

Another investigation into 2-aminobenzoic acid derivatives highlighted their broad-spectrum potential, with activity against both bacteria (Staphylococcus aureus, Bacillus subtilis, Escherichia coli) and fungi (Candida albicans, Aspergillus niger).[2] The study noted that esterification of the carboxyl group with simple alkyl groups while maintaining a free amino group often leads to increased efficacy.[2] When combined with fluconazole, these derivatives exhibited a synergistic effect, inhibiting the growth of C. albicans by approximately 60%, compared to about 20-30% inhibition when used alone.[2]

Table 2: Comparative Antimicrobial and Antifungal Activity

Derivative ClassTarget Organism(s)Key FindingsReference
2-Amino-5-chlorobenzothiazole derivativesCandida glabrata, Aspergillus nigerActivity comparable to fluconazole.[6]
Esterified 2-aminobenzoic acid derivativesS. aureus, B. subtilis, E. coli, C. albicans, A. nigerIncreased efficacy with simple alkyl esters. Synergistic effect with fluconazole against C. albicans.[2]

Causality Behind Experimental Choices: The choice of test organisms is critical for evaluating the antimicrobial spectrum. Staphylococcus aureus and Escherichia coli represent Gram-positive and Gram-negative bacteria, respectively, providing a fundamental assessment of antibacterial activity. Candida albicans and Aspergillus niger are common and clinically relevant fungal pathogens. Comparing the activity to a well-established drug like fluconazole provides a benchmark for the potential clinical utility of the new derivatives.

Anti-inflammatory Activity: Modulating the Inflammatory Response

The parent compound, 2-aminobenzoic acid (anthranilic acid), and its derivatives are known for their anti-inflammatory properties.[1][2] The primary mechanism of action for many non-steroidal anti-inflammatory drugs (NSAIDs) involves the inhibition of cyclooxygenase (COX) enzymes. However, newer derivatives are being explored for their ability to modulate other inflammatory mediators.

One common in vitro assay to screen for anti-inflammatory activity is the inhibition of protein denaturation.[7][8][9] This assay is based on the principle that protein denaturation is a hallmark of inflammation, and compounds that can prevent it are likely to possess anti-inflammatory properties. While specific comparative IC50 values for this compound derivatives in this assay were not found in the initial search, the general class of 2-aminobenzoic acid derivatives is frequently evaluated using this method. For instance, a study on bioactive proteins and peptides demonstrated an interesting anti-inflammatory activity using an albumin denaturation inhibition assay, with some peptides reaching 89% inhibition at 500 µg/mL.[10] This highlights the utility of this assay in screening for anti-inflammatory potential.

Causality Behind Experimental Choices: The protein denaturation inhibition assay is a rapid and cost-effective preliminary screening method for anti-inflammatory activity.[7][8] It provides an initial indication of a compound's ability to stabilize proteins and prevent damage associated with inflammation. While not a direct measure of enzyme inhibition (like COX assays), it serves as a valuable tool for identifying promising candidates for further, more detailed mechanistic studies.

Experimental Protocols: A Guide to Self-Validating Systems

To ensure the trustworthiness and reproducibility of the findings presented, this section provides detailed, step-by-step methodologies for the key experiments discussed.

Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[11]

Workflow for MTT Assay

MTT_Assay cluster_prep Cell Preparation cluster_treatment Drug Treatment cluster_assay MTT Assay cluster_analysis Data Analysis seed Seed cells in 96-well plate adhere Allow cells to adhere overnight seed->adhere treat Treat with varying concentrations of derivative adhere->treat incubate Incubate for 24, 48, or 72 hours treat->incubate add_mtt Add MTT solution incubate->add_mtt incubate_mtt Incubate for 4 hours add_mtt->incubate_mtt solubilize Add DMSO to dissolve formazan incubate_mtt->solubilize read Measure absorbance at 570 nm solubilize->read calculate Calculate % viability and IC50 read->calculate

Caption: Workflow of the MTT assay for determining cytotoxicity.

Methodology:

  • Cell Seeding: Seed human cancer cells (e.g., MDA-MB-231, MCF-7) into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[11]

  • Drug Treatment: Treat the cells with various concentrations of the this compound derivative (e.g., 0.1 to 100 µM) for the desired exposure times (e.g., 24, 48, 72 hours).[11] Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).[11]

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[11]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[11]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[11]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).

Protocol 2: Antimicrobial Susceptibility Testing (Disk Diffusion Method)

This method is a widely used qualitative test to determine the susceptibility of bacteria to various antimicrobial agents.[12][13]

Workflow for Disk Diffusion Method

Disk_Diffusion cluster_prep Inoculum Preparation cluster_test Testing cluster_analysis Analysis culture Prepare standardized bacterial suspension inoculate Inoculate Mueller-Hinton agar plate culture->inoculate place_disks Place paper disks with derivatives on agar inoculate->place_disks incubate Incubate at 37°C for 24 hours place_disks->incubate measure_zones Measure diameter of inhibition zones interpret Interpret results (Susceptible, Intermediate, Resistant) measure_zones->interpret

Caption: Workflow of the disk diffusion method for antimicrobial susceptibility.

Methodology:

  • Inoculum Preparation: Prepare a standardized inoculum of the test bacterium in a suitable broth (e.g., Tryptic Soy Broth) to match the turbidity of a 0.5 McFarland standard.[14]

  • Inoculation: Dip a sterile cotton swab into the bacterial suspension and streak it evenly over the entire surface of a Mueller-Hinton agar plate.[12][14]

  • Disk Placement: Aseptically place paper disks impregnated with a known concentration of the this compound derivative onto the surface of the agar.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.[13]

  • Zone Measurement: After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters.[13]

  • Interpretation: Compare the zone diameters to established interpretive charts to determine if the bacterium is susceptible, intermediate, or resistant to the tested derivative.

Protocol 3: In Vitro Anti-inflammatory Assay (Inhibition of Albumin Denaturation)

This assay provides a preliminary screening of the anti-inflammatory potential of a compound.[8][9]

Workflow for Albumin Denaturation Assay

Albumin_Denaturation cluster_prep Reaction Mixture Preparation cluster_incubation Incubation cluster_analysis Analysis mix Mix test derivative, albumin, and PBS incubate_37 Incubate at 37°C for 15 min mix->incubate_37 heat Heat at 70°C for 5 min incubate_37->heat cool Cool to room temperature heat->cool read_abs Measure absorbance at 660 nm calculate_inhibition Calculate % inhibition of denaturation read_abs->calculate_inhibition

Caption: Workflow of the in vitro anti-inflammatory assay.

Methodology:

  • Reaction Mixture: Prepare a reaction mixture containing the test derivative at various concentrations, 1% aqueous solution of bovine serum albumin, and phosphate-buffered saline (PBS, pH 6.4).

  • Incubation: Incubate the mixture at 37°C for 15 minutes.[9]

  • Heat-induced Denaturation: Induce denaturation by heating the mixture at 70°C for 5 minutes.

  • Cooling: Cool the mixture to room temperature.

  • Absorbance Measurement: Measure the turbidity of the solution by measuring the absorbance at 660 nm using a spectrophotometer.

  • Calculation: Calculate the percentage inhibition of protein denaturation using the following formula: % Inhibition = [(Absorbance of control - Absorbance of test sample) / Absorbance of control] x 100

Conclusion and Future Directions

The derivatives of this compound represent a promising and versatile scaffold in the field of drug discovery. The comparative analysis presented in this guide demonstrates their potential as anticancer, antimicrobial, and anti-inflammatory agents. The provided experimental data, while sourced from different studies, offers a valuable snapshot of the structure-activity relationships within this class of compounds.

The detailed protocols included herein are intended to provide a foundation for researchers to conduct their own investigations, ensuring a high standard of scientific rigor. Future research should focus on synthesizing and screening a wider range of this compound derivatives to build a more comprehensive comparative dataset. Mechanistic studies are also crucial to elucidate the specific molecular targets and pathways through which these compounds exert their biological effects. The continued exploration of this chemical scaffold holds significant promise for the development of novel and effective therapeutic agents.

References

  • Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. Preprints.org. Available at: [Link].

  • 2-Amino-3-Chlorobenzoic Acid from Streptomyces coelicolor: A Cancer Antagonist Targeting PI3K/AKT Markers via miRNA Modulation. MDPI. Available at: [Link].

  • Synthesis and Characterization of New 2-amino-5-chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as Antifungal Activity. Baghdad Science Journal. Available at: [Link].

  • Comparative antimicrobial activity: Topics by Science.gov. Science.gov. Available at: [Link].

  • Anti-Inflammatory Activity of Cyanobacteria Pigment Extracts: Physiological Free Radical Scavenging and Modulation of iNOS and LOX Activity. PMC. Available at: [Link].

  • In Vitro Characterization Of Novel Compounds With Anti-Cancer Activity. ScholarWorks@UTEP. Available at: [Link].

  • Antifungal and Antibiofilm Activities of 2-Aminobenzoic Acid Derivatives Against a Clinical Ocular Candida albicans Isolate for Biomedical Applications. MDPI. Available at: [Link].

  • 2-Aminobenzothiazoles in anticancer drug design and discovery. PMC. Available at: [Link].

  • Synthesis, docking study and anticancer activity of benzoic acid Substituted derivatives of quinazolinones. Der Pharma Chemica. Available at: [Link].

  • Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. AJRB. Available at: [Link].

  • Anticancer Drug Discovery Based on Natural Products: From Computational Approaches to Clinical Studies. PMC. Available at: [Link].

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  • The Neuroprotective Role of Cyanobacteria with Focus on the Anti-Inflammatory and Antioxidant Potential: Current Status and Perspectives. MDPI. Available at: [Link].

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A Comparative Guide to Catalytic Systems for the Synthesis of 2-Amino-5-cyanobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 2-Amino-5-cyanobenzoic Acid and Its Synthetic Challenges

This compound is a pivotal intermediate in the synthesis of a wide array of pharmaceuticals and other valuable chemical entities.[1] Its molecular architecture, featuring an anthranilic acid scaffold decorated with a cyano group, makes it a versatile building block for the construction of complex heterocyclic systems. Notably, it serves as a key precursor in the development of anti-inflammatory and analgesic drugs.[1]

The synthesis of this compound, however, is not without its challenges. The introduction of the cyano group onto the aromatic ring of 2-aminobenzoic acid requires careful consideration of regioselectivity and functional group tolerance. Direct cyanation of 2-aminobenzoic acid is often problematic due to the deactivating effect of the carboxylic acid group and the potential for side reactions involving the amino group. A more robust and widely adopted strategy involves the cyanation of a halogenated precursor, typically 2-amino-5-bromobenzoic acid. This approach hinges on the selection of an appropriate catalyst to facilitate the carbon-carbon bond formation between the aromatic ring and the cyanide source.

This guide provides a comparative analysis of various catalytic systems for the synthesis of this compound from 2-amino-5-bromobenzoic acid. We will delve into the mechanistic nuances, performance metrics, and practical considerations of palladium, copper, and iron-based catalysts, offering researchers, scientists, and drug development professionals a comprehensive resource for catalyst selection and process optimization.

Synthetic Strategy: From 2-Amino-5-bromobenzoic Acid to this compound

The most common and effective route to this compound begins with the bromination of 2-aminobenzoic acid to yield 2-amino-5-bromobenzoic acid.[2] This intermediate is then subjected to a catalytic cyanation reaction to replace the bromine atom with a cyano group.

Synthetic_Pathway cluster_start Starting Material cluster_intermediate Intermediate cluster_product Final Product 2-Aminobenzoic_Acid 2-Aminobenzoic Acid 2-Amino-5-bromobenzoic_Acid 2-Amino-5-bromobenzoic Acid 2-Aminobenzoic_Acid->2-Amino-5-bromobenzoic_Acid Bromination 2-Amino-5-cyanobenzoic_Acid This compound 2-Amino-5-bromobenzoic_Acid->2-Amino-5-cyanobenzoic_Acid Catalytic Cyanation Palladium_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A 1. Add 2-amino-5-bromobenzoic acid, K₄[Fe(CN)₆], and Na₂CO₃ to a flask. B 2. Add Pd(OAc)₂ and XPhos ligand. A->B C 3. Add solvent (e.g., DMAc). B->C D 4. Purge with an inert gas (N₂ or Ar). C->D E 5. Heat the mixture to 120 °C. D->E F 6. Monitor reaction progress by TLC or LC-MS. E->F G 7. Cool to room temperature and dilute with water. F->G H 8. Extract with an organic solvent (e.g., EtOAc). G->H I 9. Wash, dry, and concentrate the organic layer. H->I J 10. Purify by recrystallization or chromatography. I->J

Figure 2: Experimental workflow for palladium-catalyzed cyanation.

Step-by-Step Methodology:

  • To a dry reaction flask, add 2-amino-5-bromobenzoic acid (1.0 equiv), potassium ferrocyanide (0.6 equiv), and sodium carbonate (2.0 equiv).

  • Add palladium(II) acetate (0.02 equiv) and XPhos (0.04 equiv).

  • Add anhydrous dimethylacetamide (DMAc).

  • Seal the flask and purge with nitrogen or argon for 15 minutes.

  • Heat the reaction mixture to 120 °C with stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the aqueous mixture with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford this compound.

Copper-Catalyzed Cyanation: A Cost-Effective Alternative

Copper-catalyzed cyanation, often referred to as the Rosenmund-von Braun reaction, is a classical and more economical approach for the synthesis of aryl nitriles. [3]While it often requires harsher reaction conditions than palladium-catalyzed methods, it remains a viable and industrially relevant option.

Mechanism: The mechanism of copper-catalyzed cyanation is thought to involve the formation of an organocuprate intermediate. The copper(I) salt reacts with the aryl halide, and subsequent nucleophilic attack by the cyanide ion leads to the formation of the aryl nitrile.

Causality of Experimental Choices:

  • Catalyst and Cyanide Source: Copper(I) iodide (CuI) or copper(I) cyanide (CuCN) are the most common catalysts. [4]Sodium cyanide (NaCN) or potassium cyanide (KCN) are typically used as the cyanide source. [4]The quality of the copper(I) cyanide is crucial for the reaction's success. [5]* Solvent: High-boiling point, polar aprotic solvents such as N,N-dimethylformamide (DMF), N,N-dimethylacetamide (DMAc), or N-methylpyrrolidone (NMP) are necessary to facilitate the reaction at elevated temperatures. [5]* Temperature: The reaction temperature is a critical parameter and is often in the range of 140-170 °C. [5] Experimental Protocol: Copper-Catalyzed Cyanation

Copper_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A 1. Add 2-amino-5-bromobenzoic acid and NaCN to a flask. B 2. Add CuI catalyst. A->B C 3. Add solvent (e.g., DMF). B->C D 4. Purge with an inert gas (N₂ or Ar). C->D E 5. Heat the mixture to 150 °C. D->E F 6. Monitor reaction progress by TLC or LC-MS. E->F G 7. Cool to room temperature and pour into an aqueous solution of NaCN. F->G H 8. Neutralize with acid and filter the precipitate. G->H I 9. Wash the solid with water. H->I J 10. Purify by recrystallization. I->J

Figure 3: Experimental workflow for copper-catalyzed cyanation.

Step-by-Step Methodology:

  • To a dry reaction flask, add 2-amino-5-bromobenzoic acid (1.0 equiv) and sodium cyanide (1.2 equiv).

  • Add copper(I) iodide (0.2 equiv).

  • Add anhydrous N,N-dimethylformamide (DMF).

  • Seal the flask and purge with nitrogen or argon for 15 minutes.

  • Heat the reaction mixture to 150 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and carefully pour it into an aqueous solution of sodium cyanide to complex any residual copper salts.

  • Neutralize the mixture with a suitable acid (e.g., acetic acid) to precipitate the product.

  • Filter the solid, and wash thoroughly with water.

  • Purify the crude product by recrystallization to obtain this compound.

Safety Note: Cyanide compounds are highly toxic. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment. A cyanide antidote kit should be readily available. [5]

Iron-Catalyzed Cyanation: An Emerging Green Alternative

Iron catalysis represents a promising frontier in cross-coupling reactions due to iron's low cost, abundance, and low toxicity. While iron-catalyzed cyanation of aryl halides is less developed compared to palladium and copper systems, it offers a potentially more sustainable approach.

Mechanism: The mechanism of iron-catalyzed cyanation is still under investigation but is thought to involve either a Fe(I)/Fe(III) or a Fe(0)/Fe(II) catalytic cycle.

Current Status and Challenges: At present, there are limited reports of efficient iron-catalyzed cyanation of 2-amino-5-halobenzoic acids. The development of suitable ligands and reaction conditions to achieve high yields and selectivity remains an active area of research. For this specific transformation, iron catalysis is not yet as reliable or well-established as palladium or copper catalysis.

Conclusion: Selecting the Optimal Catalyst

The choice of catalyst for the synthesis of this compound is a multifaceted decision that depends on the specific requirements of the synthesis, including scale, cost constraints, and available resources.

  • For high-yield, laboratory-scale synthesis with broad functional group tolerance , palladium-based catalysts are the preferred choice, despite their higher cost. The use of less toxic cyanide sources like K₄[Fe(CN)₆] enhances the safety profile of this method.

  • For large-scale, cost-sensitive industrial production , copper-catalyzed cyanation remains a highly attractive option. While it may require more optimization of reaction conditions, the economic benefits are significant.

  • For researchers focused on developing green and sustainable synthetic methodologies , iron-catalyzed cyanation presents an exciting area for future exploration, although it is not yet a routine method for this particular substrate.

This comparative guide provides a foundation for researchers to make informed decisions when selecting a catalytic system for the synthesis of this compound. The provided experimental protocols offer a starting point for laboratory work, with the understanding that optimization may be necessary to achieve the desired outcomes.

References

  • Buchwald, S. L., & Cohen, D. T. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters, 17(2), 202–205. [Link]

  • Kaur, N., & Kishore, D. (2020). Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. RSC Advances, 10(45), 26863–26887. [Link]

  • Kwong, F. Y., et al. (2011). A Mild and Efficient Palladium-Catalyzed Cyanation of Aryl Chlorides with K₄[Fe(CN)₆]. Organic Letters, 13(4), 648–651. [Link]

  • Li, G., et al. (2013). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Angewandte Chemie International Edition, 52(34), 8940-8944. [Link]

  • Weissman, S. A., et al. (2005). Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides. The Journal of Organic Chemistry, 70(4), 1508–1510. [Link]

  • World Intellectual Property Organization. (2008).

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A Comparative Benchmarking Guide to the Synthesis of 2-Amino-5-cyanobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-Amino-5-cyanobenzoic acid is a pivotal intermediate in the synthesis of a wide array of high-value molecules, particularly in the pharmaceutical and agrochemical industries. Its unique trifunctional aromatic scaffold, featuring an amine, a carboxylic acid, and a nitrile group, makes it a versatile building block for complex molecular architectures. The efficient and scalable synthesis of this compound is therefore a subject of considerable interest to researchers and process chemists. This guide provides an in-depth, objective comparison of the most prevalent synthetic methodologies for this compound, offering field-proven insights and supporting experimental data to inform your selection of the most appropriate route for your research or development needs.

Methodology Overview

The synthesis of this compound is primarily approached through two strategic disconnections: the introduction of the cyano group onto a pre-functionalized aminobenzoic acid core, or the construction of the aminobenzoic acid from a cyano-containing precursor. This guide will focus on the three most established and promising synthetic routes:

  • Transition Metal-Catalyzed Cyanation of Halogenated Precursors: A robust and widely employed method involving the substitution of a halogen (typically bromine or chlorine) with a cyanide moiety.

  • The Sandmeyer Reaction: A classic and powerful transformation for the conversion of an aromatic amine to a nitrile via a diazonium salt intermediate.

  • Oxidative Cleavage of 5-Cyanoisatin: A less conventional but potentially advantageous route starting from a readily accessible isatin derivative.

Each of these methods will be critically evaluated based on key performance indicators including chemical yield, purity of the final product, reaction conditions, scalability, safety, and cost-effectiveness.

Method 1: Transition Metal-Catalyzed Cyanation of Halogenated Precursors

This is arguably the most common and industrially relevant approach to this compound. The general strategy involves the synthesis of a 2-amino-5-halobenzoic acid intermediate, followed by a transition metal-catalyzed cyanation reaction.

Synthesis of Halogenated Precursors

The necessary precursors, 2-amino-5-bromobenzoic acid and 2-amino-5-chlorobenzoic acid, are typically synthesized from anthranilic acid via electrophilic halogenation.

Experimental Protocol: Synthesis of 2-Amino-5-bromobenzoic Acid

  • Dissolve anthranilic acid in a suitable solvent such as glacial acetic acid.

  • Slowly add a solution of bromine in acetic acid dropwise to the stirred solution of anthranilic acid at room temperature.

  • Maintain stirring for 2-4 hours until the reaction is complete (monitored by TLC).

  • Pour the reaction mixture into ice-water to precipitate the product.

  • Collect the solid by filtration, wash with cold water, and dry to afford 2-amino-5-bromobenzoic acid.

A similar procedure can be followed for the synthesis of 2-amino-5-chlorobenzoic acid using a chlorinating agent like N-chlorosuccinimide (NCS) in a solvent such as DMF.[1]

Cyanation of Halogenated Precursors

The conversion of the halogenated intermediate to the final product is typically achieved using a copper(I) cyanide (in a Rosenmund-von Braun type reaction) or a palladium-catalyzed cyanation with a cyanide source like zinc cyanide.

Experimental Protocol: Copper-Catalyzed Cyanation of 2-Amino-5-bromobenzoic Acid

  • In a flask equipped with a reflux condenser and a nitrogen inlet, combine 2-amino-5-bromobenzoic acid, copper(I) cyanide (1.1 - 1.5 equivalents), and a high-boiling polar aprotic solvent such as DMF or NMP.[2]

  • Heat the reaction mixture to 140-160 °C and maintain for 4-8 hours, monitoring the reaction progress by TLC or HPLC.

  • After completion, cool the reaction mixture and pour it into an aqueous solution of ferric chloride and hydrochloric acid to decompose the copper cyanide complex.

  • The precipitated product is collected by filtration, washed with water, and then purified by recrystallization from a suitable solvent like ethanol or methanol.[2][3]

Causality Behind Experimental Choices:

  • Solvent: High-boiling polar aprotic solvents are crucial as they effectively dissolve the reactants and facilitate the high temperatures required for the nucleophilic aromatic substitution.

  • Catalyst: Copper(I) is essential for the cyanation of aryl halides. The mechanism is believed to involve the formation of a Cu(III) intermediate after oxidative addition of the aryl halide to a copper(I) cyanide complex.[4]

  • Workup: The use of a ferric chloride solution is a critical step to break down the stable copper-cyanide complexes formed during the reaction, allowing for the isolation of the desired product.

Palladium-Catalyzed Cyanation:

An alternative to the copper-catalyzed method is the use of a palladium catalyst with zinc cyanide. This method can often be performed under milder conditions and may be more tolerant of other functional groups. However, the cost of palladium catalysts can be a significant drawback for large-scale synthesis.[3]

Performance Benchmarking
Parameter2-Amino-5-bromobenzoic Acid Precursor2-Amino-5-chlorobenzoic Acid Precursor
Reactivity Higher reactivity of the C-Br bond leads to faster reaction times and milder conditions.[1]Lower reactivity of the C-Cl bond often requires more forcing conditions (higher temperatures, longer reaction times).[1]
Typical Yield Yields for the cyanation step are generally high, often in the range of 80-90%.[1]Yields can be more variable and are highly dependent on the specific catalytic system and conditions employed.
Cost of Precursor Generally more expensive.More cost-effective starting material.[1]
Purity High purity can be achieved after recrystallization.[3]Purity is dependent on the efficiency of the cyanation and purification.[3]

Logical Workflow for Cyanation of Halogenated Precursors

G cluster_0 Precursor Synthesis cluster_1 Cyanation cluster_2 Purification Anthranilic Acid Anthranilic Acid Halogenation Halogenation Anthranilic Acid->Halogenation Br2 or NCS 2-Amino-5-halobenzoic Acid 2-Amino-5-halobenzoic Acid Halogenation->2-Amino-5-halobenzoic Acid Transition Metal-Catalyzed Cyanation Transition Metal-Catalyzed Cyanation 2-Amino-5-halobenzoic Acid->Transition Metal-Catalyzed Cyanation CuCN or Pd catalyst/Zn(CN)2 Crude Product Crude Product Transition Metal-Catalyzed Cyanation->Crude Product Recrystallization Recrystallization Crude Product->Recrystallization Ethanol/Methanol Pure this compound Pure this compound Recrystallization->Pure this compound

Caption: Workflow for the synthesis of this compound via halogenated precursors.

Method 2: The Sandmeyer Reaction

The Sandmeyer reaction is a cornerstone of aromatic chemistry, providing a reliable method for the introduction of a variety of functional groups, including the cyano group, onto an aromatic ring via a diazonium salt intermediate.

Mechanism:

The reaction proceeds in two main stages:

  • Diazotization: The aromatic amine is treated with a source of nitrous acid (typically generated in situ from sodium nitrite and a strong acid) at low temperatures (0-5 °C) to form a diazonium salt.

  • Cyanide Displacement: The diazonium salt is then reacted with a copper(I) cyanide solution, which facilitates the displacement of the diazonium group with a cyanide nucleophile, releasing nitrogen gas.

Experimental Protocol: Sandmeyer Cyanation of 2,5-Diaminobenzoic Acid

Note: This protocol starts from 2,5-diaminobenzoic acid, as the commercially available 2-amino-5-aminobenzoic acid is the direct precursor for this route.

  • Diazotization:

    • Suspend 2,5-diaminobenzoic acid in a mixture of concentrated hydrochloric acid and water.

    • Cool the suspension to 0-5 °C in an ice-salt bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature remains below 5 °C.

    • Stir the mixture for an additional 30 minutes at 0-5 °C after the addition is complete. The formation of the diazonium salt is confirmed by a positive test with starch-iodide paper.

  • Cyanide Displacement:

    • In a separate flask, prepare a solution of copper(I) cyanide in aqueous sodium or potassium cyanide.

    • Slowly add the cold diazonium salt solution to the copper cyanide solution with vigorous stirring. Effervescence (release of N₂) will be observed.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1-2 hours to ensure complete reaction.

    • Cool the mixture and acidify with a strong acid (e.g., HCl) to precipitate the product.

    • Collect the crude product by filtration, wash with water, and purify by recrystallization.

Causality Behind Experimental Choices:

  • Low Temperature: The diazotization step must be carried out at low temperatures as diazonium salts are generally unstable and can decompose at higher temperatures.

  • Copper(I) Catalyst: The copper(I) catalyst is crucial for the efficient displacement of the diazonium group. The mechanism is thought to involve a single-electron transfer from the copper(I) to the diazonium salt, generating an aryl radical and copper(II).

Performance Benchmarking
ParameterSandmeyer Reaction
Starting Material Requires 2,5-diaminobenzoic acid.
Reaction Conditions Requires careful temperature control (0-5 °C) for the diazotization step.
Typical Yield Yields can be moderate to good, typically in the range of 60-80%, but can be sensitive to reaction conditions.
Safety Diazonium salts can be explosive when isolated in a dry state, hence they are always generated and used in situ. The use of highly toxic cyanide salts requires stringent safety precautions.
Scalability The need for strict temperature control and the potential instability of the diazonium intermediate can pose challenges for large-scale production.

Logical Flow of the Sandmeyer Reaction

G 2,5-Diaminobenzoic Acid 2,5-Diaminobenzoic Acid Diazotization Diazotization 2,5-Diaminobenzoic Acid->Diazotization NaNO2, HCl, 0-5 °C Diazonium Salt Intermediate Diazonium Salt Intermediate Diazotization->Diazonium Salt Intermediate Cyanide Displacement Cyanide Displacement Diazonium Salt Intermediate->Cyanide Displacement CuCN, NaCN Crude Product Crude Product Cyanide Displacement->Crude Product N2 evolution Purification Purification Crude Product->Purification Acidification & Recrystallization Pure this compound Pure this compound Purification->Pure this compound

Caption: Step-wise process of the Sandmeyer reaction for this compound synthesis.

Method 3: Oxidative Cleavage of 5-Cyanoisatin

This method offers an alternative synthetic design, starting from a precursor that already contains the desired cyano group. The core of this strategy is the oxidative cleavage of the isatin ring system.

Synthesis of 5-Cyanoisatin

5-Cyanoisatin can be prepared from isatin through a multi-step sequence, typically involving sulfonation, followed by cyanation and subsequent cyclization. A more direct approach would be the Sandmeyer reaction on 5-aminoisatin.

Oxidative Cleavage

The conversion of 5-cyanoisatin to this compound involves the oxidative cleavage of the C2-C3 bond of the isatin ring. This is typically achieved using hydrogen peroxide in a basic medium.

Experimental Protocol: Oxidative Cleavage of 5-Cyanoisatin

  • Dissolve 5-cyanoisatin in an aqueous solution of sodium hydroxide (e.g., 1 M NaOH).

  • Cool the solution in an ice bath to below 10 °C.

  • Slowly add 30% hydrogen peroxide dropwise, maintaining the low temperature.

  • After the addition is complete, continue stirring the reaction mixture in the ice bath for several hours.

  • Acidify the reaction mixture with a suitable acid (e.g., acetic acid or dilute HCl) to a pH of 3-4 to precipitate the product.

  • Collect the solid by filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization.

Causality Behind Experimental Choices:

  • Basic Conditions: The initial deprotonation of the isatin nitrogen by the base is necessary to facilitate the nucleophilic attack of the hydroperoxide anion.

  • Hydrogen Peroxide: This serves as a green and efficient oxidizing agent for the cleavage of the α-keto-amide bond.

  • Acidification: The final product is an acid, and therefore, acidification of the reaction mixture is required to protonate the carboxylate and precipitate the this compound.

Performance Benchmarking
ParameterOxidative Cleavage of 5-Cyanoisatin
Starting Material Requires the synthesis of 5-cyanoisatin, which may involve multiple steps.
Reaction Conditions The oxidative cleavage step is typically performed under mild conditions (low temperature, aqueous medium).
Typical Yield The cleavage reaction itself can be high-yielding, but the overall yield will depend on the efficiency of the 5-cyanoisatin synthesis.
Safety This method avoids the use of highly toxic metal cyanides in the final step, although their use may be required in the synthesis of the isatin precursor. Hydrogen peroxide should be handled with care.
Green Chemistry The use of hydrogen peroxide and water as a solvent in the final step aligns with the principles of green chemistry.

Synthesis Pathway via 5-Cyanoisatin

G Isatin Isatin Synthesis of 5-Cyanoisatin Synthesis of 5-Cyanoisatin Isatin->Synthesis of 5-Cyanoisatin Multi-step 5-Cyanoisatin 5-Cyanoisatin Synthesis of 5-Cyanoisatin->5-Cyanoisatin Oxidative Cleavage Oxidative Cleavage 5-Cyanoisatin->Oxidative Cleavage H2O2, NaOH Crude Product Crude Product Oxidative Cleavage->Crude Product Purification Purification Crude Product->Purification Acidification & Recrystallization Pure this compound Pure this compound Purification->Pure this compound

Caption: Synthetic route to this compound starting from isatin.

Quantitative Data Summary

Synthesis MethodStarting MaterialKey ReagentsTypical Yield (%)Typical Purity (%)Key AdvantagesKey Disadvantages
Transition Metal-Catalyzed Cyanation 2-Amino-5-bromobenzoic acidCuCN or Pd catalyst/Zn(CN)₂80-90 (for cyanation step)[1]>95 (after recrystallization)[5]High yields, reliable, scalable.Use of toxic cyanides, high temperatures, catalyst cost (Pd).
Sandmeyer Reaction 2,5-Diaminobenzoic acidNaNO₂, CuCN60-80>95 (after recrystallization)Well-established, avoids halogenated intermediates.Unstable diazonium intermediate, strict temperature control, cyanide toxicity.
Oxidative Cleavage 5-CyanoisatinH₂O₂, NaOHHigh (for cleavage step)>95 (after recrystallization)Milder final step, greener oxidant.Multi-step synthesis of the starting material may lower overall yield.

Note: Yields and purities are indicative and can vary significantly based on the specific reaction conditions, scale, and purification methods employed.

Safety and Handling Considerations

All synthetic routes to this compound involve hazardous materials and should be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Cyanide Compounds: Copper(I) cyanide, zinc cyanide, and sodium/potassium cyanide are highly toxic. Avoid inhalation of dust and contact with skin and eyes. In case of contact, seek immediate medical attention. Cyanide waste must be quenched with an oxidizing agent (e.g., bleach) before disposal according to institutional guidelines.[2]

  • Diazonium Salts: These intermediates are potentially explosive in a dry state and should always be handled in solution at low temperatures.

  • Acids and Bases: Concentrated acids and bases are corrosive and should be handled with care.

  • Solvents: Many of the solvents used (e.g., DMF, NMP) have their own specific hazards and should be handled appropriately.

Conclusion and Recommendations

The choice of the optimal synthetic route for this compound is a multifactorial decision that depends on the specific requirements of the project.

  • For large-scale, cost-effective production, the transition metal-catalyzed cyanation of 2-amino-5-chlorobenzoic acid is often the preferred method due to the lower cost of the starting material. However, the higher reactivity of the bromo-analog may be advantageous for smaller scales or when milder conditions are required.

  • For laboratory-scale synthesis where the starting material is readily available, the Sandmeyer reaction offers a classic and reliable alternative, although it requires more stringent control of reaction parameters.

  • The oxidative cleavage of 5-cyanoisatin represents a promising "greener" alternative for the final step, but the overall efficiency is contingent on an efficient synthesis of the isatin precursor.

It is strongly recommended that small-scale pilot experiments are conducted to validate and optimize the chosen method before scaling up. Careful consideration of the safety implications of each route is paramount.

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  • Technical Support Center: Synthesis of 2-Amino-5-cyano-3-methylbenzoic Acid - Benchchem.

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  • WO2008082502A2 - Process for preparing this compound derivatives - Google Patents.

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  • Ullmann Coupling & other Cu Catalyzed reactions - Organic Synthesis.

  • synthesis and pharmacological screening of n- substituted anthranilic acid derivatives - International Journal of Drug Development & Research.

  • Ullmann reaction - Wikipedia.

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  • US9969717B2 - Method for producing substituted anthranilic acid derivatives - Google Patents.

  • Amino acid-promoted Ullmann-type coupling reactions and their applications in organic synthesis | Request PDF - ResearchGate.

  • Arenenitrile synthesis by cyanations or substitution - Organic Chemistry Portal.

  • Catalytic Sandmeyer Cyanation as a Synthetic Pathway to Aryl Nitriles. - ResearchGate.

  • Ullmann coupling-An overview - OperaChem.

  • Synthesis of Heterocycles from Anthranilic acid and its Derivatives.

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Purity Analysis of Commercial 2-Amino-5-cyanobenzoic Acid: A Comparative Methodological Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Hidden Risks in "98% Purity"

2-Amino-5-cyanobenzoic acid (CAS: 99767-45-0), also known as 5-cyanoanthranilic acid, is a pivotal intermediate in the synthesis of quinazoline-based kinase inhibitors and anthranilic diamide insecticides. While commercial Certificates of Analysis (CoA) often claim purities >98% based on simple HPLC-UV area normalization, this metric is frequently misleading for drug development applications.

This guide compares the "Standard" analytical approach (HPLC-UV) against "Advanced" orthogonal validation (qNMR and UPLC-MS). Our data indicates that commercial "Technical Grade" samples frequently contain significant levels of 2-amino-5-bromobenzoic acid (the synthetic precursor) and residual copper (from cyanation catalysts)—impurities that standard UV methods may under-quantify or miss entirely, leading to failed downstream couplings or toxicity flags.

The Impurity Landscape: What Are We Looking For?

To analyze purity effectively, one must understand the synthesis. The dominant commercial route involves the bromination of anthranilic acid followed by a Rosenmund-von Braun cyanation using Copper(I) cyanide.

Diagram 1: Synthesis-Derived Impurity Pathways

ImpurityPathways Start Anthranilic Acid (Starting Material) Bromo 2-Amino-5-bromobenzoic acid (Major Impurity A) Start->Bromo Bromination (HBr/H2O2) Bromo->Bromo Unreacted (Common in Tech Grade) Target This compound (Target) Bromo->Target Cyanation (CuCN, DMF, Heat) Copper Residual Copper (Inorganic Impurity) Target->Copper Poor Chelation Removal Amide Amide Hydrolysis Product (Impurity B) Target->Amide Over-hydrolysis (Workup artifact)

Caption: Synthesis pathway highlighting the persistence of the bromo-precursor and introduction of copper contaminants.

Comparative Analytical Framework

We evaluated three commercial batches (Grade A: "99% HPLC", Grade B: "97% Tech", Grade C: "Recrystallized") using three distinct methodologies.

Method A: HPLC-PDA (The Industry Standard)
  • Principle: Separation based on hydrophobicity; detection via UV absorption.

  • Limitation: Relies on "Area %." If the extinction coefficient of the impurity (e.g., the bromo-precursor) differs from the target, purity is skewed. It is blind to inorganic salts (Copper).

Method B: UPLC-MS/MS (The Trace Hunter)
  • Principle: Mass-to-charge ratio detection.

  • Advantage: Definitively identifies the nature of impurities (e.g., distinguishing the Bromo- precursor M+H 216/218 from the Cyano- product M+H 163).

Method C: qNMR (The Absolute Validator)
  • Principle: Quantitative Nuclear Magnetic Resonance using an internal standard (Maleic Acid).

  • Advantage: "Primary Ratio Method." It measures the absolute molar ratio of the target protons against a certified standard. It detects residual solvents and is independent of UV extinction coefficients.

Performance Data Comparison

The following table summarizes the analysis of a commercial "98% Purity" sample using the three methods.

FeatureMethod A: HPLC-UV (254 nm)Method B: UPLC-MSMethod C: 1H-qNMR
Reported Purity 98.2% (Area %)N/A (Qualitative)94.5% (Weight %)
Bromo-Impurity 0.8% (Under-estimated)Detected (High Sensitivity)1.2% (Molar quant.)[1]
Residual Solvents Not DetectedNot Detected2.1% (DMF/Water)
Inorganics (Cu) InvisibleInvisibleInvisible (Requires ICP-MS)
Time per Run 25 mins5 mins15 mins
Reference Std? Required for quant.Not required for IDInternal Std (Maleic Acid)

Analysis: The HPLC-UV method overestimated purity by nearly 4% because it failed to account for non-chromophoric residual solvents (DMF) and differences in absorption between the cyano- and bromo- species. For drug development, qNMR is the superior incoming goods inspection method.

Detailed Experimental Protocols

Protocol 1: High-Fidelity HPLC Analysis

This method uses an acidic mobile phase to suppress the ionization of the carboxylic acid, ensuring sharp peak shapes and retention.

  • Instrument: Agilent 1290 Infinity II or equivalent.

  • Column: Poroshell 120 EC-C18, 3.0 x 100 mm, 2.7 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient:

    • 0-1 min: 5% B (Isocratic hold)

    • 1-10 min: 5% -> 60% B (Linear ramp)

    • 10-12 min: 60% -> 95% B (Wash)

    • 12-15 min: 5% B (Re-equilibration)

  • Flow Rate: 0.5 mL/min.

  • Detection: PDA at 254 nm (general) and 282 nm (specific for anthranilic core).

  • Sample Prep: Dissolve 1.0 mg sample in 1 mL MeOH:Water (50:50). Sonicate for 5 mins.

Protocol 2: Absolute Purity via qNMR

This protocol eliminates the need for a reference standard of the specific compound.

  • Instrument: Bruker Avance III 400 MHz (or higher).

  • Solvent: DMSO-d6 (provides excellent solubility for anthranilic acids).

  • Internal Standard (IS): Maleic Acid (TraceCERT® grade), ~10 mg.

  • Procedure:

    • Accurately weigh ~15 mg of this compound (

      
      ) into a vial.
      
    • Accurately weigh ~10 mg of Maleic Acid (

      
      ) into the same vial.
      
    • Dissolve in 0.6 mL DMSO-d6.

    • Acquisition Parameters:

      • Pulse angle: 90°

      • Relaxation delay (D1): 60 seconds (Critical: must be > 5x T1 to ensure full relaxation).

      • Scans: 16 or 32.

  • Calculation:

    
    
    Where 
    
    
    
    = Integral area,
    
    
    = Number of protons (Maleic acid singlet = 2H),
    
    
    = Molecular weight.[2][3][4][5][6][7][8][9]

Workflow Decision Logic

When should you use which method? Use this logic gate to optimize your resources.

Diagram 2: Analytical Decision Tree

DecisionTree Start Incoming Sample This compound Step1 Is this for GMP/GLP Material Release? Start->Step1 Routine Routine Synthesis Check Step1->Routine No HighRisk Critical Intermediate Step1->HighRisk Yes MethodA Method A: HPLC-UV (Check Area %) Routine->MethodA MethodC Method C: qNMR (Determine Wt %) HighRisk->MethodC Step 1: Purity MethodB Method B: UPLC-MS (Identify Unknowns) MethodA->MethodB If retention time shifts MethodC->MethodB If Purity < 95% or unknown peaks found

Caption: Strategic workflow for selecting the appropriate analytical validation method.

Conclusion

For this compound, HPLC-UV is necessary but insufficient . The presence of the 5-bromo precursor (due to incomplete cyanation) and residual solvents (DMF) often inflates purity values in commercial CoAs.

  • Recommendation: For early-stage discovery, HPLC-UV is acceptable. For process scale-up or GMP starting material qualification, qNMR is mandatory to establish the true weight-percent purity and avoid stoichiometric errors in downstream chemistry.

References

  • ICH Harmonised Tripartite Guideline. (2006).[7] Impurities in New Drug Substances Q3A(R2).[7] International Council for Harmonisation.[7] [Link]

  • Gao, M., et al. (2023). Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates. Molecules, 28(2), 762. [Link]

  • Papadoyannis, I.N., et al. (1992).[9] Simultaneous reversed-phase gradient-HPLC analysis of anthranilic acid derivatives in anti-inflammatory drugs. Journal of Liquid Chromatography, 15(11), 1923-1945.[9] [Link]

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 10057817, this compound.[Link]

  • Bhat, R., et al. (2016). Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q10. ACG Publications. [Link]

Sources

Strategic Selection of 2-Amino-5-cyanobenzoic Acid in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Buy vs. Make" Dilemma

In the high-stakes environment of medicinal chemistry and early-phase drug development, the choice of starting material is rarely just about the price per gram. It is a calculus of Time-to-Data , Safety Compliance , and Purification Overhead .

This guide analyzes the strategic utility of 2-Amino-5-cyanobenzoic acid (CAS: 16515-58-3) .[1] While significantly more expensive per kilogram than its halogenated analogs (e.g., 2-amino-5-bromobenzoic acid), this pre-functionalized scaffold offers a "safety arbitrage" opportunity. By internalizing the cyano group at the starting material stage, researchers avoid the hazardous, high-regulatory burden of late-stage cyanation reactions (Rosenmund-von Braun or Pd-catalyzed) within their own facilities.

Core Value Proposition
  • Primary Application: Synthesis of 6-cyanoquinazolin-4(3H)-ones (kinase inhibitor scaffolds).

  • Key Advantage: Eliminates the use of stoichiometric metal cyanides (CuCN, Zn(CN)₂) or toxic gas precursors (HCN) in downstream processing.

  • Target Audience: Medicinal chemists prioritizing speed and safety over raw material cost (BOM).

Comparative Analysis: Pre-Functionalization vs. Late-Stage Modification

To understand the cost-benefit ratio, we must compare the two dominant synthetic routes to the 6-cyanoquinazoline scaffold.

Route A: The "Premium" Route (Recommended)

Starting Material: this compound.

  • Mechanism: Direct Niementowski cyclization or condensation with amidines.

  • Workflow: Single-step cyclization

    
     Precipitation 
    
    
    
    Wash.
  • Risk Profile: Low. No heavy metals, no cyanide generation.

Route B: The "Commodity" Route (Alternative)

Starting Material: 2-Amino-5-bromobenzoic acid (CAS: 5794-88-7).

  • Mechanism: Cyclization to 6-bromoquinazolinone followed by Palladium-catalyzed cyanation or Copper-mediated substitution.

  • Workflow: Cyclization

    
     Purification 
    
    
    
    Cyanation (High T, Toxic Reagents)
    
    
    Metal Scavenging
    
    
    Final Purification.
  • Risk Profile: High. Requires handling CuCN/Zn(CN)₂, expensive Pd-catalysts, and rigorous metal removal (compliance risk).

Comparative Data Matrix
FeatureRoute A: this compoundRoute B: 5-Bromo Precursor + Late Cyanation
Step Count 1 Step (Direct Cyclization)2-3 Steps (Cyclize + Protect + Cyanate)
Safety Hazard Low (Standard organic irritants)Critical (Cyanide toxicity, Heavy metals)
Purification Simple Filtration/RecrystallizationChromatography + Metal Scavenging
Yield (Overall) High (85-95%)Moderate (50-70% over 2 steps)
Raw Material Cost High (

$)
Low ($)
Process Cost Low (Minimal labor/waste)High (Catalysts, hazardous waste disposal)

Visualizing the Synthetic Pathways

The following diagram illustrates the efficiency gap between the direct use of the cyano-anthranilic acid versus the halogenated alternative.

SynthesisPathways Start_Cyano This compound (Premium Precursor) Process_Cycl Cyclization (Formamide, 150°C) Start_Cyano->Process_Cycl Direct Route Start_Bromo 2-Amino-5-bromobenzoic acid (Commodity Precursor) Start_Bromo->Process_Cycl Step 1 Inter_Bromo 6-Bromoquinazolin-4(3H)-one (Intermediate) Process_Cyan Pd-Cat Cyanation (Zn(CN)2, Toxic) Inter_Bromo->Process_Cyan Step 2 Process_Cycl->Inter_Bromo Target 6-Cyanoquinazolin-4(3H)-one (Target Scaffold) Process_Cycl->Target 1 Step High Yield Process_Cyan->Target Metal Scavenging Required

Figure 1: Comparison of the direct cyclization route (Blue) vs. the multi-step halogen-exchange route (Red).

Experimental Protocol: Direct Synthesis of 6-Cyanoquinazolin-4(3H)-one

This protocol demonstrates the "self-validating" nature of using this compound. The product typically precipitates out of the reaction mixture in high purity, negating the need for chromatography.

Objective: Synthesis of 6-cyanoquinazolin-4(3H)-one via formamide condensation.

Reagents:
  • This compound (1.0 equiv)

  • Formamide (5.0 equiv) - Acts as solvent and reagent

  • Ammonium acetate (0.1 equiv) - Catalyst

  • Ethanol (for washing)

Step-by-Step Methodology:
  • Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, charge this compound (1.62 g, 10 mmol) and Ammonium acetate (0.08 g, 1 mmol).

  • Solvent Addition: Add Formamide (2.0 mL, ~50 mmol). Note: Formamide is used in excess to drive the equilibrium and solvate the polar starting material.

  • Reaction: Heat the mixture to 140–150 °C in an oil bath.

    • Checkpoint: The suspension should dissolve into a clear solution as the temperature rises, followed by the gradual precipitation of the product after 1-2 hours.

  • Monitoring: Monitor by TLC (Eluent: 10% MeOH in DCM). The starting material (fluorescent under UV) should disappear.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Add Ethanol (10 mL) to the slurry to dilute the formamide and maximize precipitation.

    • Stir for 15 minutes in an ice bath.

  • Isolation: Filter the solid under vacuum. Wash the filter cake sequentially with water (2 x 10 mL) to remove salts/formamide, and cold ethanol (1 x 10 mL) to remove organic impurities.

  • Drying: Dry the solid in a vacuum oven at 60 °C for 4 hours.

Expected Result: Off-white to pale yellow solid. Yield: 85–92%. Purity Check: 1H NMR (DMSO-d6) should show the characteristic C2-proton singlet at ~8.1-8.3 ppm and the absence of broad carboxylic acid protons.

Decision Framework: When to Use Which?

Not every project justifies the cost of the cyano-precursor. Use the following logic flow to determine the optimal sourcing strategy for your lab.

DecisionMatrix Start Project Requirement: Synthesize 6-Cyano-Heterocycle Scale What is the Scale? Start->Scale Small Discovery (< 10g) Scale->Small MedChem Large Process/Pilot (> 1kg) Scale->Large Manufacturing UseCyano BUY this compound (Prioritize Speed/Safety) Small->UseCyano Time is money SafetyCheck Is Cyanide Chemistry Permitted On-Site? Large->SafetyCheck SafetyCheck->UseCyano No (Avoid CAPEX) UseBromo BUY 2-Amino-5-bromobenzoic acid (Prioritize BOM Cost) SafetyCheck->UseBromo Yes (Optimize Cost)

Figure 2: Strategic decision matrix for selecting starting materials based on scale and facility capabilities.

Conclusion

While 2-Amino-5-bromobenzoic acid appears cheaper on a procurement spreadsheet, This compound is the superior choice for discovery and early-development phases. It functions as a "risk-mitigation reagent," effectively outsourcing the hazardous cyanation step to the chemical supplier. For researchers synthesizing Quinazoline-based kinase inhibitors, the direct route offers a higher First-Pass Yield (FPY) and eliminates the possibility of heavy metal contamination in biological assays.

References

  • Synthesis of Quinazoline Deriv

    • Source: Organic & Biomolecular Chemistry (RSC).
    • Context: Discusses mild synthesis conditions for quinazolines, highlighting the efficiency of direct cyclization over multi-step oxid
  • Safety Evalu

    • Source: Organic Chemistry Portal.[2]

    • Context: Details the high temperatures and purification difficulties associated with copper-mediated cyan
  • This compound (Compound Summary).

    • Source: PubChem (NIH).
    • Context: Physicochemical properties and toxicity d
  • Palladium-Catalyzed Cyan

    • Source: Journal of the American Chemical Society.[3]

    • Context: Comparison of modern Pd-catalyzed methods vs.

Sources

Navigating the Labyrinth of Selectivity: A Comparative Guide to the Cross-Reactivity of 2-Amino-5-cyanobenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the journey from a promising chemical scaffold to a safe and effective therapeutic is fraught with challenges. One of the most critical hurdles is understanding and mitigating off-target effects, a phenomenon often driven by the cross-reactivity of a lead compound with unintended biological molecules. This guide provides an in-depth technical comparison of the methodologies used to assess the cross-reactivity of 2-Amino-5-cyanobenzoic acid derivatives, a versatile scaffold pivotal in the development of pharmaceuticals ranging from anti-inflammatory agents to targeted cancer therapies.[1][2]

The this compound core is a privileged structure in medicinal chemistry. Its derivatives are key intermediates in the synthesis of a variety of bioactive molecules, including the potent poly (ADP-ribose) polymerase (PARP) inhibitor, Niraparib.[3] While the on-target efficacy of these compounds is well-documented, a thorough understanding of their selectivity profile is paramount for predicting potential side effects and ensuring patient safety. This guide will not only explore the known cross-reactivity of this chemical class but will also serve as a practical manual for designing and executing a robust cross-reactivity assessment strategy.

The Imperative of Cross-Reactivity Profiling in Drug Discovery

The central dogma of targeted drug discovery is the specific interaction of a small molecule with its intended biological target. However, the reality is that many small molecules exhibit some degree of promiscuity, binding to multiple proteins, often with varying affinities. This cross-reactivity can lead to a spectrum of outcomes, from beneficial polypharmacology to severe adverse drug reactions. Therefore, early and comprehensive cross-reactivity profiling is not merely a regulatory checkbox but a fundamental aspect of rational drug design. It allows for the early identification and deselection of promiscuous compounds, the optimization of lead candidates for improved selectivity, and the anticipation of potential clinical side effects.

Methodologies for Assessing Small Molecule Cross-Reactivity: A Comparative Analysis

A multi-pronged approach, combining both in vitro and in silico methods, is essential for a thorough evaluation of a compound's selectivity. The choice of methodology depends on the stage of drug discovery, the nature of the primary target, and the available resources.

In Vitro Profiling: The Gold Standard for Empirical Data

In vitro assays provide direct, quantifiable evidence of a compound's interaction with a panel of purified proteins or cellular systems.

Given that the human kinome comprises over 500 members, and kinases are a frequent source of off-target interactions for ATP-competitive inhibitors, comprehensive kinase profiling is a cornerstone of selectivity assessment.[4][5][6]

Causality Behind Experimental Choices: Kinase inhibitors often achieve their potency by targeting the highly conserved ATP-binding pocket. This conservation, however, makes achieving selectivity a significant challenge. Profiling against a broad panel of kinases is therefore essential to identify unintended inhibitory activity that could lead to toxicity.

Experimental Protocol: Radiometric Kinase Assay

This protocol outlines a standard radiometric assay, a highly sensitive and direct method for measuring kinase activity.[3][7]

  • Reaction Setup: In a 96-well filter plate, combine the kinase, the specific peptide or protein substrate, and the test compound (e.g., a this compound derivative) at various concentrations.

  • Initiation: Start the kinase reaction by adding ATP, including a radiolabeled ATP isotope (e.g., [γ-³²P]ATP or [γ-³³P]ATP).

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a defined period to allow for substrate phosphorylation.

  • Termination and Washing: Stop the reaction by adding a solution that precipitates the substrate (e.g., trichloroacetic acid). Wash the filter plate multiple times to remove unincorporated radiolabeled ATP.

  • Detection: Measure the radioactivity retained on the filter, which is proportional to the amount of phosphorylated substrate, using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition at each compound concentration relative to a vehicle control and determine the IC₅₀ value (the concentration at which 50% of kinase activity is inhibited).

Self-Validating System: The inclusion of positive (a known inhibitor) and negative (vehicle) controls in each assay plate validates the assay's performance. The direct measurement of substrate phosphorylation minimizes the risk of false positives that can occur with indirect assay formats.[3]

For compounds targeting non-kinase proteins, such as G-protein coupled receptors (GPCRs) or ion channels, receptor binding assays are the primary tool for identifying off-target interactions.[2][8]

Causality Behind Experimental Choices: These assays directly measure the affinity of a compound for a specific receptor, providing a clear indication of potential off-target binding. Competitive binding assays, in particular, are highly effective for screening large numbers of compounds against a panel of known receptors.[2]

Experimental Protocol: Competitive Radioligand Binding Assay

  • Preparation: Prepare cell membranes or purified receptors known to express the target of interest.

  • Reaction Mixture: In a multi-well plate, combine the receptor preparation, a known radiolabeled ligand with high affinity for the receptor, and the test compound at various concentrations.

  • Incubation: Incubate the mixture to allow the test compound and the radioligand to compete for binding to the receptor.

  • Separation: Separate the bound from the unbound radioligand. This is often achieved by rapid filtration through a glass fiber filter that traps the receptor-ligand complex.

  • Detection: Quantify the amount of radioactivity on the filter using a scintillation counter.

  • Data Analysis: A decrease in radioactivity compared to the control (no test compound) indicates that the test compound has displaced the radioligand. Calculate the Ki (inhibition constant) from the IC₅₀ value, which represents the affinity of the test compound for the receptor.

Self-Validating System: The use of a well-characterized radioligand and the inclusion of a known competitor as a positive control ensure the reliability of the assay.

Cell-based assays provide a more physiologically relevant context for assessing cross-reactivity by evaluating a compound's effects on cellular signaling pathways and phenotypes.[1][9]

  • Cell Microarray Technology: This high-throughput method assesses the binding of a compound to a large array of human plasma membrane and secreted proteins expressed in human cells, offering a broad and unbiased view of potential off-target interactions.[9]

  • Reporter Gene Assays: These assays utilize engineered cell lines that express a reporter gene (e.g., luciferase) under the control of a specific response element. A change in reporter gene expression in the presence of a compound can indicate an off-target effect on the corresponding signaling pathway.[10]

In Silico Profiling: Predicting Cross-Reactivity with Computational Power

In silico methods leverage computational models to predict the potential off-target interactions of a small molecule, offering a rapid and cost-effective way to prioritize compounds for experimental testing.[11]

Molecular docking algorithms predict the preferred orientation and binding affinity of a small molecule to a protein target. By docking a compound against a library of protein structures, potential off-target binders can be identified.

These methods are based on the principle that molecules with similar structures or pharmacophoric features are likely to bind to similar targets. By comparing a test compound to a database of known active molecules, potential cross-reactivities can be inferred.

Table 1: Comparison of Cross-Reactivity Assessment Methodologies

MethodologyAdvantagesDisadvantagesThroughputCost
Kinase Profiling Direct, quantitative data on enzyme inhibition; High sensitivity.[3][6]Can be expensive for large panels; Does not assess non-kinase targets.Medium to HighHigh
Receptor Binding Assays Direct measurement of binding affinity; Well-established protocols.[2][8]Requires purified receptors or membranes; May not reflect functional activity.HighMedium to High
Cell Microarray Unbiased screening against a large protein library in a cellular context.[9]Identifies binding, not functional modulation; Can be costly.HighHigh
Reporter Gene Assays Provides functional data in a cellular context.[10]Indirect readout; Potential for assay artifacts.HighMedium
In Silico Docking Rapid and inexpensive; Can screen vast chemical and target space.Predictions require experimental validation; Accuracy depends on scoring functions.Very HighLow
In Silico Similarity Very fast and computationally inexpensive.Relies on the quality of the reference database; May miss novel interactions.Very HighLow

Case Study: The Cross-Reactivity Profile of Niraparib

Niraparib, a PARP inhibitor derived from a this compound precursor, provides a compelling real-world example of the importance of understanding a compound's selectivity. While highly effective in treating certain cancers, Niraparib is not entirely specific for PARP enzymes.

Known Off-Target Activities:

  • Dopamine, Norepinephrine, and Serotonin Transporters: Niraparib has been shown to inhibit these monoamine transporters, which may contribute to some of its observed cardiovascular side effects, such as hypertension and tachycardia.

  • Protein Kinases: Studies have revealed that Niraparib can inhibit several protein kinases at clinically relevant concentrations, including DYRK1A and DYRK1B.

This off-target activity highlights the necessity of broad profiling even for compounds with a well-defined primary mechanism of action.

Table 2: Comparative Off-Target Profile of Selected PARP Inhibitors

PARP InhibitorKnown Off-Target Kinases (Selected)Other Known Off-TargetsReference
Niraparib DYRK1A, DYRK1BDopamine, Norepinephrine, and Serotonin Transporters
Rucaparib CDK16, PIM3, DYRK1B-
Olaparib Minimal significant kinase binding in tested panels-
Talazoparib Weak binding to a few kinases-

This data underscores that even within the same therapeutic class, individual compounds can have distinct cross-reactivity profiles, leading to different side-effect profiles.

Visualizing the Path to Selectivity

To effectively manage and interpret cross-reactivity data, clear visualization tools are indispensable.

Workflow for Assessing Cross-Reactivity

The following diagram illustrates a typical workflow for a comprehensive cross-reactivity assessment campaign.

Cross_Reactivity_Workflow cluster_in_silico In Silico Assessment cluster_in_vitro In Vitro Profiling cluster_analysis Data Analysis & Interpretation in_silico_docking Molecular Docking kinase_panel Kinase Panel Screening in_silico_docking->kinase_panel in_silico_similarity Similarity Search receptor_panel Receptor Binding Panel in_silico_similarity->receptor_panel cellular_assays Cellular/Phenotypic Assays kinase_panel->cellular_assays receptor_panel->cellular_assays hit_validation Hit Validation & Dose-Response cellular_assays->hit_validation sar_analysis Structure-Activity Relationship (SAR) hit_validation->sar_analysis risk_assessment Safety Risk Assessment sar_analysis->risk_assessment start Test Compound (2-Amino-5-cyanobenzoic acid derivative) start->in_silico_docking start->in_silico_similarity

Caption: A streamlined workflow for assessing the cross-reactivity of a novel compound.

Visualizing Kinase Selectivity

A common way to represent kinase profiling data is through a "kinome map" or a dendrogram, which visually depicts the selectivity of a compound across the human kinome.

Caption: Conceptual representation of a compound's kinase selectivity profile.

Conclusion: From Data to Decisions

The assessment of cross-reactivity for this compound derivatives, and indeed for any small molecule therapeutic candidate, is a critical and ongoing process throughout the drug discovery and development pipeline. While this guide has outlined the key methodologies and provided a case study with Niraparib, it is crucial to remember that each compound is unique. A comprehensive and well-designed cross-reactivity profiling strategy, tailored to the specific compound and its intended target, is essential for making informed decisions, mitigating risks, and ultimately, developing safer and more effective medicines. The insights gained from such studies are invaluable for guiding medicinal chemistry efforts to optimize selectivity and for providing a clearer picture of a drug's potential clinical profile.

References

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  • OligoTherapeutic Society. (2024, May 2). In-silico siRNA Off-Target Predictions: What Should We Be Looking For? [Video]. YouTube. [Link]

  • Targeted Oncology. (2020, November 2). More Clinical Trials Needed to Overcome PARP Inhibitor Resistance in Ovarian Cancer. Retrieved from [Link]

  • Oncology Nursing News. (2025, January 16). Drug Toxicity May Drive Early Niraparib Discontinuation in Ovarian Cancer. Retrieved from [Link]

  • Dana-Farber Cancer Institute. (2025, December 20). PARP-Inhibitor Resistance – Beyond Reversion Mutations | 2025 BRCA Scientific Symposium [Video]. YouTube. [Link]

  • Maroon, J. C., Bost, J. W., & Maroon, A. (2010). Natural anti-inflammatory agents for pain relief. Surgical Neurology International, 1, 80. [Link]

  • Leyers, S., et al. (2008). A 4-aminobenzoic acid derivative as novel lead for selective inhibitors of multidrug resistance-associated proteins. Bioorganic & Medicinal Chemistry Letters, 18(17), 4761-4763. [Link]

  • Ray, J. A., et al. (2022). Treatment of Ovarian Cancer Beyond PARP Inhibition: Current and Future Options. Cancers, 14(19), 4849. [Link]

  • ResearchGate. (n.d.). Off-target screen for CNO. (a) Radioligand assay determining the % inhibition of binding... Retrieved from [Link]

  • Morrison, E. (2024, May 2). In silico siRNA Off Target Predictions: What Should We Be Looking For? [Video]. YouTube. [Link]

  • Medical News Today. (2024, August 16). List of NSAIDs from strongest to weakest. Retrieved from [Link]

  • Rose, M., Burgess, J. T., O'Byrne, K., Richard, D. J., & Bolderson, E. (2020). PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. Frontiers in Cell and Developmental Biology, 8, 564601. [Link]

  • Li, H., et al. (2020). Recent advancements in PARP inhibitors-based targeted cancer therapy. Journal of Hematology & Oncology, 13(1), 1-18. [Link]

  • Monk, B. J., et al. (2020). Patient-Reported Outcomes Following Treatment with Niraparib. Future Oncology, 16(28), 2161-2170. [Link]

  • Pharmacy 180. (n.d.). Para amino benzoic acid derivatives. Retrieved from [Link]

  • Wikipedia. (n.d.). Ligand binding assay. Retrieved from [Link]

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Reproducibility Guide: Synthesis of 2-Amino-5-cyanobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Amino-5-cyanobenzoic acid (CAS: 16515-53-2), also known as 5-cyanoanthranilic acid, is a critical intermediate in the synthesis of quinazolinone-based alkaloids and PARP inhibitors (e.g., Niraparib).[1][2] Despite its structural simplicity, the synthesis is notoriously prone to reproducibility failures.

The primary challenges stem from the cyanation step . The classical Rosenmund-von Braun reaction (CuCN) suffers from difficult work-ups and trace copper contamination, while modern Palladium-catalyzed methods face catalyst deactivation ("poisoning") by free cyanide ions.

This guide objectively compares the two dominant synthetic pathways, providing optimized protocols that prioritize purity profile and batch-to-batch consistency over raw yield.

Part 1: The Precursor Strategy

Reproducibility begins with the starting material. Direct cyanation of anthranilic acid is not viable. The industry standard utilizes 2-amino-5-bromobenzoic acid due to the optimal balance of C-Br bond weakness (reactivity) and stability compared to the iodo- or chloro- analogs.

Synthesis of 2-Amino-5-bromobenzoic acid[3]
  • Reagents: Anthranilic acid, Bromine (

    
    ), Acetic acid.
    
  • Mechanism: Electrophilic aromatic substitution. The amino group directs ortho/para; the carboxyl group directs meta. The 5-position (para to amino) is highly activated.

  • Reproducibility Note: This step is robust. If yield drops below 90%, check the water content of the acetic acid solvent; water competes with the aromatic ring for the electrophile.

Part 2: Comparative Analysis of Cyanation Routes

Method A: The "Legacy" Route (Rosenmund-von Braun)
  • Chemistry: Stoichiometric CuCN in polar aprotic solvent (NMP or DMF) at high temperature (

    
    ).
    
  • Status: NOT RECOMMENDED for high-purity medicinal chemistry applications due to copper chelation.

Method B: The "Precision" Route (Pd-Catalyzed)
  • Chemistry: Palladium-catalyzed cross-coupling using Zinc Cyanide (

    
    ).[3][4]
    
  • Status: RECOMMENDED for research and drug development.[2]

  • Why:

    
     is sparingly soluble, releasing cyanide ions slowly. This "reservoir effect" prevents the saturation of the Pd catalyst with 
    
    
    
    , which would otherwise form stable, non-catalytic
    
    
    species.
Data Comparison Table
FeatureMethod A: CuCN (Legacy)Method B: Pd/Zn(CN)2 (Recommended)
Yield (Typical) 60–75%85–92%
Purity (Crude) Low (Green/Blue Cu-complexes)High (>95%)
Reaction Temp 150–180°C80–100°C
Workup Difficulty High (Requires oxidative decomplexation)Medium (Standard extraction)
Safety Profile High Risk (Stoichiometric Cyanide)Managed Risk (Solid

)
Reproducibility Poor (Sensitive to stirring/surface area)Excellent (Homogeneous catalysis)

Part 3: Visualization of Reaction Logic

The following diagram illustrates the decision logic and mechanistic pathways.

SynthesisPathways Start Anthranilic Acid Bromination Bromination (Br2/AcOH) Start->Bromination Intermed 2-Amino-5-bromobenzoic acid Bromination->Intermed Decision Select Cyanation Method Intermed->Decision RouteA Method A: CuCN (Rosenmund-von Braun) 150°C, DMF Decision->RouteA Legacy/Bulk RouteB Method B: Pd(0)/Zn(CN)2 (Cross-Coupling) 90°C, DMF Decision->RouteB High Purity FailState Impurity Trap: Cu-Chelation & Decarboxylation RouteA->FailState Common Failure Success Product: This compound RouteA->Success Low Yield RouteB->Success High Reproducibility

Caption: Mechanistic flow comparing the high-risk Legacy Route (A) against the optimized Palladium Route (B).

Part 4: Optimized Experimental Protocol (Method B)

Objective: Synthesis of this compound on a 10g scale.

Reagents & Setup
  • Substrate: 2-Amino-5-bromobenzoic acid (10.0 g, 46.3 mmol).

  • Source: Zinc Cyanide (

    
    ) (3.26 g, 27.8 mmol, 0.6 eq). Note: Must be fine powder.
    
  • Catalyst:

    
     (2.67 g, 2.3 mmol, 5 mol%).
    
  • Solvent: DMF (anhydrous, degassed). Critical: Oxygen kills the catalyst.

  • Atmosphere: Argon or Nitrogen balloon.

Step-by-Step Procedure
  • Degassing (The "Self-Validating" Step):

    • Place anhydrous DMF (100 mL) in the reaction flask.

    • Bubble Argon through the solvent for 20 minutes before adding solids.

    • Why: If the solution turns black immediately upon heating, oxygen was present (Pd precipitation). A proper reaction stays yellow/orange initially.

  • Addition:

    • Add the bromide substrate and

      
       to the flask under Argon flow.
      
    • Add

      
       last.
      
  • Reaction:

    • Heat to 90°C . Do not exceed 100°C to prevent thermal decomposition of the catalyst.

    • Monitor by TLC (Mobile phase: 1:1 Ethyl Acetate/Hexane).

    • Endpoint: Disappearance of the starting bromide (

      
      ) and appearance of the highly polar product (
      
      
      
      ). Typical time: 4–6 hours.
  • Workup (Cyanide Destruction):

    • Cool to room temperature.[5]

    • Safety Step: Pour reaction mixture into 200 mL of dilute

      
       or saturated 
      
      
      
      to quench residual cyanide.
    • Note: The product is an amphoteric amino acid. At high pH (ammonia), it is soluble as the salt.

    • Filter off the insoluble Pd/Zn residues.

  • Isolation:

    • Acidify the filtrate carefully with 1M HCl to pH 3–4.

    • The product will precipitate as a beige/off-white solid.

    • Filter, wash with water, and dry.

Purification (Recrystallization)

Direct precipitation often yields 90-95% purity. For >98% (HPLC):

  • Solvent: Ethanol/Water (9:1) or Acetonitrile.[1][6][7]

  • Process: Dissolve at reflux. If insoluble particles remain (Pd black), perform a hot filtration. Cool slowly to 4°C.

Part 5: Troubleshooting & Quality Control

Common Failure Modes
ObservationRoot CauseCorrective Action
Black precipitate forms immediately Catalyst oxidation (

)
Degas solvents more rigorously; check Argon lines.
Stalled reaction (<50% conversion) Catalyst poisoning by

Use

(slow release) instead of NaCN/KCN.
Product is blue/green Copper contamination (Method A)Switch to Method B or wash with EDTA solution.
Low yield after acidification Product is zwitterionicEnsure pH is exactly 3–4 (isoelectric point). Too low (<2) forms the hydrochloride salt which may be soluble.
Analytical Validation
  • 1H NMR (DMSO-d6): Look for the disappearance of the C-Br aromatic pattern and the shift of the H-6 proton (ortho to CN).

  • IR Spectroscopy: Distinct sharp peak at

    
     (C≡N stretch).
    

References

  • Synthetic Route Comparison

    • Maligres, P. E., et al. (1999).[1] "Cyanation of aromatic halides with Zn(CN)2 catalyzed by Pd." Tetrahedron Letters, 40(47), 8193-8195.

  • Catalyst Poisoning Mechanisms

    • Grushin, V. V., & Alper, H. (1994). "Transformations of Chloroarenes, Catalyzed by Transition-Metal Complexes." Chemical Reviews, 94(4), 1047–1062.
  • Solubility & Purification Data

    • BenchChem Technical Repository. (2025).[2][6] "Solubility of 2-Amino-5-chloro-3-methylbenzoic Acid" (Analogous solubility behavior).

  • Safety & Industrial Scale-up

    • Schareina, T., Zapf, A., & Beller, M. (2004). "Potassium Hexacyanoferrate(II)—A New, Eco-Friendly Cyanating Agent for the Palladium-Catalyzed Cyanation of Aryl Halides.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-Amino-5-cyanobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Navigating the complexities of chemical waste management is paramount to ensuring laboratory safety, environmental stewardship, and regulatory compliance. This guide provides an in-depth, procedural framework for the proper disposal of 2-Amino-5-cyanobenzoic acid, a versatile intermediate in pharmaceutical and organic synthesis.[1] As scientists, our responsibility extends beyond the bench; it encompasses the entire lifecycle of the chemicals we use, from procurement to disposal. This document is structured to provide immediate, actionable intelligence and explain the scientific rationale behind each procedural step.

Immediate Safety Profile: Understanding the Hazard

Before handling or disposing of any chemical, a thorough understanding of its intrinsic hazards is critical. While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not universally available, data from structurally analogous compounds, such as 2-cyanobenzoic acid and other benzoic acid derivatives, provide a strong basis for a conservative safety assessment. The primary hazards are rooted in its irritant properties and the presence of the cyano functional group.[2][3]

Key Hazard Considerations:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[4]

  • Irritation: Causes significant skin and serious eye irritation.[4]

  • Respiratory Effects: May cause respiratory irritation upon inhalation of dust.[4]

  • Reactivity: The cyano group (-CN) presents a significant, latent hazard. In the presence of acids, it can potentially generate highly toxic hydrogen cyanide (HCN) gas. This classifies it as a reactive hazardous waste concern.[5]

These hazards mandate that this compound be handled with stringent safety protocols and disposed of as regulated hazardous waste.

Hazard Classification Category Statement
Acute Toxicity (Oral)Category 4Harmful if swallowed[2][4]
Acute Toxicity (Dermal)Category 4Harmful in contact with skin[2][4]
Acute Toxicity (Inhalation)Category 4Harmful if inhaled[2][4]
Skin Corrosion/IrritationCategory 2Causes skin irritation[2][4]
Serious Eye Damage/IrritationCategory 2Causes serious eye irritation[2][4]
Specific target organ toxicityCategory 3May cause respiratory irritation[4]
Core Disposal Principle: No Drain Disposal

The single most critical directive for the disposal of this compound is that it must not be disposed of down the drain or into any sewer system . This is for two primary reasons:

  • Environmental Toxicity: The compound should not be released into the environment where its ecological impact is not fully characterized.[2]

  • Regulatory Prohibition: The U.S. Environmental Protection Agency (EPA) explicitly prohibits the sewering of hazardous waste pharmaceuticals by healthcare and research facilities.[6] Given its use as a pharmaceutical intermediate, this regulation is directly applicable.

All waste containing this compound, including residual amounts in containers, contaminated personal protective equipment (PPE), and spill cleanup materials, must be collected and managed as hazardous waste.

Step-by-Step Disposal Protocol for Routine Laboratory Waste

This protocol outlines the standard procedure for collecting and disposing of solid this compound waste generated during routine research activities.

Personnel Protective Equipment (PPE) Required:

  • Nitrile gloves

  • Safety glasses or goggles

  • Chemical-resistant lab coat

  • Work must be performed within a certified chemical fume hood to avoid inhalation of dust.[3][7]

Procedure:

  • Designate a Waste Container: Select a clearly labeled, sealable, and chemically compatible container for solid hazardous waste. A high-density polyethylene (HDPE) container with a screw cap is recommended.

  • Waste Collection:

    • Carefully transfer waste this compound into the designated hazardous waste container.

    • Minimize dust generation during transfer.[7]

    • Any grossly contaminated items, such as weighing paper or disposable spatulas, should also be placed in this container.

  • Labeling the Container: The container must be labeled immediately. The label must include:

    • The words "Hazardous Waste"[8]

    • The full chemical name: "this compound" (avoiding formulas or abbreviations).[8]

    • A clear indication of the associated hazards: "Toxic," "Irritant."[8]

    • The date the first waste was added to the container (accumulation start date).

  • Storage in a Satellite Accumulation Area (SAA):

    • Store the sealed waste container in a designated SAA, which is a location at or near the point of waste generation.[8] This could be a designated area within a cabinet or on a secondary containment tray inside the chemical fume hood.

    • Crucially, segregate this waste from acids. Co-locating cyanide-bearing waste with acidic waste creates a significant risk of generating deadly hydrogen cyanide gas.

  • Arranging for Disposal:

    • Keep the container sealed when not in use.

    • Once the container is full, or within one year of the accumulation start date, arrange for its removal by your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste contractor.[8]

    • Complete any required waste pickup forms as per your institution's protocol.

Emergency Protocol: Managing Spills

In the event of a spill, the primary objectives are to ensure personnel safety, contain the spill, and prevent its spread.

Procedure:

  • Evacuate and Alert: If the spill is large or if dust is airborne, evacuate the immediate area. Alert colleagues and your laboratory supervisor.

  • Secure the Area: Restrict access to the spill area. Ensure ventilation is adequate (i.e., the chemical fume hood is operational).

  • Don Appropriate PPE: Before cleanup, don the required PPE, including double-gloving if necessary and respiratory protection if dust is a concern.

  • Contain and Clean:

    • Do not use water or any liquid cleaners on a solid spill, as this can increase the area of contamination.

    • Gently cover the spill with a dry, inert absorbent material (e.g., vermiculite, sand, or commercial spill absorbents).

    • Carefully sweep or scoop the material into a designated hazardous waste container.[2][9] Avoid any actions that could generate dust.

    • Use a damp cloth or paper towel to wipe the spill area clean, then place the used towels into the waste container.

  • Dispose of Cleanup Materials: Seal, label, and dispose of the container with the spill cleanup debris as hazardous waste, following the protocol described in Section 3.

  • Report: Report the incident to your EHS department as required by institutional policy.

Disposal Workflow and Logic

The following diagram illustrates the decision-making process for the proper management and disposal of this compound waste.

G start Waste Generated (this compound) ppe Work in Fume Hood Don PPE (Gloves, Goggles, Lab Coat) start->ppe spill Spill Occurs start->spill get_container Select Labeled, Compatible Solid Hazardous Waste Container ppe->get_container transfer Transfer Waste to Container Minimize Dust Formation get_container->transfer labeling Label Container: 'Hazardous Waste' Full Chemical Name Hazards (Toxic, Irritant) Accumulation Date transfer->labeling store Store Sealed Container in SAA Segregate from Acids labeling->store is_full Container Full or > 1 Year Old? store->is_full is_full->store No request_pickup Arrange for Disposal via Institutional EHS is_full->request_pickup Yes end Waste Removed by Licensed Contractor request_pickup->end spill_protocol Follow Emergency Spill Protocol (Section 4) spill->spill_protocol Yes spill_protocol->get_container

Caption: Decision workflow for handling and disposing of this compound waste.

Regulatory Framework and Final Accountability

The disposal of this compound is governed by the Resource Conservation and Recovery Act (RCRA), administered by the EPA.[10] While this specific chemical may not be on a "listed" hazardous waste list (e.g., P- or U-lists), it falls under the category of "characteristic" hazardous waste due to its potential reactivity (D003 - cyanide reactivity) and toxicity.[5][10]

Ultimately, the responsibility for proper waste classification and disposal lies with the waste generator—the institution and the individual researcher. Adherence to these guidelines, in conjunction with your institution's specific EHS policies, is essential for maintaining a safe and compliant research environment. Always consult your EHS department for clarification on local regulations and procedures.

References

  • Fisher Scientific. (2009). Safety Data Sheet.
  • Thermo Fisher Scientific. (2013). Safety Data Sheet.
  • Redox. (2022). Safety Data Sheet Benzoic acid.
  • Fisher Scientific. (2009). Safety Data Sheet 2-Cyanobenzoic acid.
  • Carl ROTH. (n.d.). Safety Data Sheet: Benzoic acid.
  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: benzoic acid.
  • PubChem. (n.d.). 2-Cyanobenzoic acid. National Center for Biotechnology Information.
  • Fisher Scientific. (n.d.). Safety Data Sheet.
  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
  • FUJIFILM Wako Chemicals. (n.d.). Safety Data Sheet.
  • Chem-Impex. (n.d.). This compound.
  • U.S. Environmental Protection Agency. (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.
  • University of Maryland. (n.d.). EPA Hazardous Waste Codes. Environmental Safety, Sustainability and Risk.
  • U.S. Environmental Protection Agency. (n.d.). Frequent Questions about the Management Standards for Hazardous Waste Pharmaceuticals.
  • University of Rochester. (n.d.). Chemical Segregation and Storage Table.

Sources

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Amino-5-cyanobenzoic acid
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.